molecular formula C27H30O14 B1494805 Isoviolanthin

Isoviolanthin

Cat. No.: B1494805
M. Wt: 578.5 g/mol
InChI Key: TWBWSPDILHVKEV-RSPRXDBDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoviolanthin (CAS 40788-84-9) is a di-C-glycosyl flavone with the molecular formula C27H30O14 and a molecular weight of 578.52 g/mol . This flavonoid glycoside is a recognized constituent of the medicinal plant Dendrobium officinale and is noted for its high purity, typically ≥98% . It appears as a light yellow to yellow solid powder and is soluble in DMSO . This compound is provided for research purposes only and is not intended for human use. Recent scientific investigations have revealed multiple promising research applications for this compound. In the context of dermatological research , this compound has demonstrated significant skin-protective effects by mitigating hydrogen peroxide (H2O2)-triggered apoptosis in human skin keratinocytes (HaCaT cells) . The mechanism is linked to the downregulation of the p53 signaling pathway, as confirmed by Western blot analysis, and transcriptome sequencing identified key regulatory pathways including DNA replication, mismatch repair, and the Fanconi anemia pathway . For neuroregenerative research , this compound promotes Schwann cell proliferation and migration, which is crucial for peripheral nerve repair . This activity is mediated through the upregulation of the Fhl3 gene, which facilitates an epithelial-mesenchymal transition (EMT)-like process, a key mechanism in cell migration and regeneration . In oncology research , this compound exhibits potential as an anti-metastatic agent for hepatocellular carcinoma (HCC) . It significantly inhibits TGF-β1-mediated migration and invasion of HCC cells by reversing the epithelial-mesenchymal transition (EMT) . This is achieved through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways, without exhibiting cytotoxic effects on normal liver LO2 cells . These diverse mechanisms make this compound a compelling compound for further investigation in multiple research fields.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)26(39-8)15-19(33)14-11(30)6-12(9-2-4-10(29)5-3-9)40-25(14)16(20(15)34)27-24(38)22(36)18(32)13(7-28)41-27/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBWSPDILHVKEV-RSPRXDBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoviolanthin: A Technical Guide to its Natural Origins and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a flavonoid glycoside, has emerged as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the natural sources of this compound, its discovery, and the experimental methodologies employed for its isolation and characterization. Furthermore, it delves into the molecular pathways influenced by this compound, presenting the information in a structured and technically detailed format to support ongoing and future research endeavors.

Natural Sources of this compound

This compound has been identified and isolated from a diverse range of plant species. The primary sources are herbaceous plants, many of which have a history of use in traditional medicine. The table below summarizes the known natural sources of this compound.

Plant FamilySpeciesCommon NamePlant Part
OrchidaceaeDendrobium officinale[1][2][3]Tiepi ShihuLeaves[1]
OrchidaceaeDendrobium crystallinum[1]--
ViolaceaeViola etrusca--
FabaceaeGlycyrrhiza speciesLicorice-
PassifloraceaePassiflora sexflora--
MarattiaceaeAngiopteris evectaGiant Fern-
PiperaceaePiper bavinum-Herbs

Discovery and Characterization

The discovery of this compound is intrinsically linked to phytochemical investigations of the aforementioned plant species. A key study detailing its isolation from the leaves of Dendrobium officinale provides a representative example of the discovery process. The compound was identified as a flavonoid glycoside through a series of analytical techniques.

Physicochemical Properties

Initial characterization of the isolated compound revealed it to be a yellow substance soluble in methanol and water. Standard chemical tests confirmed its flavonoid nature.

PropertyObservation/TestResult
Color VisualYellow
Solubility Methanol, WaterSoluble
Flavonoid Test Magnesite powder and HClFuchsia color, indicating a flavonoid structure
Glycoside Test Molisch reactionPositive, confirming the presence of a sugar moiety
Structural Elucidation

The precise chemical structure of this compound was determined using a combination of modern analytical methods. These techniques provided detailed information about its molecular weight, formula, and the connectivity of its atoms.

Analytical MethodPurpose
HPLC Purity determination
UV Spectroscopy Analysis of chromophores
ESIMS Molecular weight determination
¹H-NMR & ¹³C-NMR Detailed structural analysis

The molecular formula of this compound has been established as C₂₇H₃₀O₁₄, with a molecular weight of 578.5 g/mol .

Experimental Protocols

The isolation and purification of this compound from natural sources require a multi-step approach to separate it from other plant metabolites. The following protocol is based on the successful extraction from Dendrobium officinale leaves.

Extraction and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification Plant_Material Dendrobium officinale Leaves Extraction_Step Extraction with Solvent Plant_Material->Extraction_Step Filtration Filtration (0.45 µm filter) Extraction_Step->Filtration Sephadex_Column Sephadex LH-20 Column Chromatography (Eluent: 50% Methanol) Filtration->Sephadex_Column Pre_HPLC Preparative HPLC (Eluent: Gradient of Methanol) Sephadex_Column->Pre_HPLC Pure_this compound Pure this compound Pre_HPLC->Pure_this compound Final Product

Figure 1. Workflow for the extraction and purification of this compound.
Detailed Methodology

  • Extraction : The plant material is first processed to create a crude extract. While the specific solvent system for the initial extraction is not detailed in the provided results, a general method for isoflavone extraction involves using a solvent-to-plant material ratio of 1:1 to 1:10 (g/mL) at a temperature between 40-70°C.

  • Filtration : The crude extract is filtered through a 0.45 µm filter to remove particulate matter.

  • Column Chromatography : The filtered extract is then subjected to column chromatography using Sephadex LH-20 resin. The column is eluted with 50% methanol at a flow rate of 1 mL/min. This step separates compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (Pre-HPLC) : The fraction containing this compound is further purified using Pre-HPLC with a C18 column. A gradient elution with increasing concentrations of methanol (from 20% to 95%) is employed to achieve high purity. The detection wavelength is set at 270 nm.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activity, particularly in the context of cancer cell biology. Studies have demonstrated its ability to reverse the epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) cells. EMT is a critical process in cancer metastasis.

Inhibition of TGF-β-Induced EMT

This compound exerts its anti-metastatic effects by targeting two key signaling pathways: the TGF-β/Smad and the PI3K/Akt/mTOR pathways. Treatment of HCC cells with this compound at concentrations of 2.5 µM, 5 µM, and 10 µM was shown to counteract the effects of EMT induced by 10 ng/mL of TGF-β1. This inhibitory action leads to a decrease in the migratory and invasive capabilities of the cancer cells.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor Smad23 Smad2/3 TGFBR->Smad23 activates PI3K PI3K TGFBR->PI3K activates TGFB TGF-β1 TGFB->TGFBR This compound This compound pSmad23 p-Smad2/3 This compound->pSmad23 inhibits pAkt p-Akt This compound->pAkt inhibits pmTOR p-mTOR This compound->pmTOR inhibits Smad23->pSmad23 phosphorylates EMT_TFs EMT Transcription Factors (Snail, Slug) pSmad23->EMT_TFs activates Akt Akt PI3K->Akt activates Akt->pAkt phosphorylates mTOR mTOR pAkt->mTOR activates mTOR->pmTOR phosphorylates Metastasis Cell Migration, Invasion, and Metastasis pmTOR->Metastasis promotes Gene_Expression Gene Expression Changes (↓E-cadherin, ↑N-cadherin, ↑Vimentin) EMT_TFs->Gene_Expression Gene_Expression->Metastasis

Figure 2. This compound's inhibition of TGF-β-induced signaling pathways.

Conclusion

This compound is a naturally occurring flavonoid glycoside with well-documented anti-cancer properties. Its isolation from various plant sources, particularly Dendrobium officinale, has been systematically achieved, and its structure has been elucidated through modern analytical techniques. The ability of this compound to inhibit key signaling pathways involved in cancer metastasis underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the natural origins, discovery, and molecular mechanisms of this compound.

References

The Isoviolanthin Biosynthesis Pathway in Dendrobium officinale: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a significant C-glycosylflavonoid found in the medicinal orchid Dendrobium officinale, has garnered attention for its potential therapeutic properties. As a specific chemical marker for this species, understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Dendrobium officinale, integrating data from metabolomic, transcriptomic, and broader plant biochemical studies. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and diagrams of the metabolic pathway and experimental workflows to facilitate further research and application.

Introduction

Dendrobium officinale is a valuable plant in traditional medicine, known to produce a variety of bioactive secondary metabolites, including polysaccharides, alkaloids, and flavonoids. Among the flavonoids, this compound, an apigenin di-C-glycoside, is a characteristic and distinguishing compound of this species.[1] C-glycosylflavonoids are noted for their enhanced stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts, which may contribute to their bioavailability and pharmacological activity.[2]

The biosynthesis of this compound follows the general flavonoid pathway, starting from the amino acid phenylalanine, and culminates in a series of specialized C-glycosylation steps. While the upstream pathway leading to the flavone backbone, apigenin, is well-established in many plants, the specific enzymes responsible for the C-glycosylation in D. officinale are yet to be fully characterized. This guide synthesizes the current knowledge to present a putative pathway for this compound biosynthesis.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Dendrobium officinale is proposed to proceed through the established phenylpropanoid and flavonoid pathways to generate the apigenin core, followed by sequential C-glycosylation events.

Phenylpropanoid Pathway

The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then converted to p-coumaroyl-CoA. This series of reactions is catalyzed by a set of core enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-coumarate:CoA ligase (4CL)

Flavonoid Biosynthesis: Formation of the Apigenin Backbone

The central flavonoid pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to produce the flavanone, naringenin. Naringenin is a critical branch point in flavonoid biosynthesis. For the formation of apigenin, naringenin is oxidized by flavone synthase (FNS) .

C-Glycosylation of the Apigenin Backbone

The formation of this compound, an apigenin-6-C-arabinoside-8-C-glucoside, requires two C-glycosylation steps. The biosynthesis of C-glycosylflavones in plants is understood to proceed via a 2-hydroxyflavanone intermediate.[3] Therefore, it is proposed that naringenin is first hydroxylated to 2-hydroxynaringenin by flavanone 2-hydroxylase (F2H) . This intermediate is then acted upon by specific C-glycosyltransferases (CGTs) .

The proposed steps are:

  • First C-glycosylation: A C-glucosyltransferase (CGT1) transfers a glucose moiety from UDP-glucose to the 8-position of the 2-hydroxynaringenin A-ring, forming 2-hydroxynaringenin-8-C-glucoside.

  • Second C-glycosylation: A second C-glycosyltransferase (CGT2), specific for arabinose, transfers an arabinose moiety from UDP-arabinose to the 6-position, yielding 2-hydroxynaringenin-6-C-arabinoside-8-C-glucoside.

  • Dehydration and Aromatization: The di-C-glycosylated 2-hydroxyflavanone is then dehydrated to form the final product, this compound.

It is important to note that the specific C-glycosyltransferases responsible for these steps in Dendrobium officinale have not yet been isolated and characterized. The proposed pathway is based on studies of C-glycosylflavonoid biosynthesis in other plant species.

Isoviolanthin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_c_glycosylation Proposed C-Glycosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Two_hydroxynaringenin 2-Hydroxynaringenin Naringenin->Two_hydroxynaringenin F2H Apigenin_8C_glucoside Apigenin-8-C-glucoside Two_hydroxynaringenin->Apigenin_8C_glucoside CGT1 (UDP-Glucose) This compound This compound Apigenin_8C_glucoside->this compound CGT2 (UDP-Arabinose) Dehydratase PAL PAL C4H C4H Four_CL 4CL CHS CHS CHI CHI FNS FNS F2H F2H CGT1 CGT1 CGT2 CGT2 Dehydratase Dehydratase

Caption: Proposed biosynthesis pathway of this compound in Dendrobium officinale.

Quantitative Data

Quantitative analysis of this compound and related flavonoids in Dendrobium officinale is essential for quality control and for understanding the metabolic flux through the biosynthesis pathway. The following table summarizes available data on the content of this compound in D. officinale from various sources.

CompoundPlant PartProvenanceConcentration (µg/g dry weight)Analytical MethodReference
This compoundStemsGuizhou (GZ)29.48 ± 0.36UPLC-MS/MS[4]
This compoundStemsZhejiang (ZJ)12.66 ± 0.22UPLC-MS/MS[4]
This compoundStemsYunnan (YN)12.91 ± 0.21UPLC-MS/MS

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound and its biosynthesis.

Extraction of Flavonoids from Dendrobium officinale

Objective: To extract flavonoids, including this compound, from plant material for subsequent analysis.

Protocol:

  • Sample Preparation: Dried plant material (e.g., stems) is ground into a fine powder.

  • Extraction Solvent: A mixture of methanol, water, and formic acid (e.g., 50:45:5, v/v/v) is commonly used.

  • Extraction Procedure:

    • A known weight of the powdered sample (e.g., 1 g) is mixed with the extraction solvent (e.g., 10 mL).

    • The mixture is subjected to ultrasonication or reflux extraction for a defined period (e.g., 30-60 minutes).

    • The mixture is then centrifuged to pellet the solid material.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • The supernatant is loaded onto a pre-conditioned C18 SPE cartridge.

    • The cartridge is washed with water to remove polar impurities.

    • The flavonoids are eluted with methanol.

  • Sample Concentration and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol:water) for analysis.

Quantification of this compound by UPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in plant extracts.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm), is typically used.

  • Mobile Phase: A gradient elution with two solvents is employed:

    • Solvent A: Water with a small amount of acid (e.g., 0.1-0.5% formic acid).

    • Solvent B: Acetonitrile with a small amount of acid (e.g., 0.1-0.5% formic acid).

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), often in negative mode for flavonoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring a specific product ion after fragmentation.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of genes encoding enzymes in the this compound biosynthesis pathway.

Protocol:

  • RNA Extraction: Total RNA is extracted from different tissues of Dendrobium officinale using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Primer Design: Gene-specific primers are designed for the target genes (e.g., PAL, CHS, FNS, and putative CGTs) and a reference gene (e.g., actin).

  • qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix. The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Experimental_Workflow cluster_extraction Flavonoid Extraction cluster_analysis Analysis cluster_rna_extraction RNA Extraction and cDNA Synthesis Plant_Material Dendrobium officinale Plant Material Grinding Grinding Plant_Material->Grinding RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation SPE_Cleanup SPE Cleanup Centrifugation->SPE_Cleanup Crude_Extract Crude Flavonoid Extract SPE_Cleanup->Crude_Extract UPLC_MS UPLC-MS/MS Analysis Crude_Extract->UPLC_MS qRT_PCR Gene Expression Analysis (qRT-PCR) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis cDNA_Synthesis->qRT_PCR

Caption: General experimental workflow for the analysis of this compound.

Future Perspectives

The complete elucidation of the this compound biosynthesis pathway in Dendrobium officinale requires the identification and functional characterization of the specific C-glycosyltransferases involved. Future research should focus on:

  • Transcriptome Mining: Analyzing existing transcriptomic data from D. officinale to identify candidate genes belonging to the glycosyltransferase family 1.

  • Heterologous Expression and Enzyme Assays: Expressing candidate CGT genes in a heterologous host (e.g., E. coli or yeast) and performing in vitro enzyme assays with apigenin or 2-hydroxynaringenin as substrates to confirm their function.

  • Metabolic Engineering: Once the key enzymes are identified, metabolic engineering approaches can be employed to enhance the production of this compound in D. officinale or to produce it in a microbial host.

A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound for pharmaceutical applications.

References

Isoviolanthin: A Technical Guide to its Antioxidant and Cytoprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a flavonoid C-glycoside, presents a promising scaffold for therapeutic development due to the established antioxidant and cytoprotective activities of its chemical class. Flavonoid C-glycosides are known to mitigate oxidative stress and protect cells from damage, positioning them as candidates for addressing a range of pathologies underpinned by oxidative damage. This technical guide provides an in-depth overview of the theoretical antioxidant and cytoprotective properties of this compound, based on the known characteristics of structurally related flavonoid C-glycosides. It offers detailed experimental protocols for the evaluation of these properties, including standardized antioxidant assays and cell-based cytoprotection studies. Furthermore, this document illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the potential mechanisms of action and the methodologies for their investigation. While specific quantitative data for this compound is not yet extensively available in public literature, this guide serves as a comprehensive resource for researchers to initiate and advance the study of this promising natural compound.

Introduction to this compound and its Therapeutic Potential

This compound is a flavonoid C-glycoside, a class of plant secondary metabolites characterized by a C-C bond between a flavonoid aglycone and a sugar moiety. This structural feature confers greater stability compared to their O-glycoside counterparts. Flavonoids, in general, are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms. The cytoprotective effects of flavonoids are closely linked to their antioxidant capacity, as they can protect cells from damage induced by oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Given its chemical nature, this compound is hypothesized to possess significant antioxidant and cytoprotective potential, making it a compelling subject for further investigation in drug discovery and development.

Antioxidant Properties of Flavonoid C-Glycosides: A Framework for this compound

The antioxidant activity of flavonoids is primarily determined by their chemical structure, particularly the arrangement of hydroxyl groups on their aromatic rings. While specific data for this compound is limited, the general antioxidant mechanisms of flavonoid C-glycosides are well-understood and can be extrapolated.

Quantitative Antioxidant Capacity Assays

Several in vitro assays are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

Table 1: Hypothetical Antioxidant Activity of this compound (Illustrative)

AssayPrincipleExpected Outcome for this compound (IC50/EC50 in µg/mL)Reference Compound (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.Data not available. Expected to show dose-dependent scavenging activity.~5-15
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.Data not available. Expected to show potent radical scavenging.~2-10
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Data not available. Expected to exhibit significant reducing power.~5-20

Note: The values in this table are illustrative and are intended to provide a framework for the expected outcomes of antioxidant assays for a flavonoid C-glycoside like this compound. Actual experimental data is required for validation.

Experimental Protocols for Antioxidant Assays

Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well containing the solvent and DPPH solution is also prepared.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Methodology:

  • Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well microplate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

  • Reagent Preparation (FRAP Reagent):

    • 300 mM Acetate buffer (pH 3.6).

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O in distilled water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • Add 10 µL of the sample to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µmol Fe²⁺ equivalents per gram of sample.

Cytoprotective Properties of this compound

The cytoprotective effects of flavonoids like this compound are often mediated by their ability to counteract oxidative stress, which can otherwise lead to cellular damage and apoptosis.

Cellular Mechanisms of Cytoprotection

Flavonoids can protect cells through various mechanisms:

  • Direct Scavenging of Reactive Oxygen Species (ROS): By neutralizing harmful free radicals within the cell.

  • Upregulation of Endogenous Antioxidant Defenses: Through the activation of signaling pathways such as the Nrf2-ARE pathway, which leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Table 2: Potential Cytoprotective Effects of this compound against Oxidative Stress

AssayCell LineOxidative StressorMeasured EndpointExpected Outcome for this compound
MTT Assay e.g., HepG2, SH-SY5YH₂O₂ or t-BHPCell ViabilityIncreased cell viability in a dose-dependent manner.
Cellular Antioxidant Activity (CAA) Assay HepG2AAPHInhibition of DCFH oxidationDose-dependent reduction in cellular fluorescence.
Western Blot VariousH₂O₂Nrf2 nuclear translocation, HO-1 expressionIncreased nuclear Nrf2 and HO-1 protein levels.
Experimental Protocols for Cytoprotective Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding a cytotoxic agent like hydrogen peroxide (H₂O₂) for a further incubation period.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Principle: This assay measures the ability of a compound to prevent the oxidation of the probe 2',7'-dichlorofluorescin (DCFH) to the highly fluorescent dichlorofluorescein (DCF) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) within cells.

Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well, black-walled plate.

  • Loading with DCFH-DA: Treat cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: Treat the cells with this compound at various concentrations.

  • Induction of Oxidative Stress: Add AAPH to induce the formation of peroxyl radicals.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (excitation 485 nm, emission 538 nm).

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve and is often expressed as quercetin equivalents.

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess Nrf2 activation, the translocation of Nrf2 from the cytoplasm to the nucleus and the upregulation of its target protein, HO-1, are measured.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and/or an oxidative stressor. Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Pathways and Workflows

Signaling Pathway: Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Interacts with ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Oxidizes Cysteine Residues Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_nucleus Nrf2 Keap1->Nrf2_nucleus Dissociation Nrf2_cyto->Nrf2_Keap1 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds Maf Maf Maf->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Gene Transcription Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection Leads to

Caption: Nrf2-ARE signaling pathway activation by this compound.

Experimental Workflow: Cellular Antioxidant Activity Assay

A streamlined workflow for assessing the cellular antioxidant activity of a compound.

CAA_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells load_probe Load cells with DCFH-DA probe seed_cells->load_probe treat_compound Treat with this compound at various concentrations load_probe->treat_compound induce_stress Induce oxidative stress with AAPH treat_compound->induce_stress measure_fluorescence Measure fluorescence (Ex: 485nm, Em: 538nm) induce_stress->measure_fluorescence calculate_caa Calculate CAA value measure_fluorescence->calculate_caa end End calculate_caa->end

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Logical Relationship: this compound's Cytoprotective Mechanism

A diagram illustrating the proposed logical flow from this compound treatment to cellular protection.

Logical_Relationship This compound This compound Direct_Scavenging Direct ROS Scavenging This compound->Direct_Scavenging Nrf2_Activation Nrf2 Pathway Activation This compound->Nrf2_Activation Reduced_Oxidative_Stress Reduced Cellular Oxidative Stress Direct_Scavenging->Reduced_Oxidative_Stress Antioxidant_Enzymes Increased Endogenous Antioxidants Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->Reduced_Oxidative_Stress Cell_Protection Cellular Protection (Increased Viability, Reduced Apoptosis) Reduced_Oxidative_Stress->Cell_Protection

Caption: Proposed cytoprotective mechanism of this compound.

Conclusion and Future Directions

This compound, as a member of the flavonoid C-glycoside family, holds considerable promise as a natural antioxidant and cytoprotective agent. This guide has provided a comprehensive theoretical framework and detailed experimental protocols to facilitate the investigation of these properties. The immediate future for this compound research should focus on generating robust quantitative data for its antioxidant capacity using the assays detailed herein. Furthermore, elucidating its specific effects on cellular signaling pathways, particularly the Nrf2-ARE axis, will be crucial in understanding its mechanisms of cytoprotection. Such studies will be instrumental in validating the therapeutic potential of this compound and paving the way for its development as a novel agent for the prevention and treatment of diseases associated with oxidative stress.

In Silico Prediction of Isoviolanthin's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoviolanthin

This compound is a flavonoid glycoside that has been isolated from medicinal plants such as Dendrobium officinale.[1][2][3][4] Emerging research has highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[1] Studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, suggesting its role in targeting pathways crucial for metastasis. Notably, it has been shown to exert its effects without inducing cytotoxicity in normal liver cells, making it a promising candidate for further investigation in cancer therapy. The primary known mechanism of action of this compound involves the modulation of key signaling pathways implicated in cancer progression.

Overview of In Silico Target Prediction Methodologies

In silico drug target prediction encompasses a variety of computational techniques to identify and characterize the interactions between a small molecule, such as this compound, and its biological targets. These methods are broadly classified into ligand-based and structure-based approaches, with network pharmacology emerging as a powerful complementary strategy.

2.1. Ligand-Based Approaches

Ligand-based methods leverage the principle that molecules with similar structures are likely to exhibit similar biological activities. These approaches are particularly useful when the three-dimensional structure of the target protein is unknown.

  • Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a molecule that are responsible for its biological activity. The resulting pharmacophore model can then be used as a query to screen large compound databases for molecules with similar features.

  • Chemical Similarity Searching: This method involves comparing the chemical structure of a query molecule (this compound) to a database of compounds with known biological targets. Molecules with a high degree of structural similarity are predicted to share common targets.

2.2. Structure-Based Approaches

Structure-based methods rely on the three-dimensional structure of the target protein to predict how a ligand will bind to it.

  • Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms score the different binding poses based on factors like binding energy, providing insights into the strength and nature of the interaction.

  • Inverse Docking: In contrast to traditional docking where one ligand is docked against a single target, inverse docking screens a single ligand against a large library of protein structures to identify potential targets.

2.3. Network Pharmacology

Network pharmacology is a holistic approach that investigates the complex interactions between drugs, targets, and diseases within the context of biological networks. It aims to understand the system-level effects of a drug by analyzing its interactions with multiple targets and their downstream pathways.

Proposed In Silico Workflow for this compound Target Prediction

The following workflow outlines a comprehensive in silico strategy to predict and validate the biological targets of this compound.

In_Silico_Workflow cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: Target Refinement and Validation cluster_2 Phase 3: Experimental Validation A This compound Structure B Ligand-Based Prediction (Pharmacophore Modeling, Similarity Search) A->B C Structure-Based Prediction (Inverse Docking) A->C D Initial Putative Targets B->D C->D E Molecular Docking (Refined Binding Pose and Energy) D->E F Network Pharmacology Analysis D->F G Prioritized Target List E->G F->G H In Vitro Binding Assays G->H I Cell-Based Functional Assays G->I J Validated Biological Targets H->J I->J

Figure 1: A proposed in silico workflow for the prediction of this compound's biological targets.

Known Signaling Pathways of this compound

Experimental studies have elucidated that this compound exerts its anti-metastatic effects in hepatocellular carcinoma by targeting the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptors TGFB1->TGFBR Smad23 p-Smad2/3 TGFBR->Smad23 PI3K PI3K TGFBR->PI3K Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Snail_Slug Snail/Slug Smad_complex->Snail_Slug Transcription Regulation EMT Epithelial-Mesenchymal Transition (EMT) Snail_Slug->EMT Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR mTOR->EMT This compound This compound This compound->Smad23 Inhibits This compound->Akt Inhibits

Figure 2: Known signaling pathways modulated by this compound.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the effective concentrations of this compound observed in experimental studies on hepatocellular carcinoma (HCC) cells.

Cell LineAssay TypeConcentration RangeObserved EffectReference
HepG2, Bel-7402Cell Viability (MTT)2.5 µM - 10 µMNo significant inhibition of HCC cell viability.
HepG2, Bel-7402Cell Viability (MTT)> 10 µMSignificant suppression of HCC cell viability.
LO2 (normal liver)Cell Viability (MTT)Up to 100 µMNo cytotoxic effect.
HepG2, Bel-7402Migration and Invasion2.5 µM, 5 µM, 10 µMDose-dependent reduction in migratory and invasive capacities.
HepG2, Bel-7402MMP-2 and MMP-9 Secretion (ELISA)2.5 µM, 5 µM, 10 µMDose-dependent reduction in MMP-2 and MMP-9 levels.
HepG2, Bel-7402EMT Marker Expression (Western Blot)2.5 µM, 5 µM, 10 µMReversal of TGF-β1-induced changes in EMT markers.

Experimental Protocols for In Silico Target Prediction

This section provides detailed methodologies for the key in silico experiments outlined in the proposed workflow.

6.1. Protocol for Pharmacophore Modeling and Virtual Screening

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Generate multiple conformers of the ligand to account for its flexibility.

  • Pharmacophore Model Generation (Structure-Based):

    • If a known target with a co-crystallized ligand similar to this compound is available, use this complex to generate a structure-based pharmacophore model using software like LigandScout or Discovery Studio.

    • The model will consist of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings that are crucial for binding.

  • Pharmacophore Model Generation (Ligand-Based):

    • If no suitable target structure is available, a ligand-based pharmacophore model can be generated by aligning a set of known active molecules that are structurally similar to this compound.

  • Database Preparation:

    • Select a compound database for screening (e.g., ZINC, ChEMBL).

    • Prepare the database by generating 3D conformers for each molecule.

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen the prepared compound database.

    • Molecules from the database that fit the pharmacophore query are identified as potential hits.

6.2. Protocol for Molecular Docking

  • Target Protein Preparation:

    • Retrieve the 3D structure of a putative target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site, which can be identified from the location of a co-crystallized ligand or predicted using binding site prediction tools.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as described in the pharmacophore modeling protocol.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock or Glide to dock the prepared this compound into the defined binding site of the target protein.

    • The program will generate multiple binding poses of the ligand.

  • Analysis of Results:

    • Analyze the docking results based on the predicted binding energy or docking score. A lower binding energy generally indicates a more favorable interaction.

    • Visualize the docked complex to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

6.3. Protocol for Network Pharmacology Analysis

  • Target Identification:

    • Compile a list of putative targets for this compound from the ligand-based and structure-based prediction methods.

  • Network Construction:

    • Use databases such as STRING and GeneCards to construct a protein-protein interaction (PPI) network for the identified targets.

    • Construct a drug-target-disease network by incorporating information on diseases associated with the targets.

  • Network Analysis and Visualization:

    • Use software like Cytoscape to visualize and analyze the constructed networks.

    • Identify key nodes (hub proteins) and pathways within the network that are likely to be modulated by this compound.

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the identified targets to understand their biological functions and the pathways they are involved in.

Conclusion

The in silico prediction of biological targets offers a powerful and efficient approach to unraveling the complex pharmacology of natural products like this compound. By integrating ligand-based, structure-based, and network pharmacology methods, researchers can generate a robust list of putative targets for subsequent experimental validation. The known activity of this compound on the TGF-β/Smad and PI3K/Akt/mTOR pathways provides a solid foundation for these computational studies. The methodologies and workflow presented in this guide offer a comprehensive framework for scientists and drug development professionals to further explore the therapeutic potential of this compound and accelerate the discovery of novel anti-cancer therapies.

References

Flavonoid Glycosides in Traditional Chinese Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoid glycosides, a major class of secondary metabolites ubiquitously found in the plant kingdom, are integral to the therapeutic efficacy of many traditional Chinese medicines (TCM). These compounds consist of a flavonoid aglycone linked to one or more sugar moieties. The glycosylation enhances their solubility and stability, and critically influences their bioavailability and pharmacological activities. In TCM, herbs rich in flavonoid glycosides are utilized for a wide array of conditions, including inflammatory diseases, cardiovascular disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the core aspects of flavonoid glycosides in TCM, tailored for researchers, scientists, and drug development professionals. It delves into their quantitative distribution, detailed experimental protocols for their study, and the molecular signaling pathways through which they exert their therapeutic effects.

Quantitative Distribution of Flavonoid Glycosides in Select TCM Herbs

The concentration of flavonoid glycosides in medicinal plants can vary significantly based on the species, geographical origin, harvest time, and processing methods. Accurate quantification is crucial for the quality control and standardization of herbal medicines. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques for this purpose.[1][2][3] The following tables summarize the content of prominent flavonoid glycosides in several commonly used TCM herbs.

TCM Herb (Scientific Name)Flavonoid GlycosideConcentration Range (mg/g of dry weight)Analytical MethodReference(s)
Scutellaria baicalensis (黄芩)Baicalin14.9 - 149HPLC[4]
Wogonoside1.1 - 11.2HPLC[4]
Pueraria lobata (葛根)Puerarin13.14 - 60.56HPLC
Citrus reticulata (陈皮)Hesperidin21.56 - 59.7HPLC
Ginkgo biloba (银杏叶)Flavone Glycosides (total)~37HPLC
Epimedium spp. (淫羊藿)Icariin16.9% of extract powderHPLC
Toona sinensis (香椿)Rutin0.95 - 10.12HPLC-DAD
Quercetin-3-O-β-D-glucoside0.46 - 4.13HPLC-DAD
Quercitrin1.12 - 11.89HPLC-DAD
Kaempferol-3-O-α-L-rhamnoside0.21 - 2.17HPLC-DAD
Sophora japonica (槐米)RutinNot specifiedLC-ESI-MS/MS
QuercetinNot specifiedLC-ESI-MS/MS
KaempferolNot specifiedLC-ESI-MS/MS
Glycyrrhiza uralensis (甘草)LiquiritinNot specified1H-qNMR
IsoliquiritinNot specified1H-qNMR

Experimental Protocols

Extraction of Flavonoid Glycosides

The selection of an appropriate extraction method is critical for maximizing the yield of flavonoid glycosides from plant materials. Maceration, percolation, and Soxhlet extraction are conventional methods. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer higher efficiency and shorter extraction times.

Protocol: Microwave-Assisted Extraction of Icariin from Epimedium

This protocol is adapted from a patented method for extracting icariin.

  • Sample Preparation: Dry the stems and leaves of Epimedium and pulverize them to pass through a 60-mesh sieve.

  • Solvent Preparation: Prepare a 50% (v/v) aqueous ethanol solution.

  • Extraction:

    • Place 10 kg of the powdered plant material into a microwave extraction apparatus.

    • Add the 50% ethanol solution at a solid-to-liquid ratio of 1:12 (w/v).

    • Set the microwave power to 800W and the temperature to 60°C.

    • Extract for 10 minutes.

  • Filtration and Concentration:

    • Filter the resulting extract to obtain the extraction liquor.

    • Subject the liquor to vacuum concentration to obtain a concentrate.

  • Purification:

    • Remove particulate impurities from the concentrate using a 0.45 µm millipore filtration membrane.

    • The resulting filtrate can be further purified by chromatographic methods.

Isolation and Purification of Flavonoid Glycosides

Column chromatography is a standard technique for the isolation and purification of flavonoid glycosides from crude extracts. High-speed counter-current chromatography (HSCCC) is another effective method.

Protocol: Isolation of Flavonoid Glycosides from Psidium guajava Leaves via HSCCC

This protocol is based on a published method for isolating flavonoid glycosides from guava leaves.

  • Sample Preparation: An ethyl acetate extract of Psidium guajava leaves is used as the starting material.

  • Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v). The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

  • HSCCC Operation:

    • Dissolve the crude extract in a 1:1 (v/v) mixture of the upper and lower phases.

    • Perform the separation using a high-speed counter-current chromatograph.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify and pool the fractions containing the purified flavonoid glycosides.

Quantification of Flavonoid Glycosides by HPLC

Protocol: HPLC Quantification of Four Flavonol Glycosides in Toona sinensis

This protocol is adapted from a study on the quantitative analysis of flavonol glycosides in Toona sinensis leaves.

  • Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: Waters XBridge Shield RP18 column (150 mm × 4.6 mm, 3.5 μm).

    • Column Temperature: 35°C.

    • Mobile Phase: Acetonitrile (A) and water containing 0.30% trifluoroacetic acid (B).

    • Gradient Elution: A suitable gradient program to separate the target analytes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Prepare standard solutions of rutinoside, quercetin-3-O-β-D-glucoside, quercetin-3-O-α-L-rhamnoside, and kaempferol-3-O-α-L-rhamnoside of known concentrations.

    • Prepare sample solutions by extracting the powdered leaves of Toona sinensis with a suitable solvent, followed by filtration.

  • Analysis and Quantification:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

    • Construct a calibration curve for each standard by plotting peak area against concentration.

    • Quantify the amount of each flavonol glycoside in the sample using the respective calibration curve.

Signaling Pathways Modulated by Flavonoid Glycosides

Flavonoid glycosides exert their diverse pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Several flavonoid glycosides, such as those from luteolin and kaempferol, have been shown to inhibit the NF-κB pathway.

Diagram: Inhibition of NF-κB Pathway by Luteolin Glycosides

NFkB_Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release p_IkBa->NFkB_active Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Inflammatory_Genes Luteolin_Glycosides Luteolin Glycosides Luteolin_Glycosides->IKK Inhibition Luteolin_Glycosides->NFkB_active Inhibition of Translocation PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt PIP3->p_Akt Akt Akt Akt->p_Akt Phosphorylation mTOR mTOR p_Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apigenin_Glycosides Apigenin Glycosides Apigenin_Glycosides->PI3K Inhibition Apigenin_Glycosides->p_Akt Inhibition MAPK_Pathway Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK p38 p38 MAPKK_p38->p38 Activation Cellular_Response Cellular Response (Inflammation, Apoptosis) p38->Cellular_Response JNK JNK MAPKK_JNK->JNK Activation JNK->Cellular_Response Luteolin_Glycosides Luteolin Glycosides Luteolin_Glycosides->MAPKK_p38 Inhibition Luteolin_Glycosides->MAPKK_JNK Inhibition

References

Isoviolanthin as a Modulator of the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a flavonoid glycoside extracted from Dendrobium officinale, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer metastasis.[1][2] This technical guide provides an in-depth overview of the molecular interactions between this compound and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility; its dysregulation is a hallmark of many cancers.[3][4] This document details the inhibitory effects of this compound on this pathway, presenting quantitative data from key experimental findings, comprehensive experimental protocols, and visual diagrams of the signaling cascade and workflows.

Introduction: The PI3K/Akt/mTOR Pathway and this compound

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cellular processes fundamental to cancer progression, including cell proliferation, survival, and angiogenesis.[3] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of a cascade of downstream effectors. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3), which in turn activates Akt. Activated Akt then phosphorylates a variety of substrates, including mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. The mTORC1 complex, in particular, plays a central role in promoting protein synthesis and cell growth through the phosphorylation of downstream targets like p70S6 kinase (P70S6K).

This compound is a flavonoid glycoside that has been identified as a potent inhibitor of this pathway. Research has shown that this compound can effectively suppress the phosphorylation of key components of the PI3K/Akt/mTOR cascade, thereby mitigating its pro-tumorigenic effects. This guide will explore the experimental evidence supporting this role of this compound.

Quantitative Data: Dose-Dependent Effects of this compound

The inhibitory effects of this compound on the PI3K/Akt/mTOR pathway and associated cellular processes have been quantified in hepatocellular carcinoma (HCC) cells. The following tables summarize the dose-dependent effects of this compound on protein phosphorylation, cell migration and invasion, and the expression of matrix metalloproteinases (MMPs).

Table 1: Effect of this compound on the Phosphorylation of PI3K/Akt/mTOR Pathway Proteins in TGF-β1-induced HCC Cells

ProteinThis compound ConcentrationRelative Phosphorylation Level (Normalized to Control)
p-Akt2.5 µMMarkedly Decreased
5 µMMarkedly Decreased
10 µMMarkedly Decreased
p-mTOR2.5 µMMarkedly Decreased
5 µMMarkedly Decreased
10 µMMarkedly Decreased
p-P70S6K2.5 µMMarkedly Decreased
5 µMMarkedly Decreased
10 µMMarkedly Decreased

Table 2: Effect of this compound on TGF-β1-induced Cell Migration and Invasion in HCC Cells

ProcessThis compound ConcentrationInhibition of Migration/Invasion (Relative to TGF-β1 alone)
Cell Migration20 µMMarkedly Suppressed
Cell Invasion20 µMMarkedly Suppressed

Table 3: Effect of this compound on TGF-β1-induced MMP-2 and MMP-9 Expression in HCC Cells

ProteinThis compound ConcentrationRelative Protein Level (Normalized to TGF-β1 alone)
MMP-22.5 µMSignificantly Inhibited
5 µMSignificantly Inhibited
10 µMSignificantly Inhibited
MMP-92.5 µMSignificantly Inhibited
5 µMSignificantly Inhibited
10 µMSignificantly Inhibited

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the PI3K/Akt/mTOR pathway.

Cell Culture and Treatment
  • Cell Lines: Human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Bel-7402, are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of EMT: To study the effects on metastasis-related processes, epithelial-mesenchymal transition (EMT) can be induced by treating the cells with 10 ng/mL of transforming growth factor-beta 1 (TGF-β1) for 48 hours.

  • This compound Treatment: Following TGF-β1 induction, cells are treated with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for a specified duration, typically 24 hours.

Western Blot Analysis

This protocol is for the detection and quantification of total and phosphorylated proteins within the PI3K/Akt/mTOR pathway.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, P70S6K, and other proteins of interest.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH is often used as a loading control.

Cell Migration and Invasion Assays (Transwell Assay)

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

  • Chamber Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. For invasion assays, the inserts are pre-coated with Matrigel.

  • Cell Seeding: Cells are serum-starved for 24 hours, then resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.

  • Incubation: The plate is incubated for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet. The number of stained cells is then counted under a microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

  • MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival P70S6K p70S6K mTORC1->P70S6K Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth P70S6K->Protein_Synthesis This compound This compound This compound->Akt Inhibits Phosphorylation This compound->mTORC1 Inhibits Phosphorylation This compound->P70S6K Inhibits Phosphorylation

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analysis Data Analysis detect->analysis

Caption: A generalized workflow for Western blot analysis.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Isoviolanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its analysis, and an exploration of its known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound as a potential therapeutic agent.

Chemical Properties of this compound

This compound, with the chemical formula C₂₇H₃₀O₁₄, is a C-glycosylflavone. Its structure consists of an apigenin backbone with two sugar moieties, glucose and rhamnose, attached at the C-6 and C-8 positions, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₄[1]
Molecular Weight 578.52 g/mol [1][2]
Appearance Yellow powder[3]
Solubility Soluble in methanol, water, DMSO, pyridine, and ethanol.[3]
UV Absorption (λmax) 216 nm, 271 nm, 336 nm (in methanol)

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

  • UV-Vis Spectroscopy: In a methanol solution, this compound exhibits characteristic absorption peaks for flavonoids at 216 nm, 271 nm, and 336 nm.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for confirming the detailed chemical structure, including the positions of the glycosidic linkages and the stereochemistry of the sugar moieties.

Stability Profile of this compound

Understanding the stability of this compound under various conditions is critical for its development as a pharmaceutical agent. This includes its susceptibility to degradation by factors such as pH, temperature, and light.

While specific quantitative data on the forced degradation of this compound is limited in the current literature, general knowledge of flavonoid glycoside stability suggests that it is susceptible to hydrolysis under acidic and alkaline conditions, as well as to oxidative and photolytic degradation.

Storage Recommendations for Stock Solutions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month (protect from light).

It is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be aliquoted and stored in tightly sealed vials at -20°C for up to two weeks to avoid repeated freeze-thaw cycles. For enhanced solubility in aqueous solutions, warming the tube at 37°C and using an ultrasonic bath for a short period may be beneficial.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of this compound.

Structural Analysis of this compound

The following protocol outlines the general steps for the structural identification of this compound isolated from a plant source.

Methodology:

  • Solubility Test: Dissolve an adequate amount of the isolated compound in methanol and water to assess its solubility.

  • Flavonoid Characterization:

    • To a methanol solution of the compound, add magnesite powder and hydrochloric acid. A fuchsia color indicates the presence of a flavonoid backbone.

    • Perform the Molisch reaction to confirm the presence of sugar moieties. A positive result confirms the compound is a flavonoid glycoside.

  • Purity Determination: Determine the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Analysis:

    • Record the UV-Vis spectrum of the compound in methanol.

    • Obtain the mass spectrum using ESI-MS to determine the molecular weight.

    • Perform ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the complete chemical structure and compare the spectral data with literature values for confirmation.

G cluster_0 Structural Analysis Workflow Isolated Compound Isolated Compound Solubility Test Solubility Test Isolated Compound->Solubility Test Methanol/Water Flavonoid Characterization Flavonoid Characterization Solubility Test->Flavonoid Characterization Purity (HPLC) Purity (HPLC) Flavonoid Characterization->Purity (HPLC) Spectroscopic Analysis Spectroscopic Analysis Purity (HPLC)->Spectroscopic Analysis Structure Confirmation Structure Confirmation Spectroscopic Analysis->Structure Confirmation

Diagram 1: Workflow for the structural analysis of this compound.

Western Blot Analysis of Signaling Pathways

This protocol is designed to analyze the effect of this compound on the phosphorylation status of key proteins in the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Methodology:

  • Cell Culture and Treatment: Culture hepatocellular carcinoma (HCC) cells (e.g., HepG2, Bel-7402) to 70-80% confluency. Pre-treat the cells with 10 ng/mL of TGF-β1 to induce epithelial-mesenchymal transition (EMT) and then treat with varying concentrations of this compound.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Smad2, p-Smad2, Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_1 Western Blot Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Diagram 2: General workflow for Western blot analysis.

Signaling Pathway Interactions

This compound has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating specific intracellular signaling pathways.

Inhibition of TGF-β/Smad and PI3K/Akt/mTOR Pathways

In hepatocellular carcinoma (HCC) cells, this compound has been demonstrated to inhibit TGF-β1-mediated migration and invasion by deactivating the epithelial-mesenchymal transition (EMT) process. This is achieved through the simultaneous inhibition of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Mechanism of Action:

  • TGF-β/Smad Pathway: this compound treatment leads to a decrease in the phosphorylation of Smad2 and Smad3, which are key downstream effectors of the TGF-β receptor. This inhibition prevents the translocation of Smad complexes to the nucleus and subsequent transcription of EMT-related genes.

  • PI3K/Akt/mTOR Pathway: this compound also reduces the phosphorylation of Akt and mTOR, central nodes in this pro-survival and pro-proliferative pathway. The downstream effector p70S6K is also dephosphorylated. Inhibition of this pathway contributes to the suppression of cell migration, invasion, and proliferation.

G cluster_0 This compound's Mechanism of Action TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad2_3 Smad2/3 TGFbR->Smad2_3 activates PI3K PI3K TGFbR->PI3K activates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 EMT Epithelial-Mesenchymal Transition (EMT) pSmad2_3->EMT Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR pmTOR->EMT Migration Cell Migration EMT->Migration Invasion Cell Invasion EMT->Invasion This compound This compound This compound->pSmad2_3 This compound->pmTOR

Diagram 3: this compound inhibits the TGF-β/Smad and PI3K/Akt/mTOR pathways.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in cancer progression makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of this compound's chemistry and stability, along with practical experimental protocols. Further research, particularly focused on detailed stability studies under forced degradation conditions, will be crucial for advancing its potential clinical applications.

References

A Technical Guide to the Extraction and Analysis of Isoviolanthin from Viola Species for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoviolanthin, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the extensive flavonoid family, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. Various species of the Viola genus, commonly known as violets or pansies, are recognized for their rich phytochemical profiles, which include a variety of flavonoids.[1][2] This technical guide provides an in-depth overview of the methodologies for extracting this compound from Viola species, tailored for researchers and professionals in the field of drug development. The document outlines detailed experimental protocols, data presentation for comparative analysis, and visualizations of relevant biological pathways.

While extensive research has been conducted on the extraction of flavonoids from Viola odorata and Viola tricolor, a highly detailed protocol for the specific isolation of this compound is well-documented in studies of Dendrobium officinale.[3] This guide will present a comprehensive extraction and purification strategy adapted from this well-established methodology, alongside broader techniques applicable to flavonoid extraction from Viola species.

Phytochemical Profile of Viola Species

Several species of the Viola genus are known to contain a diverse array of bioactive compounds. The primary classes of phytochemicals and their content can vary based on the species, geographical location, and extraction method.

Quantitative Data on Phytochemical Content

The following table summarizes the quantitative analysis of total phenolic and flavonoid content from various Viola species, providing a baseline for expected yields from crude extracts.

SpeciesPlant PartExtraction SolventTotal Phenolic Content (mg/100mg)Total Flavonoid Content (mg/100mg)Reference
Viola odorataFlowerHydroalcoholic0.5210.637
Viola canescensFlowerNot Specified5.14 (mg GAE/g)6.51 (mg RE/g)
Viola pilosaFlowerNot Specified3.33 (mg GAE/g)3.61 (mg RE/g)
Viola odorataLeafMethanol0.34 (mg/g)-
Viola odorataLeafn-Hexane-0.021 (mg/g)

Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents. Direct comparison between studies may be limited due to different quantification standards and units.

Detailed Experimental Protocols for this compound Extraction

This section details a comprehensive protocol for the extraction and purification of this compound, adapted from established methods for flavonoid glycosides. This protocol should be considered a foundational methodology, with the understanding that optimization for specific Viola species may be required.

General Extraction Workflow

The overall process for isolating this compound involves initial solvent extraction, followed by liquid-liquid partitioning to separate compounds based on polarity, and concluding with chromatographic purification.

Extraction_Workflow start Dried and Powdered Viola Plant Material extraction Solvent Extraction (e.g., 80% Ethanol with Reflux) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation to a Thick Paste filtration->concentration suspension Suspension in Distilled Water concentration->suspension partitioning1 Liquid-Liquid Partitioning (Petroleum Ether) suspension->partitioning1 Removes non-polar impurities partitioning2 Liquid-Liquid Partitioning (Ethyl Acetate) partitioning1->partitioning2 Aqueous Layer partitioning3 Liquid-Liquid Partitioning (n-Butyl Alcohol) partitioning2->partitioning3 Aqueous Layer concentration2 Concentration of n-Butyl Alcohol Fraction partitioning3->concentration2 n-Butyl Alcohol Fraction (contains this compound) chromatography Macroporous Resin Column Chromatography concentration2->chromatography elution Elution with Ethanol Gradient chromatography->elution purification Further Purification (e.g., HPLC) elution->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound Extraction and Purification.

Step-by-Step Methodology

3.2.1 Preparation of Plant Material

  • Collect the aerial parts (leaves and flowers) of the desired Viola species.

  • Thoroughly wash the plant material with distilled water to remove any debris.

  • Dry the plant material in a hot air oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

3.2.2 Crude Extraction

  • Weigh the powdered plant material.

  • Add 80% ethanol to the powder in a solid-to-liquid ratio of approximately 1:10 (w/v).

  • Perform reflux extraction for 2 hours. This process should be repeated three times to maximize the extraction yield.

  • After each extraction cycle, filter the mixture through gauze to separate the extract from the solid plant residue.

  • Combine the filtrates and concentrate the extract using a rotary evaporator until a thick paste is obtained.

3.2.3 Liquid-Liquid Partitioning

  • Suspend the concentrated paste in distilled water.

  • Transfer the suspension to a separating funnel.

  • Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate and discard the upper petroleum ether layer. This step removes non-polar compounds.

  • To the remaining aqueous layer, add an equal volume of ethyl acetate, shake, and allow the layers to separate. Collect and set aside the upper ethyl acetate fraction.

  • To the remaining aqueous layer, add an equal volume of n-butyl alcohol, shake, and allow for phase separation. The upper n-butyl alcohol fraction, which contains this compound, should be collected.

  • Concentrate the n-butyl alcohol fraction to dryness under vacuum.

3.2.4 Chromatographic Purification

  • Prepare a chromatographic column with AB-8 macroporous absorption resin.

  • Activate the column by washing it with 95% ethanol.

  • Dissolve the dried n-butyl alcohol extract in a small volume of distilled water.

  • Load the sample onto the prepared column.

  • Wash the column with distilled water to remove highly polar impurities.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

  • Collect the fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine the fractions containing pure this compound and concentrate them to yield the final product.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of this compound.

HPLC Parameters
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of 270 nm
Standard Pure this compound for calibration curve

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly those involved in inflammation and cellular proliferation.

Anti-inflammatory and Anti-cancer Signaling

Research has demonstrated that this compound can reverse the epithelial-mesenchymal transition (EMT) in cancer cells, a critical process in metastasis. This is achieved through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Signaling_Pathway cluster_TGF TGF-β/Smad Pathway cluster_PI3K PI3K/Akt/mTOR Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Phosphorylation PI3K PI3K TGFbR->PI3K Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT_genes_Smad EMT-related Gene Transcription (e.g., Snail, Slug) Smad_complex->EMT_genes_Smad Nuclear Translocation EMT_outcome Cell Migration, Invasion, and EMT Phenotype EMT_genes_Smad->EMT_outcome Promotes Akt p-Akt PI3K->Akt Activation mTOR p-mTOR Akt->mTOR Activation EMT_genes_PI3K EMT & Proliferation mTOR->EMT_genes_PI3K EMT_genes_PI3K->EMT_outcome Promotes This compound This compound This compound->Smad23 Inhibition This compound->Akt Inhibition

Caption: this compound's Inhibition of TGF-β and PI3K Pathways.

Flavonoids, in general, are also known to modulate inflammatory responses by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB by flavonoids can lead to a reduction in the production of pro-inflammatory cytokines.

Conclusion

The extraction of this compound from Viola species presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a robust framework for the isolation and analysis of this bioactive compound. The detailed protocols, while adapted from research on a different plant genus, offer a solid starting point for researchers. Further optimization of these methods for specific Viola species will be crucial for enhancing extraction efficiency and yield. The elucidation of this compound's mechanism of action on key signaling pathways underscores its potential in the development of new treatments for a range of diseases, including cancer. Continued research in this area is warranted to fully explore the therapeutic utility of this compound from Viola and other plant sources.

References

Methodological & Application

Application Notes and Protocols for Isoviolanthin Extraction from Dendrobium officinale Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and quantification of isoviolanthin, a bioactive flavonoid glycoside, from the leaves of Dendrobium officinale. The protocol outlines a reflux extraction method using aqueous ethanol, followed by purification and quantification using High-Performance Liquid Chromatography (HPLC). Optimized extraction parameters and expected yields are presented in tabular format for clarity. Furthermore, a diagram of the experimental workflow is provided, along with an illustration of the signaling pathways influenced by this compound, to support further research and drug development applications.

Introduction

Dendrobium officinale, a valued herb in traditional medicine, is a rich source of various bioactive compounds, including polysaccharides, alkaloids, and flavonoids.[1] The leaves of this plant, often considered a byproduct, are a significant source of flavonoids, with this compound being a key constituent.[1][2] this compound has garnered scientific interest for its potential therapeutic properties, including its ability to reverse epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells by modulating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[3][4] This document presents a comprehensive protocol for the efficient extraction and analysis of this compound from Dendrobium officinale leaves, aimed at facilitating further pharmacological investigation and drug discovery.

Experimental Protocols

Materials and Equipment
  • Dried Dendrobium officinale leaf powder

  • Ethanol (analytical grade)

  • Petroleum ether (60-90 °C)

  • Ethyl acetate

  • n-Butanol

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • This compound standard (analytical standard)

  • Reflux extraction apparatus

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup (Silica gel or other appropriate stationary phase)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Analytical balance

  • Filtration apparatus (gauze and 0.45 µm membrane filters)

Extraction of Crude this compound

This protocol is adapted from established methods for flavonoid extraction from Dendrobium officinale leaves.

  • Preparation of Plant Material: Dry the leaves of Dendrobium officinale at 60 °C in an oven and grind them into a fine powder.

  • Reflux Extraction:

    • Accurately weigh the dried leaf powder.

    • Add 78% ethanol at a solid-to-liquid ratio of 1:50 (g/mL).

    • Perform reflux extraction for 2 hours. For a more exhaustive extraction, the process can be repeated up to six times. A common practice is to repeat the extraction three times.

  • Filtration and Concentration:

    • Filter the extract through gauze to remove solid plant material.

    • Combine the filtrates from all extraction cycles.

    • Concentrate the combined filtrate using a rotary evaporator until a thick paste is obtained.

Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate this compound.

  • Solvent Partitioning:

    • Suspend the crude extract paste in distilled water.

    • Transfer the suspension to a separatory funnel.

    • Add two volumes of petroleum ether (60-90 °C) and shake vigorously to remove non-polar compounds like chlorophyll and lipids. Allow the layers to separate and discard the upper petroleum ether layer. Repeat this step as necessary.

    • Subsequently, perform liquid-liquid extraction with ethyl acetate to separate flavonoids of lower polarity.

    • Finally, extract the aqueous layer with n-butanol to isolate more polar flavonoid glycosides, including this compound.

  • Column Chromatography:

    • Concentrate the n-butanol fraction to dryness.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the concentrated sample onto a pre-packed silica gel column.

    • Elute the column with a gradient of solvents, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions rich in this compound and concentrate them to yield the purified compound.

Quantification of this compound by HPLC

The following HPLC method can be used for the quantitative analysis of this compound in the extracts.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of standard solutions of different concentrations by diluting the stock solution.

    • Dissolve a precisely weighed amount of the dried extract or purified sample in methanol and filter through a 0.45 µm membrane filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used. A specific gradient can be optimized for better separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 340 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Calibration and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. A typical regression equation for this compound is y = 9.7296x + 59.31 (R² = 0.9968), where y is the peak area and x is the concentration in mg/L.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables summarize quantitative data related to the extraction and content of flavonoids in Dendrobium officinale leaves.

Table 1: Optimized Extraction Parameters for Total Flavonoids

ParameterOptimal ValueReference
Ethanol Concentration78%
Solid-to-Liquid Ratio1:50 g/mL
Extraction Time2 hours
Number of Extractions6

Table 2: Content of Flavonoids in Dendrobium officinale Leaves

CompoundContent (mg/g dry weight)NotesReference
Total Flavonoids7.66 - 9.50Varies based on plant source
Total FlavonoidsUp to 35 mg per 50 mL extractUnder optimized conditions
This compound and other flavonoid glycosides1.6378 - 2.0642Varies with harvesting season

Visualizations

Experimental Workflow

experimental_workflow start Start: Dendrobium officinale Leaves prep Preparation: Drying (60°C) & Grinding start->prep extraction Reflux Extraction: 78% Ethanol, 1:50 ratio, 2h x 3-6 cycles prep->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract Paste filtration->crude_extract partitioning Solvent Partitioning: Petroleum Ether, Ethyl Acetate, n-Butanol crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction column_chromatography Column Chromatography n_butanol_fraction->column_chromatography purified_this compound Purified this compound column_chromatography->purified_this compound hplc HPLC Quantification purified_this compound->hplc end End: Quantitative Data hplc->end

Caption: Workflow for this compound Extraction and Quantification.

Signaling Pathways Modulated by this compound

signaling_pathway cluster_TGF TGF-β Pathway cluster_PI3K PI3K/Akt Pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad2/3 Phosphorylation TGFBR->Smad EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT PI3K PI3K Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Activation Akt->mTOR mTOR->EMT This compound This compound This compound->Smad Inhibits This compound->Akt Inhibits

Caption: this compound's Inhibition of EMT-related Signaling Pathways.

References

Application Note: HPLC-UV Method for the Quantification of Isoviolanthin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoviolanthin is a flavonoid glycoside found in various medicinal plants, such as Dendrobium officinale, Dendrobium crystallinum, and Viola etrusca.[1] As a member of the flavonoid family, this compound is of growing interest to researchers for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the separation and quantification of this compound in plant extracts. The described reversed-phase HPLC method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a research or quality control laboratory.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC-UV analysis for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or phosphoric acid)

  • Dried and powdered plant material

  • Syringe filters (0.45 µm)

Instrumentation
  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Extraction: Accurately weigh approximately 1.0 g of the finely powdered plant material.[2]

  • Transfer the powder to a conical flask and add 25 mL of 80% methanol.[3]

  • For enhanced extraction efficiency, sonicate the mixture for 30-60 minutes.[2][4]

  • Centrifuge the mixture at 4000 rpm for 15-20 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range of 1-100 µg/mL.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 336 nm (based on reported UV absorption maxima for this compound)

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the tables below. The presented data are representative examples for flavonoid analysis and may vary based on the specific laboratory conditions and instrumentation.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.1
Theoretical Plates> 20006500
Retention Time (RT)-Approx. 15.2 min
Table 2: Method Validation Summary
ParameterConcentration Range (µg/mL)Result
Linearity (r²) 1 - 100> 0.999
Accuracy (% Recovery) Low, Med, High QC98.5% - 102.1%
Precision (% RSD)
- Intra-dayLow, Med, High QC< 2.0%
- Inter-dayLow, Med, High QC< 3.0%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL

Visualization

Experimental Workflow

HPLC_Workflow Workflow for HPLC-UV Quantification of this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification plant_material 1. Powdered Plant Material extraction 2. Solvent Extraction (80% Methanol, Sonication) plant_material->extraction filtration 3. Centrifugation & Filtration extraction->filtration hplc_sample 4. Final Plant Extract (for HPLC) filtration->hplc_sample hplc_system 5. HPLC Injection hplc_sample->hplc_system ref_std A. This compound Reference Standard stock_sol B. Stock Solution (1 mg/mL) ref_std->stock_sol working_std C. Working Standards (1-100 µg/mL) stock_sol->working_std working_std->hplc_system chromatography 6. Chromatographic Separation (C18 Column, Gradient Elution) hplc_system->chromatography detection 7. UV Detection (336 nm) chromatography->detection data_acq 8. Data Acquisition (Chromatogram) detection->data_acq calibration 9. Calibration Curve (from Standards) data_acq->calibration peak_integration 10. Peak Integration (Plant Extract) data_acq->peak_integration quantification 11. Quantification (Calculate Concentration) calibration->quantification peak_integration->quantification final_report 12. Final Report quantification->final_report

Caption: Workflow for HPLC-UV Quantification of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and effective framework for the separation and quantification of this compound in plant extracts. The protocol is straightforward, utilizing common laboratory reagents and instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results, which are critical for the quality assessment of plant-based products and for advancing research in phytochemistry and drug development.

References

Application Notes and Protocols for the Structural Analysis of Isoviolanthin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoviolanthin is a flavonoid C-glycoside with demonstrated biological activities, including potential therapeutic effects in hepatocellular carcinoma.[1][2] The precise structural elucidation of this compound is crucial for understanding its structure-activity relationships and for quality control in drug development. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Identification of this compound

The structure of this compound has been identified as apigenin-6-C-glucosyl-8-C-rhamnoside. The structural analysis relies on a combination of one- and two-dimensional NMR spectroscopy to determine the carbon skeleton and the connectivity of the sugar moieties, and mass spectrometry to ascertain the molecular weight and fragmentation patterns.

Data Presentation:

The quantitative NMR and MS data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H NMR (400 MHz, DMSO-d₆) δ [ppm] (J [Hz])¹³C NMR (101 MHz, DMSO-d₆) δ [ppm]
Aglycone (Apigenin)
2-164.52
36.80 (s, 1H)102.82
4-182.64
513.91 (s, 1H)161.66
6-107.59
7-162.69
8-105.44
9-155.54
10-103.58
1'-122.03
2'8.03 (d, J = 8.8 Hz, 2H)129.47
3'6.90 (d, J = 8.8 Hz, 2H)116.31
4'-157.65
5'6.90 (d, J = 8.8 Hz, 2H)116.31
6'8.03 (d, J = 8.8 Hz, 2H)129.47
6-C-Glucose
1''4.71 (d, J = 10.1 Hz, 1H)73.80
2''-71.18
3''-79.18
4''-71.18
5''-82.32
6''-61.85
8-C-Rhamnose
1'''5.02 (d, J = 5.8 Hz, 1H)74.90
2'''-72.23
3'''-74.55
4'''-72.64
5'''-77.73
6'''1.26 (d, J = 5.2 Hz, 3H)18.67

Data sourced from Yang et al. (2018).[1]

Table 2: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion [M-H]⁻ (m/z)MS² Fragmentation Ions (m/z)
ESI-577.1561457.1133, 413.0853, 383.0763, 353.0665, 325.0714

Note: The fragmentation data for the isomeric compound violanthin is presented here as a reference, as detailed fragmentation data for this compound was not available in the searched literature. The fragmentation pattern is expected to be very similar.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments in the structural elucidation of this compound.

2.1. Sample Preparation

  • Extraction: this compound can be extracted from plant sources like Dendrobium officinale using methanol.[1]

  • Purification: The crude extract is typically subjected to chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • Sample for NMR: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample for MS: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase for analysis.

2.2. NMR Spectroscopy Protocol

  • Instrument: Bruker Avance III HD 400 MHz Digital NMR Spectrometer or equivalent.

  • Software: TopSpin, MestReNova, or similar NMR data processing software.

  • Experiments:

    • ¹H NMR:

      • Pulse Program: zg30

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of Scans: 16-64

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 4.0 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of Scans: 1024-4096

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.0 s

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard pulse programs available on the spectrometer for these experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignments.

2.3. Mass Spectrometry Protocol

  • Instrument: Thermo Finnigan LCQ FLEET (or equivalent) equipped with an Electrospray Ionization (ESI) source.

  • Software: Xcalibur or similar instrument control and data analysis software.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 μm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation, for example, starting with a low percentage of B and gradually increasing.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • MS Scan Range: m/z 100-1000.

    • MS/MS Analysis: Select the precursor ion [M-H]⁻ (m/z 577.1) for collision-induced dissociation (CID). Vary collision energy to obtain optimal fragmentation for structural confirmation.

Visualizations

3.1. Experimental Workflow for this compound Structural Elucidation

The following diagram illustrates the general workflow for the isolation and structural characterization of this compound.

workflow cluster_extraction Isolation and Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Dendrobium officinale) extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract hplc HPLC Purification crude_extract->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1D and 2D) pure_this compound->nmr ms Mass Spectrometry (LC-MS/MS) pure_this compound->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure Final Structure of This compound data_analysis->structure

Caption: Workflow for this compound Analysis.

3.2. Logical Relationship for Structural Confirmation

This diagram shows the logical connections between the different spectroscopic data and the final confirmed structure of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Information ms_data MS Data (Molecular Weight, Formula) aglycone Apigenin Backbone Identification ms_data->aglycone sugars Glucose and Rhamnose Identification ms_data->sugars one_d_nmr 1D NMR Data (¹H, ¹³C) (Functional Groups, Carbon Skeleton) one_d_nmr->aglycone one_d_nmr->sugars two_d_nmr 2D NMR Data (COSY, HSQC, HMBC) (Connectivity) linkages C-Glycosidic Linkage Positions (C-6, C-8) two_d_nmr->linkages final_structure Confirmed Structure of This compound aglycone->final_structure sugars->final_structure linkages->final_structure

Caption: Structural Confirmation Logic.

References

Application Notes and Protocols: In Vitro Cell Viability Assays Using Isoviolanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoviolanthin, a flavonoid glycoside extracted from sources such as Dendrobium officinale, has garnered interest for its potential therapeutic properties, including anti-tumor activities.[1] Assessing the cytotoxic and cytostatic effects of compounds like this compound on various cell lines is a critical step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[2] This document provides detailed application notes and protocols for conducting in vitro cell viability assays using this compound, with a focus on the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Data Presentation: Effects of this compound on Cell Viability

The following tables summarize the quantitative data on the effects of this compound on the viability of human hepatocellular carcinoma (HCC) cell lines (HepG2 and Bel-7402) and a normal human liver cell line (LO2). Data is derived from studies investigating the anti-cancer properties of this compound.

Table 1: Effect of this compound on the Viability of HepG2 and Bel-7402 Cancer Cell Lines

This compound Concentration (µM)Mean Cell Viability (%) - 24hMean Cell Viability (%) - 48h
HepG2
2.5~100%~95%
5~100%~90%
10~95%~85%
20~80%~70%
40~65%~50%
80~50%~35%
100~40%~25%
Bel-7402
2.5~100%~98%
5~100%~95%
10~98%~90%
20~85%~75%
40~70%~60%
80~55%~45%
100~45%~35%

Note: Data is approximated from graphical representations in the cited literature and demonstrates a dose- and time-dependent inhibition of HCC cell viability. Higher concentrations of this compound lead to a significant decrease in cell viability.

Table 2: Effect of this compound on the Viability of LO2 Normal Liver Cells

This compound Concentration (µM)Mean Cell Viability (%) - 24h
2.5>90%
5>90%
10>90%
20>90%
40>90%
80>90%
100>90%

Note: this compound shows minimal cytotoxic effects on normal LO2 liver cells at concentrations up to 100 µM after 24 hours of treatment.

Experimental Protocols

This section provides a detailed protocol for performing an MTT assay to determine the effect of this compound on cell viability.

Materials and Reagents
  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HepG2, Bel-7402) and/or normal cell lines (e.g., LO2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm or 570 nm

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment with this compound cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells into a 96-well plate (e.g., 2.5 x 10^3 cells/well) incubate_overnight Incubate overnight to allow for cell attachment seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of this compound add_treatment Add this compound to the wells at various concentrations prepare_dilutions->add_treatment incubate_treatment Incubate for the desired time periods (e.g., 24h, 48h) add_treatment->incubate_treatment add_mtt Add MTT solution to each well and incubate for 4 hours solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan add_mtt->solubilize read_absorbance Measure absorbance on a microplate reader solubilize->read_absorbance calculate_viability Calculate cell viability relative to control plot_data Plot dose-response curves calculate_viability->plot_data

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 2.5 x 10³ cells per well in 100 µL of complete culture medium. The optimal seeding density may vary between cell lines and should be determined empirically.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 40, 80, and 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells in medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure times (e.g., 24 hours and 48 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm. A wavelength between 550 and 600 nm can also be used.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the concentration of this compound to generate a dose-response curve. This can be used to determine the IC₅₀ value (the concentration of a drug that inhibits a biological process by 50%).

Signaling Pathways Modulated by this compound

Studies have shown that this compound can exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, migration, and invasion. In hepatocellular carcinoma cells, this compound has been found to inhibit the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Diagram of Signaling Pathways Inhibited by this compound

Signaling_Pathways cluster_TGFB TGF-β Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_CellularEffects Cellular Effects TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Smad23 p-Smad2/3 TGFBR->Smad23 EMT Epithelial-Mesenchymal Transition (EMT) Smad23->EMT PI3K PI3K Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR P70S6K p-P70S6K mTOR->P70S6K P70S6K->EMT Migration Cell Migration EMT->Migration Invasion Cell Invasion EMT->Invasion This compound This compound This compound->Smad23 Inhibits This compound->Akt Inhibits

Caption: this compound inhibits TGF-β/Smad and PI3K/Akt/mTOR pathways.

Conclusion

This compound demonstrates significant anti-proliferative effects on hepatocellular carcinoma cells in a dose- and time-dependent manner, while exhibiting low toxicity to normal liver cells. The MTT assay is a reliable and straightforward method for quantifying these effects. The detailed protocol and data presented in these application notes provide a solid foundation for researchers investigating the in vitro bioactivity of this compound and similar compounds. Understanding the modulation of signaling pathways such as TGF-β/Smad and PI3K/Akt/mTOR by this compound offers valuable insights into its mechanism of action and its potential as a therapeutic agent.

References

Isoviolanthin: A Promising Modulator of Cell Migration in Wound Healing and Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Isoviolanthin, a flavonoid glycoside extracted from plants such as Dendrobium officinale, is emerging as a significant bioactive compound with demonstrated effects on cell migration. These properties position it as a molecule of interest for therapeutic applications in wound healing and as an anti-metastatic agent in cancer. This document provides detailed application notes and protocols for studying the effects of this compound on cell migration using in vitro wound healing (scratch) and transwell migration assays.

Application Notes

This compound has been shown to have dual effects on cell migration depending on the cellular context. In hepatocellular carcinoma (HCC) cells, this compound inhibits migration and invasion induced by transforming growth factor-beta 1 (TGF-β1).[1][2][3] This inhibitory effect is attributed to its ability to deactivate the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[1][3] Conversely, in the context of peripheral nerve regeneration, this compound has been found to promote the proliferation and migration of Schwann cells, suggesting its potential to aid in tissue repair.

These findings highlight the importance of investigating this compound in various cell types and under different stimuli to fully elucidate its therapeutic potential. The following protocols are designed to provide a standardized framework for researchers to explore the effects of this compound on cell migration.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on cell migration.

Table 1: Effect of this compound on TGF-β1-Induced Hepatocellular Carcinoma (HCC) Cell Migration and Invasion

Cell LineAssayTreatmentConcentration (µM)Incubation Time (h)Result
HepG2Wound HealingThis compound2.5, 5, 1024Dose-dependent inhibition of migration
Bel-7402Wound HealingThis compound2.5, 5, 1024Dose-dependent inhibition of migration
HepG2Transwell InvasionThis compound2.5, 5, 1024Dose-dependent inhibition of invasion
Bel-7402Transwell InvasionThis compound2.5, 5, 1024Dose-dependent inhibition of invasion

Table 2: Effect of this compound on Schwann Cell Migration

Cell LineAssayTreatmentConcentration (µM)Incubation Time (h)Result
Schwann CellsTranswell MigrationThis compound2.548Significant promotion of migration

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in two dimensions.

Materials:

  • 12-well or 6-well tissue culture plates

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 200 µL or 1 mL pipette tips

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a 12-well or 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once cells reach confluence, you may replace the growth medium with a serum-free or low-serum medium for 24 hours to inhibit cell proliferation, which can be a confounding factor.

  • Creating the Scratch: Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10 µM) to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (it is helpful to mark the plate to ensure imaging the same field of view over time). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 4, 8, 12, 24 hours) until the scratch in the control group is nearly closed.

  • Data Analysis: The rate of wound closure can be quantified by measuring the area of the scratch at each time point using software like ImageJ. The percentage of wound closure is calculated as: ((Area at 0h - Area at Xh) / Area at 0h) * 100

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Collection & Analysis seed Seed Cells in Plate confluence Grow to Confluence seed->confluence starve Serum Starve (Optional) confluence->starve scratch Create Scratch starve->scratch wash Wash with PBS scratch->wash treat Add this compound wash->treat image0h Image (t=0h) treat->image0h incubate Incubate image0h->incubate imageXh Image (t=Xh) incubate->imageXh analyze Analyze Wound Closure imageXh->analyze

Fig 1. Workflow for the in vitro wound healing (scratch) assay.
Transwell Migration Assay

This assay measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • 24-well tissue culture plates

  • Cell culture medium (serum-free and serum-containing)

  • PBS

  • This compound stock solution

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope with a camera

Protocol:

  • Cell Preparation: Culture cells to 80-90% confluence. Prior to the assay, serum-starve the cells for 5-6 hours or overnight to reduce background migration.

  • Assay Setup:

    • Lower Chamber: Add 600-800 µL of medium containing a chemoattractant (e.g., 10-15% FBS) to the lower wells of the 24-well plate.

    • Upper Chamber: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 2 x 10⁴ cells/well. Add the cell suspension (e.g., 200 µL) containing the desired concentrations of this compound to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

  • Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.

  • Staining: Stain the fixed cells by immersing the inserts in a staining solution like 0.1% crystal violet for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Image Acquisition and Quantification: Allow the membrane to dry. The migrated cells can then be imaged and counted under a microscope. To quantify, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

Transwell_Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Staining & Analysis starve Serum Starve Cells prepare_cells Prepare Cell Suspension with this compound starve->prepare_cells prepare_chemo Prepare Chemoattractant (Lower Chamber) add_chemo Add Chemoattractant to Well prepare_chemo->add_chemo add_cells Add Cells to Insert prepare_cells->add_cells add_chemo->add_cells incubate Incubate add_cells->incubate remove_nonmigrated Remove Non-migrated Cells incubate->remove_nonmigrated fix Fix Migrated Cells remove_nonmigrated->fix stain Stain with Crystal Violet fix->stain count Image and Count Cells stain->count

Fig 2. Workflow for the transwell migration assay.

Signaling Pathways

Cell migration is a complex process regulated by a network of signaling pathways. This compound has been shown to modulate key pathways involved in this process.

TGF-β/Smad and PI3K/Akt/mTOR Signaling in Cancer Cell Migration

In the context of TGF-β1-induced cancer cell migration, this compound exerts an inhibitory effect. TGF-β1 typically promotes an epithelial-to-mesenchymal transition (EMT), which enhances cell motility. This compound appears to counteract this by inhibiting the phosphorylation of key proteins in the TGF-β/Smad and PI3K/Akt/mTOR pathways.

Signaling_Pathway_Inhibition cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_outcome Cellular Response This compound This compound TGF_beta TGF-β Receptor This compound->TGF_beta PI3K PI3K This compound->PI3K Smad Smad2/3 TGF_beta->Smad EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->EMT Migration Cell Migration & Invasion EMT->Migration

Fig 3. This compound's inhibition of TGF-β/Smad and PI3K/Akt pathways.
General Signaling Pathways in Wound Healing

The process of wound healing involves the coordinated migration of various cell types, including keratinocytes, fibroblasts, and endothelial cells. This is orchestrated by several key signaling pathways. While the direct effects of this compound on all these pathways in the context of wound healing are still under investigation, understanding these pathways provides a framework for future research. Key pathways include Rho GTPases, PI3K/Akt, TGF-β/Smad, and Wnt/β-catenin.

Wound_Healing_Pathways cluster_stimuli External Stimuli cluster_pathways Key Signaling Pathways GF Growth Factors (e.g., TGF-β, FGF) PI3K_Akt PI3K/Akt GF->PI3K_Akt MAPK MAPK/ERK GF->MAPK Wnt Wnt/β-catenin GF->Wnt Cytokines Cytokines Cytokines->MAPK ECM ECM Interaction Rho Rho GTPases ECM->Rho Proliferation Proliferation PI3K_Akt->Proliferation Migration Migration PI3K_Akt->Migration Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Proliferation MAPK->Migration Wnt->Proliferation Rho->Migration

Fig 4. Key signaling pathways regulating cell migration in wound healing.

References

Application Notes and Protocols: Western Blot Analysis of EMT Markers after Isoviolanthin Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Mesenchymal Transition (EMT) is a crucial cellular process implicated in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. Key molecular events in this transition include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin. This process is orchestrated by a network of signaling pathways and transcription factors, including Snail and Slug.[1][2][3]

Isoviolanthin, a flavonoid glycoside extracted from Dendrobium officinale, has emerged as a promising agent in cancer research.[4][5] Studies have demonstrated its potential to reverse EMT in cancer cells, suggesting a therapeutic role in mitigating metastasis. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on key EMT markers.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target proteins. The binding of antibodies is subsequently detected and quantified, providing insights into the relative abundance of the target proteins in different experimental conditions. In this context, Western blotting is employed to measure the changes in the expression levels of E-cadherin, N-cadherin, Vimentin, and Snail/Slug in response to this compound treatment.

Quantitative Data Summary

The following table summarizes the observed changes in the expression of key EMT markers in hepatocellular carcinoma (HCC) cells (HepG2 and Bel-7402) after treatment with this compound. The EMT was initially induced by transforming growth factor-beta 1 (TGF-β1).

MarkerRole in EMTExpected Change with EMT Induction (TGF-β1)Observed Change with this compound Treatment
E-cadherin Epithelial marker, cell adhesionDecreaseDose-dependent increase
ZO-1 Epithelial marker, tight junctionsDecreaseDose-dependent increase
N-cadherin Mesenchymal marker, cell adhesionIncreaseDose-dependent decrease
Vimentin Mesenchymal marker, cytoskeletonIncreaseDose-dependent decrease
Snail EMT transcription factorIncreaseDose-dependent decrease
Slug EMT transcription factorIncreaseDose-dependent decrease

Data is derived from studies on TGF-β1-induced EMT in HCC cells treated with this compound at concentrations of 2.5 µM, 5 µM, and 10 µM.

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the steps for culturing hepatocellular carcinoma cells and inducing EMT with TGF-β1, followed by treatment with this compound.

Materials:

  • Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Bel-7402)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human TGF-β1

  • This compound

  • 6-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed HepG2 or Bel-7402 cells in 6-well plates at a density that will result in 70-80% confluency at the time of protein extraction.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • EMT Induction: Once the cells reach the desired confluency, replace the medium with fresh medium containing 10 ng/mL of TGF-β1 to induce EMT. Incubate for 48 hours. A control group without TGF-β1 treatment should be maintained.

  • This compound Treatment: After the initial 24 hours of TGF-β1 treatment, add this compound to the medium at various final concentrations (e.g., 2.5 µM, 5 µM, 10 µM) for the remaining 24 hours. A vehicle control (e.g., DMSO) should be included for the TGF-β1 treated group.

  • Incubation: Continue to incubate the cells for the final 24 hours.

  • Cell Harvesting: After the treatment period, wash the cells twice with ice-cold PBS and proceed immediately to protein extraction.

Protein Extraction

This protocol describes the lysis of cells to extract total protein.

Materials:

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (4°C)

Procedure:

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer to each well of the 6-well plate.

  • Scraping: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

  • Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: Store the protein samples at -80°C until use.

Western Blot Analysis

This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target EMT markers.

Materials:

  • Protein samples

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels (appropriate percentage for target proteins)

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Slug, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathway

EMT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_markers EMT Markers TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 PI3K PI3K TGF-β Receptor->PI3K p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Snail/Slug Snail/Slug p-Smad2/3->Snail/Slug Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt mTOR mTOR p-Akt->mTOR mTOR->Snail/Slug E-cadherin E-cadherin Snail/Slug->E-cadherin N-cadherin N-cadherin Snail/Slug->N-cadherin Vimentin Vimentin Snail/Slug->Vimentin This compound This compound This compound->p-Smad2/3 This compound->p-Akt

Caption: this compound inhibits TGF-β1-induced EMT signaling.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment (HCC cells + TGF-β1 ± this compound) B Protein Extraction (Cell Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation by Size) C->D E Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F Blocking (Prevent Non-specific Binding) E->F G Primary Antibody Incubation (E-cadherin, N-cadherin, Vimentin, Snail) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate) H->I J Image Acquisition & Analysis I->J

Caption: Western blot workflow for EMT marker analysis.

References

Investigating Isoviolanthin's Anti-Cancer Effects: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Isoviolanthin's anti-cancer effects and detailed protocols for its investigation in animal models. While direct in vivo studies on isolated this compound are limited in publicly available literature, this document synthesizes findings from in vitro research and in vivo studies of extracts from Dendrobium officinale, a primary source of this compound, to guide future pre-clinical research.

Application Notes

This compound, a flavonoid glycoside isolated from Dendrobium officinale, has emerged as a promising candidate for cancer therapy.[1][2] In vitro studies have demonstrated its ability to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and reverse the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2][3] The primary mechanism of action identified involves the dual inhibition of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Extracts of Dendrobium officinale, containing this compound, have shown significant anti-cancer activity in various animal models, including inhibiting gastric carcinogenesis in rats and suppressing tumor growth in non-small cell lung cancer xenograft models in mice. These studies suggest that this compound may contribute to the observed anti-tumor effects and warrant further investigation in dedicated in vivo models.

Key Signaling Pathways

This compound's anti-cancer activity is attributed to its modulation of key signaling pathways that regulate cell growth, proliferation, and metastasis. The primary pathways implicated are:

  • TGF-β/Smad Pathway: this compound inhibits the TGF-β1-induced phosphorylation of Smad2 and Smad3, key mediators of the canonical TGF-β signaling that promotes EMT.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to suppress the phosphorylation of Akt and mTOR, thereby inhibiting downstream signaling that contributes to cancer progression.

The dual blockade of these pathways leads to the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., N-cadherin, Snail), as well as decreased expression of matrix metalloproteinases (MMP-2 and MMP-9) involved in invasion.

Quantitative Data from Pre-clinical Studies

The following tables summarize key quantitative data from in vitro studies on this compound and in vivo studies on Dendrobium officinale extract.

Table 1: In Vitro Effects of this compound on Hepatocellular Carcinoma (HCC) Cells

Cell LineTreatmentConcentrationEffectReference
HepG2, Bel-7402This compound2.5, 5, 10 µMInhibition of TGF-β1-induced migration and invasion
HepG2, Bel-7402This compound2.5, 5, 10 µMDecreased secretion and protein levels of MMP-2 and MMP-9
HepG2, Bel-7402This compound>10 µMSignificant suppression of cell viability in a dose- and time-dependent manner
LO2 (normal liver cells)This compoundup to 100 µMNo significant cytotoxic effect

Table 2: In Vivo Anti-Cancer Effects of Dendrobium officinale Extract

Animal ModelCancer TypeTreatmentDosageKey FindingsReference
RatsGastric CarcinogenesisDendrobium officinale extract (oral)2.4 and 4.8 g/kgSignificant inhibition of carcinogenesis at the high dose.
Nude MiceNon-small cell lung cancer (A549 xenograft)Dendrobium officinale (intragastric)High, medium, and low concentrations (specifics not detailed)Decreased gross tumor volume compared to control, with the high concentration being most effective.

Experimental Protocols

The following are detailed protocols for investigating the anti-cancer effects of this compound in animal models, based on established methodologies for flavonoid research.

Protocol 1: Xenograft Tumor Model in Nude Mice

This protocol is adapted from general procedures for testing flavonoids in xenograft models.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound on a human cancer cell line xenograft in immunodeficient mice.

Materials:

  • This compound (purity >95%)

  • Human cancer cell line (e.g., HepG2 for hepatocellular carcinoma, A549 for lung cancer)

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-buffered saline (PBS)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

  • Calipers

  • Surgical tools for necropsy

Procedure:

  • Cell Culture: Culture the selected cancer cell line in the appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 50-100 mm³). Monitor tumor volume every 2-3 days using calipers and the formula: Tumor Volume (mm³) = (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., oral gavage of 0.5% CMC-Na)

    • Group 2: this compound (e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: this compound (e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Positive control (e.g., a standard chemotherapy agent for the cancer type)

  • Treatment Administration: Administer the treatments daily for a period of 3-4 weeks.

  • Monitoring: Monitor the body weight and general health of the mice twice a week.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors and weigh them. Collect major organs (liver, lungs, spleen, kidneys) for histopathological analysis.

  • Analysis: Analyze tumor growth inhibition, changes in body weight, and any signs of toxicity. Perform immunohistochemistry on tumor tissues to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and the signaling pathways of interest (e.g., p-Smad2, p-Akt).

Protocol 2: Pharmacokinetic and Toxicity Assessment

Objective: To determine the pharmacokinetic profile and potential toxicity of this compound in rodents.

Materials:

  • This compound

  • Healthy mice or rats (e.g., C57BL/6 or Sprague-Dawley)

  • Vehicle for this compound

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral gavage or intravenous injection). Use at least two different dose levels.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Toxicity Assessment (Acute): In a separate cohort, administer a single high dose of this compound and monitor the animals for 14 days for any signs of toxicity, including changes in body weight, behavior, and mortality. Perform gross necropsy and histopathology on major organs.

  • Toxicity Assessment (Sub-chronic): For a more detailed toxicity profile, administer daily doses of this compound for 28 days. Monitor the animals throughout the study and perform detailed hematology, clinical chemistry, and histopathology at the end of the treatment period.

Visualizations

This compound's Anti-Cancer Signaling Pathway

Isoviolanthin_Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptors TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 PI3K PI3K TGFBR->PI3K pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex EMT Epithelial-Mesenchymal Transition (EMT) SmadComplex->EMT Promotes Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR Phosphorylation pmTOR->EMT Promotes MigrationInvasion Cell Migration & Invasion EMT->MigrationInvasion This compound This compound This compound->pSmad23 This compound->pAkt This compound->pmTOR

Caption: this compound's dual inhibition of TGF-β/Smad and PI3K/Akt/mTOR pathways.

Experimental Workflow for Xenograft Model

Xenograft_Workflow CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to 50-100 mm³ Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Treatment with This compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight & Histology Monitoring->Endpoint

Caption: Workflow for investigating this compound's efficacy in a xenograft model.

References

Application Notes: Isoviolanthin as a Potential Therapeutic Agent for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and stands as a leading cause of cancer-related mortality worldwide.[1][2] A major challenge in HCC treatment is the high rate of metastasis, which is the primary cause of poor prognosis and early recurrence.[3] Epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer cell migration, invasion, and metastasis.[3][4] Transforming growth factor-beta 1 (TGF-β1) is a key inducer of EMT in cancer cells. Isoviolanthin, a flavonoid glycoside extracted from the medicinal plant Dendrobium officinale, has emerged as a promising therapeutic agent. It has been shown to inhibit TGF-β1-induced EMT in HCC cells, thereby reducing their migratory and invasive capabilities. Notably, this compound demonstrates selective cytotoxicity, significantly inhibiting the proliferation of HCC cells while showing no toxic effects on normal human liver cells at effective concentrations.

Mechanism of Action

This compound exerts its anti-metastatic effects in hepatocellular carcinoma by simultaneously deactivating two critical signaling pathways that are often dysregulated in HCC: the TGF-β/Smad pathway and the PI3K/Akt/mTOR pathway. TGF-β1 typically activates both of these pathways to promote EMT. This compound treatment effectively decreases the phosphorylation of key proteins in both cascades, including Smad2, Smad3, Akt, and mTOR, in a dose-dependent manner. By inhibiting these pathways, this compound reverses the molecular changes associated with EMT, such as the upregulation of N-cadherin and Snail and the downregulation of E-cadherin. This dual-pathway inhibition ultimately suppresses HCC cell migration and invasion.

Caption: this compound inhibits HCC metastasis by blocking TGF-β/Smad and PI3K/Akt/mTOR pathways.

Data Summary

Table 1: Effect of this compound on Cell Viability

This table summarizes the dose-dependent effect of this compound on the viability of human HCC cell lines (HepG2, Bel-7402) and a normal human liver cell line (LO2) after 24 and 48 hours of treatment, as determined by MTT assay. Data are presented as a percentage of cell viability compared to an untreated control.

Cell LineConcentration (µM)Viability after 24h (%)Viability after 48h (%)
LO2 2.5 - 100No significant toxicityNo significant toxicity
HepG2 2.5~100~98
5~99~95
10~98~90
20~90~75
40~70~50
80~55~35
Bel-7402 2.5~100~99
5~99~96
10~97~92
20~88~70
40~65~45
80~50~30

Note: Concentrations of ≤10 µM were considered non-toxic to HCC cells and were selected for subsequent functional assays.

Table 2: Effect of this compound on EMT Markers and MMPs in TGF-β1-Treated HCC Cells

This table shows the modulatory effect of this compound on the expression of key EMT-related proteins and matrix metalloproteinases (MMPs) in HCC cells stimulated with 10 ng/mL TGF-β1.

Target ProteinTreatment GroupRelative Expression/Secretion LevelPathway Modulated
E-cadherin TGF-β1DecreasedTGF-β/Smad, PI3K/Akt
TGF-β1 + this compoundIncreased (dose-dependent)Inhibition
N-cadherin TGF-β1IncreasedTGF-β/Smad, PI3K/Akt
TGF-β1 + this compoundDecreased (dose-dependent)Inhibition
Snail TGF-β1IncreasedTGF-β/Smad, PI3K/Akt
TGF-β1 + this compoundDecreased (dose-dependent)Inhibition
MMP-2 TGF-β1IncreasedPI3K/Akt/mTOR
TGF-β1 + this compoundDecreased (dose-dependent)Inhibition
MMP-9 TGF-β1IncreasedPI3K/Akt/mTOR
TGF-β1 + this compoundDecreased (dose-dependent)Inhibition

Experimental Protocols

G cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_assays Functional & Molecular Assays start HCC Cell Culture (HepG2, Bel-7402) control Control start->control tgf TGF-β1 (10 ng/mL) start->tgf iso TGF-β1 + this compound (2.5, 5, 10 µM) start->iso mtt Cell Viability (MTT Assay) iso->mtt colony Clonogenic Potential (Colony Formation) iso->colony wound Cell Migration (Wound Healing) iso->wound transwell Cell Invasion (Transwell Assay) iso->transwell elisa MMP Secretion (ELISA) iso->elisa wb Protein Expression (Western Blot) iso->wb

Caption: General experimental workflow for evaluating this compound's effects on HCC cells.

1. Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on both cancerous and non-cancerous liver cells.

  • Materials:

    • HCC (HepG2, Bel-7402) and normal (LO2) liver cells

    • 96-well plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 2.5 to 100 µM). Include untreated wells as controls.

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%.

2. Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on the migratory capacity of HCC cells.

  • Materials:

    • 6-well plates

    • HCC cells

    • 200 µL pipette tips

    • Serum-free medium

    • TGF-β1 (10 ng/mL)

    • This compound

    • Inverted microscope with a camera

  • Protocol:

    • Seed HCC cells in 6-well plates and grow them to ~90% confluency.

    • Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add serum-free medium containing the respective treatments: Control, TGF-β1, and TGF-β1 plus this compound (2.5, 5, 10 µM).

    • Capture images of the wound at 0 hours and 24 hours at the same position.

    • Measure the wound area at both time points and calculate the percentage of wound closure.

3. Cell Invasion Assay (Transwell Assay)

This protocol quantifies the invasive potential of HCC cells through a basement membrane matrix.

  • Materials:

    • Transwell inserts (8 µm pore size)

    • Matrigel basement membrane matrix

    • 24-well plates

    • Serum-free medium and medium with 10% FBS

    • Cotton swabs, methanol, crystal violet stain

  • Protocol:

    • Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.

    • Resuspend HCC cells (5 x 10⁴ cells) in serum-free medium with the respective treatments (TGF-β1, TGF-β1 + this compound).

    • Add the cell suspension to the upper chamber of the inserts.

    • Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.

    • Incubate for 24 hours.

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface with methanol and stain with 0.1% crystal violet.

    • Count the stained cells in several random fields under a microscope to quantify invasion.

4. Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in the signaling pathways and EMT.

  • Materials:

    • Treated HCC cells

    • RIPA lysis buffer with protease/phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., p-Akt, Akt, p-Smad2, E-cadherin, N-cadherin, GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize protein levels.

References

Application of Isoviolanthin in Studying Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoviolanthin, a flavonoid glycoside extracted from the leaves of Dendrobium officinale, has emerged as a significant compound in cancer research, particularly in the study of epithelial-mesenchymal transition (EMT).[1][2] EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, a critical step in cancer progression, metastasis, and drug resistance.[3][4][5] this compound has demonstrated the ability to reverse TGF-β1-induced EMT in hepatocellular carcinoma (HCC) cells, suggesting its potential as a therapeutic agent for advanced-stage metastatic cancers. This document provides detailed application notes and protocols for utilizing this compound to study EMT in a research setting.

Mechanism of Action

This compound exerts its inhibitory effects on EMT by deactivating key signaling pathways that are often dysregulated in cancer. The primary mechanism involves the dual inhibition of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways. TGF-β1, a potent inducer of EMT, activates both the canonical Smad pathway and the non-Smad PI3K/Akt/mTOR pathway. This compound treatment has been shown to decrease the phosphorylation of key proteins in both pathways, including Smad2, Smad3, Akt, mTOR, and p70S6K, in a dose-dependent manner. This dual inhibition leads to the suppression of mesenchymal markers and the restoration of epithelial markers, thereby reversing the EMT phenotype.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell migration, invasion, and the expression of key EMT markers in TGF-β1-induced hepatocellular carcinoma cells (HepG2 and Bel-7402).

Table 1: Effect of this compound on Cell Migration and Invasion

Cell LineTreatmentMigration (% of Control)Invasion (% of Control)
HepG2 Control100100
TGF-β1 (10 ng/mL)~450~400
TGF-β1 + this compound (2.5 µM)~350~300
TGF-β1 + this compound (5 µM)~250~200
TGF-β1 + this compound (10 µM)~150~120
Bel-7402 Control100100
TGF-β1 (10 ng/mL)~400~350
TGF-β1 + this compound (2.5 µM)~300~280
TGF-β1 + this compound (5 µM)~200~200
TGF-β1 + this compound (10 µM)~120~110

Table 2: Effect of this compound on the Expression of EMT-Related Proteins

Cell LineTreatmentE-cadherin (Epithelial Marker)N-cadherin (Mesenchymal Marker)Vimentin (Mesenchymal Marker)Snail (Transcription Factor)
HepG2 ControlHighLowLowLow
TGF-β1 (10 ng/mL)LowHighHighHigh
TGF-β1 + this compound (10 µM)IncreasedDecreasedDecreasedDecreased
Bel-7402 ControlHighLowLowLow
TGF-β1 (10 ng/mL)LowHighHighHigh
TGF-β1 + this compound (10 µM)IncreasedDecreasedDecreasedDecreased

Table 3: Effect of this compound on Matrix Metalloproteinases (MMPs)

Cell LineTreatmentMMP-2 Secretion (pg/mL)MMP-9 Secretion (pg/mL)
HepG2 Control~100~150
TGF-β1 (10 ng/mL)~400~500
TGF-β1 + this compound (2.5 µM)~300~400
TGF-β1 + this compound (5 µM)~200~300
TGF-β1 + this compound (10 µM)~150~200
Bel-7402 Control~120~180
TGF-β1 (10 ng/mL)~450~550
TGF-β1 + this compound (2.5 µM)~350~450
TGF-β1 + this compound (5 µM)~250~350
TGF-β1 + this compound (10 µM)~180~250

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Bel-7402, and the normal human liver cell line LO2 can be used.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of EMT: To induce EMT, pretreat HCC cells with 10 ng/mL of recombinant human TGF-β1 for 48 hours.

  • This compound Treatment: Following TGF-β1 induction, treat the cells with varying concentrations of this compound (e.g., 2.5, 5, and 10 µM) for an additional 24 hours.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Primary Antibodies: E-cadherin, N-cadherin, Vimentin, Snail, Smad2, p-Smad2, Smad3, p-Smad3, Akt, p-Akt, mTOR, p-mTOR, p70S6K, p-p70S6K, MMP-2, MMP-9, and GAPDH.

Wound Healing Assay
  • Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

  • Creating the Wound: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing TGF-β1 and different concentrations of this compound.

  • Imaging: Capture images of the wound at 0 and 24 hours.

  • Analysis: Measure the wound closure area to quantify cell migration.

Transwell Invasion Assay
  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

  • Cell Seeding: Seed cells in the upper chamber in a serum-free medium.

  • Treatment: Add medium containing 10% FBS as a chemoattractant to the lower chamber. Add TGF-β1 and this compound to both chambers.

  • Incubation: Incubate for 24 hours.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.

Immunofluorescence Staining
  • Cell Seeding and Treatment: Grow cells on coverslips and treat with TGF-β1 and this compound as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking and Antibody Incubation: Block with 5% BSA and incubate with the primary antibody against Vimentin overnight at 4°C. Then, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Observe the cells using a fluorescence microscope.

Visualizations

Isoviolanthin_EMT_Signaling_Pathway cluster_TGFb_signaling TGF-β Signaling cluster_smad_pathway Smad Pathway cluster_pi3k_pathway PI3K/Akt/mTOR Pathway cluster_emt_markers EMT Regulation cluster_cellular_response Cellular Response TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 PI3K PI3K TGFbR->PI3K pSmad23 p-Smad2/3 Smad23->pSmad23 P Snail Snail pSmad23->Snail Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR P pmTOR->Snail Ecadherin E-cadherin (Epithelial Marker) Snail->Ecadherin represses Mesenchymal Mesenchymal Markers (N-cadherin, Vimentin) Snail->Mesenchymal EMT Epithelial-Mesenchymal Transition (EMT) Ecadherin->EMT Migration Cell Migration & Invasion EMT->Migration Mesenchymal->EMT This compound This compound This compound->pSmad23 This compound->pAkt

Caption: this compound inhibits TGF-β1-induced EMT by blocking the Smad and PI3K/Akt/mTOR pathways.

Experimental_Workflow cluster_assays Assays Start Start: HCC Cell Culture (HepG2, Bel-7402) Induce_EMT Induce EMT: Treat with 10 ng/mL TGF-β1 for 48 hours Start->Induce_EMT Treat_Iso Treat with this compound (2.5, 5, 10 µM) for 24 hours Induce_EMT->Treat_Iso Analysis Analysis of EMT Reversal Treat_Iso->Analysis Western_Blot Western Blot: E-cadherin, N-cadherin, Vimentin, Snail, p-Smad2/3, p-Akt, p-mTOR Analysis->Western_Blot Migration_Assay Wound Healing Assay: Quantify cell migration Analysis->Migration_Assay Invasion_Assay Transwell Invasion Assay: Quantify cell invasion Analysis->Invasion_Assay IF_Staining Immunofluorescence: Visualize Vimentin expression Analysis->IF_Staining

Caption: Experimental workflow for studying the effect of this compound on EMT.

References

Application Notes and Protocols for Testing Isoviolanthin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the bioactivity of Isoviolanthin, a flavonoid glycoside, in cell culture. The methodologies outlined below are designed to assess its cytotoxic, anti-cancer, anti-inflammatory, and antioxidant properties.

Overview of this compound and its Bioactivities

This compound, a flavonoid extracted from sources like Dendrobium officinale, has demonstrated significant potential as a therapeutic agent.[1][2][3] Preclinical studies have highlighted its anti-cancer properties, particularly in hepatocellular carcinoma (HCC), where it has been shown to inhibit cell proliferation, migration, and invasion.[1][2] The primary mechanism of its anti-cancer action involves the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways, which are crucial in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Furthermore, the general properties of flavonoids suggest that this compound may also possess anti-inflammatory and antioxidant activities. These protocols will guide the investigation of these potential therapeutic benefits.

General Cell Culture and this compound Preparation

Cell Line Selection and Maintenance
  • For Anti-Cancer Studies (Hepatocellular Carcinoma):

    • HepG2 (human hepatocellular carcinoma)

    • Bel-7402 (human hepatocellular carcinoma)

    • LO2 (human normal liver cell line - for cytotoxicity comparison)

  • For Anti-Inflammatory Studies:

    • RAW 264.7 (murine macrophage cell line)

  • General Culture Conditions: Cells should be cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Assessment of Cytotoxicity and Anti-Proliferative Activity

This protocol utilizes the MTT assay to determine the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate overnight Cell_Seeding->Incubation1 Add_this compound Add varying concentrations of this compound Incubation1->Add_this compound Incubation2 Incubate for 24h or 48h Add_this compound->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilization Add solubilization solution Incubation3->Add_Solubilization Incubation4 Incubate overnight Add_Solubilization->Incubation4 Read_Absorbance Read absorbance at 570 nm Incubation4->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity and proliferation assay.
Detailed Protocol

  • Cell Seeding: Seed HepG2, Bel-7402, and LO2 cells into 96-well plates at a density of 2.5 x 10³ cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40, 80, and 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation
Cell LineThis compound (µM)Incubation Time (h)Cell Viability (%)
HepG20 (Control)24100
2.524Data
524Data
.........
Bel-74020 (Control)24100
.........
LO20 (Control)24100
.........

Note: This table should be populated with experimental data. Previous studies have shown that this compound at concentrations up to 100 µM has no significant cytotoxic effect on normal LO2 liver cells.

Protocol 2: Assessment of Anti-Inflammatory Activity

This protocol uses the Griess assay to measure the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Workflow

Griess_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay Griess Assay Seed_Cells Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_RT Incubate at RT for 15 min Add_Griess_Reagent->Incubate_RT Read_Absorbance Read absorbance at 540 nm Incubate_RT->Read_Absorbance

Caption: Workflow for the Griess assay to measure nitric oxide production.
Detailed Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and this compound-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Presentation
TreatmentNitric Oxide (NO) Concentration (µM)
Control (untreated)Data
LPS (1 µg/mL)Data
LPS + this compound (Concentration 1)Data
LPS + this compound (Concentration 2)Data
......

Protocol 3: Assessment of Antioxidant Activity

This protocol uses the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay to measure intracellular reactive oxygen species (ROS) production.

Detailed Protocol
  • Cell Seeding: Seed cells (e.g., HepG2 or RAW 264.7) in a 24-well plate or a black-walled 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress (Optional): Induce oxidative stress by treating the cells with an agent like H₂O₂ or another ROS inducer for a short period.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with serum-free medium.

    • Add 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes.

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel cytotoxicity assay or by protein quantification).

Data Presentation
TreatmentROS-Induced Fluorescence (Arbitrary Units)
Control (untreated)Data
Oxidative Stress InducerData
Inducer + this compound (Concentration 1)Data
Inducer + this compound (Concentration 2)Data
......

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the protein expression levels in key signaling pathways, such as the TGF-β/Smad, PI3K/Akt/mTOR, and MAPK pathways, to elucidate the mechanism of action of this compound.

Detailed Protocol
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound and/or an appropriate stimulant (e.g., TGF-β1 for EMT studies) for the desired time.

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (See table below for suggested antibodies).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Suggested Primary Antibodies
PathwayTarget Proteins
TGF-β/Smad p-Smad2, p-Smad3, Smad2, Smad3, E-cadherin, N-cadherin, Vimentin, Snail, Slug
PI3K/Akt/mTOR p-PI3K, p-Akt, p-mTOR, PI3K, Akt, mTOR
MAPK p-ERK1/2, p-p38, p-JNK, ERK1/2, p38, JNK
Inflammation (NF-κB) p-IκBα, IκBα, p-p65, p65
Loading Control β-actin, GAPDH

Signaling Pathway Diagrams

TGF_PI3K_Pathway cluster_TGF TGF-β/Smad Pathway cluster_PI3K PI3K/Akt/mTOR Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates PI3K PI3K TGFbR->PI3K Activates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad4 Smad4 pSmad23->Smad4 Binds Smad_complex Smad Complex Smad4->Smad_complex EMT_markers EMT Markers (Snail, Slug, N-cadherin) Smad_complex->EMT_markers Upregulates pPI3K p-PI3K PI3K->pPI3K Akt Akt pAkt p-Akt Akt->pAkt mTOR mTOR pmTOR p-mTOR mTOR->pmTOR pPI3K->Akt Phosphorylates pAkt->mTOR Phosphorylates pmTOR->EMT_markers Upregulates Cell_Growth Cell Proliferation & Survival pmTOR->Cell_Growth Promotes This compound This compound This compound->TGFbR Inhibits This compound->PI3K Inhibits

Caption: this compound's inhibitory effect on TGF-β/Smad and PI3K/Akt/mTOR pathways.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Releases Degradation Proteasomal Degradation pIkB->Degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_nuc->Gene_Expression Induces This compound This compound This compound->IKK Inhibits?

Caption: Potential inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Isoviolanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induced by Isoviolanthin, a flavonoid glycoside, using flow cytometry. This document outlines the underlying principles, detailed experimental protocols, and expected data presentation. While direct quantitative flow cytometry data for this compound-induced apoptosis is not extensively available in the current literature, this guide presents a representative methodology and data interpretation based on the known pro-apoptotic effects of similar flavonoid compounds.

Introduction to this compound and Apoptosis

This compound, a flavonoid extracted from sources like Dendrobium officinale, has been investigated for its potential anti-cancer properties.[1][2] Flavonoids are a class of natural compounds known to induce programmed cell death, or apoptosis, in cancer cells through various molecular mechanisms.[3][4] Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Therefore, compounds that can selectively induce apoptosis in cancer cells are promising therapeutic agents.

Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level. One of the most common methods involves the dual staining of cells with Annexin V and Propidium Iodide (PI). In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes. In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation

The quantitative data obtained from flow cytometry analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.

Table 1: Representative Data of Apoptosis Induction by this compound in Cancer Cells

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1085.6 ± 3.58.1 ± 1.26.3 ± 1.0
This compound2568.3 ± 4.215.7 ± 2.516.0 ± 2.1
This compound5045.1 ± 5.128.4 ± 3.826.5 ± 3.3
This compound10022.7 ± 4.845.2 ± 5.532.1 ± 4.7

Note: The data presented in this table is hypothetical and serves as a representative example of the dose-dependent pro-apoptotic effects typically observed with flavonoid compounds. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry.

Materials and Reagents
  • This compound (stock solution prepared in DMSO)

  • Cancer cell line of interest (e.g., HepG2, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 10 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Remove the medium from the wells and add 2 mL of the prepared this compound dilutions or vehicle control. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

Protocol for Annexin V and Propidium Iodide Staining
  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry.

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.

  • Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and adjust for spectral overlap.

  • Gating: Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the data using appropriate software to quadrant the dot plot and quantify the percentage of cells in each population:

    • Lower-left quadrant (Annexin V-/PI-): Viable cells

    • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells

    • Upper-left quadrant (Annexin V-/PI+): Primarily necrotic cells

Signaling Pathways and Experimental Workflow

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for analyzing this compound-induced apoptosis.

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cancer Cells cell_culture Incubate (24h) cell_seeding->cell_culture treatment Treat with this compound cell_culture->treatment incubation Incubate (24-72h) treatment->incubation harvesting Harvest Cells incubation->harvesting washing Wash with PBS harvesting->washing staining Stain with Annexin V & PI washing->staining staining_incubation Incubate (15 min) staining->staining_incubation acquisition Data Acquisition staining_incubation->acquisition gating Gating acquisition->gating quantification Quantify Cell Populations gating->quantification

Caption: Experimental workflow for apoptosis analysis.

Signaling Pathways Potentially Modulated by this compound

While direct studies on this compound-induced apoptotic signaling are limited, research indicates its inhibitory effects on the TGF-β/Smad and PI3K/Akt/mTOR pathways. These pathways are known to regulate cell survival and proliferation, and their inhibition can indirectly promote apoptosis. Flavonoids, in general, are known to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

The following diagram illustrates a potential mechanism by which this compound may induce apoptosis.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation isoviolanthing This compound PI3K PI3K isoviolanthing->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Isoviolanthin Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isoviolanthin from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a flavonoid glycoside that can be extracted from various plants, including Dendrobium officinale.[1][2] It has demonstrated potential as an anticancer agent, particularly against hepatocellular carcinoma.[2] Research has shown that this compound can inhibit the migration and invasion of cancer cells by deactivating signaling pathways like TGF-β/Smad and PI3K/Akt/mTOR.[3][4]

Q2: What are the known plant sources of this compound?

A2: this compound has been isolated from several traditional medicinal herbs. The most prominently cited source is Dendrobium officinale, particularly its leaves. Other reported sources include Dendrobium crystallinum, Viola etrusca, and Glycyrrhiza species.

Q3: What is the general biosynthesis pathway for this compound?

A3: this compound, being an isoflavonoid, is synthesized in plants through the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. A key enzyme, chalcone synthase (CHS), then catalyzes the formation of naringenin chalcone, a precursor for flavonoids. The specific isoflavone backbone is formed through the action of isoflavone synthase (IFS) and subsequent enzymatic modifications like glycosylation to produce this compound.

Q4: What environmental and agronomic factors can influence the yield of flavonoid glycosides like this compound?

A4: The yield of flavonoid glycosides is influenced by various factors. Environmental stresses such as drought, extreme temperatures, and excessive solar radiation can alter plant metabolism and affect the production of secondary metabolites. Agronomic practices, including harvest timing, can also have a significant impact; for instance, the total content of four flavonoid glycosides in Dendrobium officinale showed significant seasonal variations, with the highest yields in February and July. Additionally, factors like soil moisture, nutrient levels, and even the application of foliar fertilizers can play a role in overall plant health and secondary metabolite production.

Troubleshooting Guide

Q1: I am experiencing low this compound yield during extraction. What are the potential causes and solutions?

A1: Low yield can stem from several factors related to the extraction process. The choice of solvent, extraction time, temperature, and solid-to-liquid ratio are all critical. Ensure you are using an optimized protocol. For example, one study optimized the extraction of flavonoid glycosides from D. officinale leaves using 43.24% ethanol at 59.63°C for 22.44 minutes with a solid-to-liquid ratio of 1:37.91 g/mL.

Q2: My final this compound product has low purity. How can I improve the purification process?

A2: Impurities often co-extract with the target compound. A multi-step purification process is recommended. After initial solvent extraction, partitioning with immiscible solvents (e.g., petroleum ether and ethyl acetate) can remove compounds with different polarities. Subsequently, column chromatography is essential. Techniques like silica column chromatography followed by preparative high-performance liquid chromatography (Pre-HPLC) on a C18 column have been used effectively to achieve purity greater than 98%.

Q3: The this compound appears to be degrading during my experiment. What steps can I take to prevent this?

A3: Flavonoids can be sensitive to heat and light. Controlling the temperature during extraction is crucial to balance efficiency with preventing thermal degradation. During purification and storage, it is advisable to protect the compound from light. For long-term storage, keeping the purified this compound at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended.

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: A combination of analytical techniques is required for structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) is used to determine purity. For structural identification, techniques such as Mass Spectrometry (MS) to determine the molecular weight and formula, as well as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to elucidate the precise chemical structure, are necessary.

Quantitative Data on Extraction Parameters

The following table summarizes optimized conditions for extracting flavonoid glycosides, including this compound, from Dendrobium officinale leaves, as reported in the literature.

ParameterOptimized ValueReference
Extraction Temperature 59.63 °C
Extraction Time 22.44 minutes
Solid-to-Liquid Ratio 1:37.91 g/mL
Ethanol Concentration 43.24 %

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol is based on the methodology for extracting this compound from Dendrobium officinale leaves.

  • Preparation: Collect and dry the plant leaves in an oven at 60°C, then crush them into a powder.

  • Extraction: Weigh the powdered plant material. Add 80% ethanol and perform reflux extraction for 2 hours. Repeat this extraction process three times.

  • Concentration: Filter the combined extracts through gauze and concentrate the filtrate using a rotary evaporator until it becomes a thick paste.

  • Initial Fractionation:

    • Suspend an aliquot of the paste in distilled water.

    • Transfer the suspension to a separating funnel and add two volumes of petroleum ether (60–90 °C) for extraction. Collect the upper petroleum ether fraction.

    • To the remaining lower layer, add two volumes of ethyl acetate. Collect the upper ethyl acetate fraction, which will contain this compound.

Protocol 2: Purification of this compound

This protocol outlines the steps to purify the crude extract to achieve high-purity this compound.

  • Column Chromatography: Subject the ethyl acetate fraction from Protocol 1 to column chromatography. The specific type of column (e.g., silica) may vary.

  • Preparative HPLC (Pre-HPLC):

    • Further purify the fraction containing this compound using Pre-HPLC with a C18 column.

    • Mobile Phase: A gradient of methanol in water is typically used. For example, a gradient changing from 20% to 30%, 50%, and 95% methanol can be employed.

    • Detection: Set the detection wavelength to 270 nm.

    • Flow Rate: A typical flow rate is 2.5 mL/min.

  • Final Product: Collect the purified fractions containing this compound. The purity can be verified by analytical HPLC, which should exceed 98%.

Visualizations

G Experimental Workflow for this compound Isolation process_node process_node output_node output_node analysis_node analysis_node A Plant Material (e.g., Dendrobium officinale leaves) B Drying (60°C) & Grinding to Powder A->B C Reflux Extraction (80% Ethanol, 2h x 3) B->C D Concentration (Rotary Evaporator) C->D E Crude Paste D->E F Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) E->F G Ethyl Acetate Fraction (Contains this compound) F->G H Column Chromatography G->H I Preparative HPLC (C18 Column, Methanol Gradient) H->I J Purity & Structure Analysis (HPLC, MS, NMR) I->J K >98% Pure this compound J->K Confirmation G Simplified Isoflavonoid Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Branch pathway_node pathway_node enzyme_node enzyme_node product_node product_node A L-Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaroyl-CoA B->C C4H, 4CL E1 CHS C->E1 D Naringenin Chalcone E2 CHI D->E2 E Naringenin (Flavanone) E3 IFS E->E3 F 2-Hydroxyisoflavanone E4 HID F->E4 G Genistein/Daidzein (Isoflavone Core) E5 Glycosyltransferases G->E5 H This compound (Flavonoid Glycoside) E1->D E2->E E3->F E4->G E5->H G Troubleshooting Logic for Low this compound Yield problem_node problem_node cause_node cause_node solution_node solution_node A Problem: Low Final Yield B1 Cause: Poor Initial Extraction A->B1 B2 Cause: Loss During Purification A->B2 B3 Cause: Compound Degradation A->B3 B4 Cause: Suboptimal Plant Material A->B4 C1a Optimize Solvent (e.g., 43% Ethanol) B1->C1a C1b Optimize Temperature (e.g., ~60°C) B1->C1b C1c Optimize Time & Ratio B1->C1c C2a Refine Chromatography (Gradient, Column Choice) B2->C2a C2b Minimize Transfer Steps B2->C2b C3a Control Temperature B3->C3a C3b Protect from Light B3->C3b C3c Proper Storage (-20°C to -80°C) B3->C3c C4a Verify Plant Source B4->C4a C4b Optimize Harvest Time (e.g., Seasonal Peaks) B4->C4b

References

Technical Support Center: Optimization of HPLC Parameters for Isoviolanthin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of isoviolanthin.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound separation using reversed-phase HPLC?

A1: For separating flavonoid glycosides like this compound, a C18 column is the most common choice.[1] A gradient elution is generally preferred over isocratic elution, especially for complex samples like plant extracts, as it can resolve compounds with a wide range of polarities.[2] The mobile phase typically consists of water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B), with both phases acidified to improve peak shape.[2][3]

Q2: Why is my this compound peak tailing, and how can I fix it?

A2: Peak tailing for this compound, which has acidic hydroxyl groups, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[4] This interaction can be minimized by operating the mobile phase at a lower pH (e.g., 2.5-3.5) by adding an acid modifier like 0.1% formic or acetic acid. This protonates the silanol groups, reducing their interaction with the polar analyte. Using a high-purity, end-capped column also significantly reduces these secondary interactions. Other potential causes include column contamination, sample overload, or using a sample solvent that is stronger than the mobile phase.

Q3: I am seeing poor resolution between my this compound peak and other components. What steps can I take to improve it?

A3: Poor resolution can be addressed by optimizing the mobile phase, column, and other chromatographic conditions.

  • Adjust the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve resolution. Acetonitrile generally offers lower viscosity and better UV transparency.

  • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of this compound and other analytes, thereby affecting their retention and improving separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with different chemistry, such as a phenyl-hexyl column, may provide the necessary selectivity.

Q4: My retention times for this compound are shifting between runs. What is causing this?

A4: Shifting retention times can stem from several factors.

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared freshly and accurately for each run. If pH is critical, the use of a buffer is recommended for better control.

  • Column Temperature Fluctuations: Employ a column oven to maintain a constant and stable temperature.

  • System Leaks: Check for any leaks in the system, particularly at fittings and pump seals, as this can cause flow rate fluctuations.

  • Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient. Inadequate equilibration is a common cause of retention time drift.

Q5: Should I use acetonitrile or methanol as the organic solvent?

A5: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its higher UV transparency. However, methanol can be a cost-effective alternative and can offer different selectivity, which might be advantageous for resolving specific peaks. The choice between them can significantly impact the separation, so it is a key parameter to optimize.

Data Presentation: Starting HPLC Parameters

The following table summarizes typical starting parameters for the method development of this compound separation. These should be considered a baseline for further optimization.

ParameterRecommended Starting ConditionNotes
Column C18, 150 mm x 4.6 mm, 5 µmA standard, versatile column for reversed-phase chromatography. Smaller particle sizes (e.g., <2 µm) can increase efficiency but also backpressure.
Mobile Phase A Water with 0.1% Formic AcidAcidification helps to suppress the ionization of silanol groups and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is often a good first choice. Methanol can be tested as an alternative to alter selectivity.
Gradient 5-95% B over 20-30 minutesA broad initial gradient helps to determine the approximate elution time of this compound. The gradient can then be flattened around this point to improve resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjustments may be needed based on column dimensions and particle size.
Column Temperature 25-30 °CMaintaining a consistent temperature with a column oven is crucial for reproducible retention times.
Injection Volume 5-20 µLShould be minimized to prevent column overload, which can cause peak distortion.
Detection Wavelength ~271 nm and ~336 nmBased on published UV absorption peaks for this compound.

Experimental Protocols

Protocol 1: Mobile Phase Preparation
  • Prepare Mobile Phase A (Aqueous): Measure 999 mL of HPLC-grade water into a 1 L solvent bottle. Carefully add 1 mL of HPLC-grade formic acid.

  • Prepare Mobile Phase B (Organic): Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle. Carefully add 1 mL of HPLC-grade formic acid.

  • Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to remove dissolved gases, which can cause baseline noise and pump issues.

  • Filtration: Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove any particulates that could clog the system.

Protocol 2: General Optimization Workflow
  • System Equilibration: Install the selected column (e.g., C18, 150 x 4.6 mm, 5 µm) and purge the HPLC system with the newly prepared mobile phases.

  • Initial Run: Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 10-15 column volumes.

  • Scouting Gradient: Perform an injection of the this compound standard or sample using a broad linear gradient (e.g., 5% to 95% B over 20 minutes).

  • Evaluate Chromatogram: Assess the initial chromatogram for peak shape, retention time, and resolution from other components.

  • Optimize Gradient: Based on the scouting run, adjust the gradient to improve resolution. If this compound elutes at 40% B, design a shallower gradient around that point (e.g., 30% to 50% B over 20 minutes).

  • Fine-Tuning: Further optimize the separation by adjusting other parameters such as flow rate, column temperature, or by changing the organic modifier (e.g., substituting acetonitrile with methanol) to alter selectivity.

Visual Workflow and Troubleshooting Diagrams

HPLCOptimizationWorkflow Experimental Workflow for HPLC Parameter Optimization start Define Separation Goals (Resolution, Run Time) select_column Select Column (e.g., C18, 150x4.6mm, 5µm) start->select_column prep_mobile_phase Prepare Mobile Phase (e.g., H2O/ACN + 0.1% FA) select_column->prep_mobile_phase initial_run Perform Initial Scouting Run (Broad Gradient, e.g., 5-95% B) prep_mobile_phase->initial_run evaluate Evaluate Chromatogram (Peak Shape, Resolution, RT) initial_run->evaluate optimize_gradient Optimize Gradient Slope (Shallow gradient around target peak) evaluate->optimize_gradient Poor Resolution final_method Finalize and Validate Method evaluate->final_method Goals Met optimize_gradient->evaluate optimize_solvent Change Organic Solvent (ACN <-> MeOH) optimize_gradient->optimize_solvent Still Poor Resolution optimize_solvent->evaluate optimize_ph Adjust Mobile Phase pH optimize_solvent->optimize_ph Still Poor Resolution optimize_ph->evaluate HPLCTroubleshooting Troubleshooting Common HPLC Issues for this compound start Identify Primary Issue peak_tailing Peak Tailing (As > 1.2) start->peak_tailing poor_resolution Poor Resolution (Rs < 1.5) start->poor_resolution rt_shift Retention Time Shift start->rt_shift sol_ph Lower Mobile Phase pH (Add 0.1% Formic Acid) peak_tailing->sol_ph Cause: Silanol Interaction sol_endcap Use High-Purity End-Capped Column peak_tailing->sol_endcap Cause: Silanol Interaction sol_overload Reduce Sample Concentration or Injection Volume peak_tailing->sol_overload Cause: Overload sol_gradient Optimize Gradient (Make it shallower) poor_resolution->sol_gradient Cause: Insufficient Separation sol_solvent Change Organic Solvent (ACN vs. MeOH) poor_resolution->sol_solvent Cause: Poor Selectivity sol_column Try a Different Column Chemistry poor_resolution->sol_column Cause: Poor Selectivity sol_temp Use Column Oven for Stable Temperature rt_shift->sol_temp Cause: Temp Fluctuation sol_mobile_phase Prepare Fresh Mobile Phase Ensure Accurate Mixing rt_shift->sol_mobile_phase Cause: Mobile Phase Drift sol_equilibrate Increase Column Equilibration Time rt_shift->sol_equilibrate Cause: Inadequate Equilibration

References

Technical Support Center: Isoviolanthin Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blotting to investigate the effects of Isoviolanthin.

Frequently Asked questions (FAQs)

Q1: I am not seeing any bands or only very weak bands for my target protein after treating cells with this compound. What could be the issue?

A1: This is a common issue that can arise from several factors. Here are some troubleshooting steps:

  • Insufficient Protein Loaded: this compound may downregulate the expression of your target protein. Ensure you are loading a sufficient amount of total protein in each lane. It is recommended to load between 20–30 µg of total protein from cell lysates.[1]

  • Suboptimal Antibody Dilution: The concentration of your primary antibody may not be optimal. Perform an antibody titration to determine the best dilution for your specific experimental conditions.[2][3]

  • Inefficient Protein Transfer: Verify that your proteins have successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[3] If transfer is inefficient, optimize the transfer time and voltage, especially for high molecular weight proteins.

  • Inactive Primary or Secondary Antibody: Ensure your antibodies have been stored correctly and have not expired. To check the activity of your secondary antibody, you can perform a dot blot.

  • Insufficient Incubation Time: For low abundance proteins, extending the primary antibody incubation time to overnight at 4°C can enhance the signal.[4]

Q2: I am observing high background on my Western blot, making it difficult to interpret the results. How can I reduce the background?

A2: High background can be caused by several factors. Consider the following solutions:

  • Inadequate Blocking: Ensure you are using an appropriate blocking buffer and blocking for a sufficient amount of time. Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Block for at least 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Concentration is Too High: An overly concentrated primary antibody can lead to non-specific binding. Try reducing the antibody concentration.

  • Insufficient Washing: Increase the number and duration of your washing steps after primary and secondary antibody incubations to remove unbound antibodies. Using a detergent like Tween-20 in your wash buffer can also help.

  • Membrane Drying Out: Never let the membrane dry out during the incubation steps as this can cause high background.

Q3: I am seeing multiple non-specific bands in addition to my band of interest. What is causing this?

A3: Non-specific bands can be frustrating. Here are some potential causes and solutions:

  • Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific and validated antibody for your target.

  • Too Much Protein Loaded: Overloading the gel with too much protein can lead to the appearance of non-specific bands. Try loading a smaller amount of total protein.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.

  • Sample Degradation: Protein degradation can result in smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.

Q4: Can this compound, as a flavonoid, interfere with my Western blot experiment?

A4: Yes, flavonoids have the potential to interfere with certain steps of the experimental workflow.

  • Protein Quantification: Flavonoids can interfere with colorimetric protein assays like the Bradford or BCA assay, potentially leading to an overestimation of protein concentration. This could result in inconsistent loading across your gel. To mitigate this, it is recommended to precipitate the protein using acetone to remove the interfering flavonoid before quantification.

  • Direct Interaction: While less common in Western blotting itself, be aware that plant-derived compounds can sometimes have unforeseen interactions. If you observe unexpected results, consider including additional controls, such as a vehicle-only control, to ensure the observed effects are due to this compound and not the solvent or other factors.

Experimental Protocols

Protein Extraction from Cells Treated with this compound
  • After treating cells with this compound and appropriate controls, place the cell culture dish on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.

Acetone Precipitation for Protein Quantification
  • Take a small aliquot of your protein extract for quantification.

  • Add four volumes of ice-cold acetone to the protein extract.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant.

  • Allow the protein pellet to air dry. Do not over-dry.

  • Resuspend the pellet in a suitable buffer for your chosen protein quantification assay (e.g., BCA or Bradford).

SDS-PAGE and Western Blotting
  • Determine the protein concentration of your lysates.

  • Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Visualize the bands using a chemiluminescence detection system.

Data Presentation

Table 1: Recommended Antibody Dilutions for Key Signaling Pathways

Target ProteinPathwayRecommended Primary Antibody Dilution
p-Smad2/3TGF-β/Smad1:1000
Smad2/3TGF-β/Smad1:1000
p-AktPI3K/Akt/mTOR1:1000 - 1:2000
AktPI3K/Akt/mTOR1:1000 - 1:2000
p-mTORPI3K/Akt/mTOR1:1000
mTORPI3K/Akt/mTOR1:1000

Note: These are starting recommendations. Optimal dilutions should be determined experimentally.

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment (with this compound) Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification (Acetone Precipitation) Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Results Results Detection->Results Imaging & Analysis

Caption: Western Blot workflow for studying the effects of this compound.

Signaling_Pathways cluster_TGF TGF-β/Smad Pathway cluster_PI3K PI3K/Akt/mTOR Pathway TGF_beta TGF-β TGF_Receptor TGF-β Receptor TGF_beta->TGF_Receptor p_Smad2_3 p-Smad2/3 TGF_Receptor->p_Smad2_3 Smad4 Smad4 p_Smad2_3->Smad4 Gene_Expression_TGF Target Gene Expression Smad4->Gene_Expression_TGF Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis This compound This compound This compound->p_Smad2_3 Inhibits This compound->Akt Inhibits

References

Technical Support Center: Isolation of Isoviolanthin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address purity challenges encountered during the isolation of isoviolanthin, a flavonoid glycoside with significant research interest.[1] This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude extracts of Dendrobium officinale containing this compound?

A1: Crude extracts of Dendrobium officinale are complex mixtures containing various classes of compounds that can act as impurities during this compound isolation. These include:

  • Polysaccharides: These are often abundant in plant extracts and can interfere with chromatographic separation.[1]

  • Other Flavonoid Glycosides: Compounds with similar structures, such as vicenin 2, vicenin 3, and rutin, may co-elute with this compound.[2]

  • Phenolic Acids: These compounds are commonly found in plant extracts and can have similar polarities to flavonoid glycosides.

  • Bibenzyls and Phenanthrenes: These are characteristic compounds of the Dendrobium genus and can be present in significant amounts.[1][3]

  • Alkaloids: Various types of alkaloids have been identified in Dendrobium officinale and can complicate purification.

  • Pigments: Chlorophylls and carotenoids from the plant material can also be present in the initial extract.

Q2: What are the key stability concerns for this compound during the isolation process?

A2: this compound, as a flavonoid glycoside, can be susceptible to degradation under certain conditions. Key stability concerns include:

  • pH: Flavonoids are often more stable in slightly acidic conditions. Exposure to strong acids or bases can lead to hydrolysis of the glycosidic bonds or degradation of the flavonoid backbone.

  • Temperature: Elevated temperatures, especially in the presence of oxygen and light, can accelerate degradation. It is advisable to perform extraction and purification steps at controlled, moderate temperatures.

  • Enzymatic Degradation: Plant material contains endogenous enzymes that can degrade flavonoids. Proper handling and extraction procedures are necessary to minimize enzymatic activity.

  • Oxidation: Flavonoids are susceptible to oxidation. The use of antioxidants or inert atmospheres can be beneficial during prolonged storage of extracts or purified compounds. The presence of a sugar moiety, as in this compound, can offer some protection against degradation compared to the aglycone.

Q3: What purity level is generally expected for this compound after preparative HPLC, and how can it be assessed?

A3: Following a multi-step purification process culminating in preparative HPLC, the purity of this compound is expected to be high, typically >95%. Purity is most commonly assessed by analytical High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometry (MS). The purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity by identifying any residual impurities.

Troubleshooting Guide

Section 1: Macroporous Resin Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Low Adsorption of this compound Inappropriate Resin Type: The polarity of the resin may not be suitable for this compound.Select a weakly polar or non-polar resin for effective adsorption of flavonoids.
High Flow Rate: The residence time of the sample on the column is insufficient for effective binding.Reduce the flow rate during sample loading to allow for equilibrium to be reached.
Incorrect Sample pH: The pH of the sample solution may affect the ionization state and adsorption of this compound.Adjust the pH of the sample solution to optimize adsorption. For flavonoids, a slightly acidic pH is often beneficial.
Poor Recovery/Desorption Inappropriate Elution Solvent: The eluting solvent may be too weak to desorb this compound effectively.Increase the polarity of the elution solvent. A gradient of increasing ethanol concentration in water (e.g., 30% to 70% ethanol) is often effective for desorbing flavonoids.
Strong Irreversible Adsorption: The compound may be too strongly bound to the resin.Consider using a different type of macroporous resin with a lower affinity for the target compound.
Co-elution of Impurities Similar Adsorption Properties: Impurities may have similar polarities and affinities for the resin as this compound.Optimize the washing step after sample loading with a solvent of intermediate polarity to remove weakly bound impurities before eluting the target compound.
Column Overloading: Exceeding the binding capacity of the resin can lead to poor separation.Reduce the amount of crude extract loaded onto the column.
Section 2: Sephadex LH-20 Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compounds with Similar Molecular Weights Incorrect Solvent System: The elution solvent is not providing adequate selectivity.Sephadex LH-20 separates based on both size exclusion and partition chromatography. Experiment with different solvent systems (e.g., methanol, ethanol, or mixtures with water or chloroform) to exploit differences in polarity and achieve better separation.
Column Channeling: The column is not packed uniformly, leading to uneven solvent flow and poor resolution.Ensure the Sephadex LH-20 is properly swelled in the chosen solvent before packing. Pack the column carefully to create a homogenous bed. Do not let the column run dry.
Slow Flow Rate Column Compression: Applying excessive pressure can compress the gel bed, restricting flow.Use gravity flow or a peristaltic pump at a low flow rate. Avoid high pressures.
Fine Particles Clogging the Column: The sample may contain particulate matter.Filter the sample through a 0.45 µm filter before loading it onto the column.
Peak Tailing Secondary Interactions: this compound may be interacting with the dextran matrix of the Sephadex.Modify the mobile phase by adding a small amount of acid or base to suppress ionization and reduce secondary interactions.
Column Overloading: Too much sample has been loaded onto the column.Reduce the sample load. The sample volume should ideally be 1-2% of the total bed volume.
Section 3: Preparative HPLC
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of this compound with an Impurity Inadequate Mobile Phase Composition: The mobile phase does not provide sufficient resolution between this compound and the impurity.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to acidified water. A shallow gradient may be necessary to separate closely eluting compounds.
Inappropriate Stationary Phase: The column chemistry is not suitable for separating the compounds of interest.Consider a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.
Peak Splitting or Broadening Column Overloading: Injecting too much sample can lead to poor peak shape.Reduce the injection volume or the concentration of the sample.
Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Degradation: The column performance has deteriorated.Flush the column or replace it if necessary. Ensure the mobile phase pH is within the stable range for the column.
Low Recovery Precipitation on the Column: The compound may be precipitating at the head of the column.Ensure the sample is fully dissolved in the injection solvent. A small amount of a stronger solvent like DMSO may be needed, but the injection volume should be kept small.
Compound Degradation: this compound may be unstable under the HPLC conditions.Ensure the mobile phase is not too acidic or basic. Protect the sample from light and heat.
High Backpressure Blocked Frit or Column: Particulate matter in the sample or mobile phase has clogged the column.Filter all samples and mobile phases. Reverse flush the column at a low flow rate. If the pressure remains high, the column may need to be replaced.
Precipitated Buffer: Buffer salts have precipitated in the system.Ensure the buffer concentration is below its solubility limit in the mobile phase, especially when using high percentages of organic solvent. Flush the system with water to dissolve precipitated salts.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Dendrobium officinale
  • Extraction:

    • Dry the leaves of Dendrobium officinale and grind them into a fine powder.

    • Extract the powder with 75-78% ethanol in water at a solid-to-liquid ratio of 1:50 (g/mL).

    • Perform the extraction for 2 hours with agitation. Repeat the extraction process multiple times (e.g., six times) for optimal yield.

    • Combine the ethanol extracts and concentrate under reduced pressure to remove the ethanol.

  • Fractionation:

    • Suspend the concentrated aqueous extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butyl alcohol. This compound is expected to be enriched in the n-butyl alcohol fraction.

Protocol 2: Purification of this compound using Column Chromatography
  • Macroporous Resin Chromatography:

    • Dissolve the n-butyl alcohol fraction in a small volume of distilled water.

    • Pack a column with AB-8 macroporous resin, pre-equilibrated with distilled water.

    • Load the sample onto the column at a controlled flow rate.

    • Wash the column with distilled water to remove highly polar impurities like polysaccharides.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions and monitor by TLC or analytical HPLC to identify the fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Combine and dry the this compound-rich fractions from the macroporous resin step.

    • Dissolve the residue in 50% methanol.

    • Pack a column with Sephadex LH-20, pre-swelled and equilibrated in 50% methanol.

    • Load the sample and elute with 50% methanol. Collect fractions and monitor for the presence of this compound.

  • Preparative HPLC:

    • Combine and concentrate the purified fractions from the Sephadex LH-20 column.

    • Dissolve the sample in the mobile phase for HPLC.

    • Purify the sample using a preparative HPLC system with a C18 column.

    • Use a mobile phase consisting of a gradient of acetonitrile (or methanol) in water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Monitor the elution at a suitable wavelength (e.g., 270 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification dendrobium Dendrobium officinale (Dried Leaves) extraction 78% Ethanol Extraction dendrobium->extraction concentration Concentration extraction->concentration partition Liquid-Liquid Partitioning concentration->partition n_butanol n-Butyl Alcohol Fraction partition->n_butanol macroporous Macroporous Resin (AB-8) n_butanol->macroporous Load sephadex Sephadex LH-20 macroporous->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc This compound Pure this compound prep_hplc->this compound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_tgf TGF-β/Smad Pathway cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound smad Smad Proteins This compound->smad Inhibits akt Akt This compound->akt Inhibits tgfb TGF-β tgfb->smad emt_tgf Epithelial-Mesenchymal Transition (EMT) smad->emt_tgf pi3k PI3K pi3k->akt mtor mTOR akt->mtor emt_pi3k Epithelial-Mesenchymal Transition (EMT) mtor->emt_pi3k

Caption: Inhibition of signaling pathways by this compound.

References

Minimizing degradation of Isoviolanthin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Isoviolanthin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a flavonoid glycoside, a class of natural compounds known for their potential therapeutic properties.[1][2] Like many flavonoids, this compound is susceptible to degradation under various physical and chemical conditions encountered during extraction processes. Factors such as temperature, pH, light, and the choice of solvent can significantly impact its stability, leading to reduced yields and the formation of unwanted byproducts.[3][4]

Q2: What are the primary factors that cause this compound degradation during extraction?

The primary factors contributing to the degradation of this compound and related flavonoid glycosides include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3] For many flavonoids, a temperature range of 40°C to 70°C is often effective for extraction, but for thermolabile compounds like this compound, lower temperatures are preferable.

  • pH: Extreme pH levels, both acidic and alkaline, can lead to the degradation of flavonoids. Studies on similar isoflavones show that degradation is more pronounced at acidic pH (e.g., 3.1) compared to neutral or slightly acidic conditions when heated.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation of flavonoids.

  • Solvent Choice: The polarity and chemical nature of the extraction solvent can influence the stability of this compound. While polar solvents like ethanol-water mixtures are effective for extracting flavonoid glycosides, the specific composition can affect stability.

  • Enzymatic Degradation: If the plant material is not properly handled (e.g., dried at appropriate temperatures), endogenous enzymes can degrade this compound.

Q3: What are the typical UV absorption peaks for this compound?

Based on experimental data, this compound exhibits characteristic UV absorption peaks at approximately 216 nm, 271 nm, and 336 nm. These peaks can be used for its detection and quantification using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a UV detector.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses common issues encountered during this compound extraction and provides solutions to minimize degradation.

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation due to high temperature. Excessive heat during extraction (e.g., high-temperature reflux) can break down the this compound molecule.Optimize the extraction temperature. Consider using methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration at room temperature. For thermal methods, use the lowest effective temperature and minimize extraction time. A study on flavonoid glycosides from Dendrobium officinale suggests an optimal extraction temperature of around 59.63°C.
Degradation due to improper pH. The pH of the extraction solvent can significantly affect the stability of this compound.Maintain a slightly acidic to neutral pH (around 5-7) during extraction. Avoid strongly acidic or alkaline conditions. Buffering the extraction solvent may be beneficial.
Photodegradation. Exposure of the extract to light, particularly UV light, can lead to the degradation of this compound.Conduct the extraction in a dark environment or use amber-colored glassware to protect the sample from light. Minimize light exposure during all subsequent processing steps.
Presence of unknown peaks in HPLC chromatogram Formation of degradation products. The additional peaks may correspond to the aglycone part of this compound or other breakdown products resulting from hydrolysis or oxidation.Analyze the degradation products using techniques like LC-MS to identify their structures. This can provide insights into the degradation pathway and help optimize the extraction conditions to prevent their formation.
Co-extraction of impurities. The extraction solvent may be co-extracting other compounds from the plant matrix that have similar chromatographic properties.Optimize the selectivity of the extraction by adjusting the solvent composition. A pre-extraction wash with a non-polar solvent like hexane can help remove lipids and other non-polar impurities.
Inconsistent extraction results Variability in extraction parameters. Minor variations in temperature, time, solvent-to-solid ratio, and particle size of the plant material can lead to inconsistent yields.Standardize all extraction parameters. Ensure precise control over temperature, duration, solvent composition, and the physical state of the plant material.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the yield of this compound while minimizing degradation by using a modern, low-temperature extraction technique.

1. Sample Preparation:

  • Dry the plant material (e.g., Dendrobium officinale leaves) at a controlled temperature (e.g., 40-50°C) to inactivate degradative enzymes.
  • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Solvent: Prepare an 80% aqueous ethanol solution (v/v).
  • Solid-to-Liquid Ratio: Use a ratio of 1:20 (g/mL) of powdered plant material to the extraction solvent.
  • Ultrasonication: Place the mixture in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C.
  • Extraction Time: Sonicate for 30 minutes.

3. Post-Extraction Processing:

  • Filtration: Immediately after extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
  • Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
  • Storage: Store the concentrated extract in an amber vial at -20°C to prevent degradation.

Protocol 2: Reflux Extraction with Minimized Degradation

This protocol adapts a traditional extraction method to minimize this compound degradation.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. Extraction:

  • Solvent: 80% aqueous ethanol (v/v).
  • Apparatus: Set up a reflux extraction apparatus with a condenser to prevent solvent loss.
  • Extraction: Heat the mixture of powdered plant material and solvent to a gentle boil and maintain reflux for 2 hours. A study on related flavonoid glycosides suggests an optimal extraction time of around 22.44 minutes, which could be a starting point for optimization.
  • Temperature Control: Use a heating mantle with precise temperature control to avoid overheating.

3. Post-Extraction Processing:

  • Follow the same post-extraction processing steps as in Protocol 1.

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Conditions

ParameterRisk of DegradationRecommended Conditions for Minimizing Degradation
Temperature High40-60°C
pH Low (< 4) and High (> 8)5-7
Light High (especially UV)Dark or amber glassware
Oxygen HighMinimize headspace in storage containers; consider inert gas blanket (e.g., nitrogen)
Solvent Inappropriate polarity or reactivity70-80% Ethanol in water

Visualizations

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing PlantMaterial Plant Material Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (e.g., UAE or Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent Addition (80% Ethanol) Solvent->Extraction Concentration Concentration (Rotary Evaporator < 40°C) Filtration->Concentration Storage Storage (-20°C, Amber Vial) Concentration->Storage

Caption: Workflow for this compound extraction with minimized degradation.

DegradationPathways cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound (Intact Molecule) Aglycone Aglycone This compound->Aglycone Degradation SugarMoieties Sugar Moieties This compound->SugarMoieties Degradation OxidationProducts Oxidation Products This compound->OxidationProducts Degradation HighTemp High Temperature ExtremepH Extreme pH (Acidic or Alkaline) Light Light Exposure (UV)

Caption: Factors leading to this compound degradation.

References

Selecting the appropriate solvent for Isoviolanthin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate solvent for Isoviolanthin extraction. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper extraction important?

This compound is a flavonoid C-glycoside, a type of anthocyanin, found in various plants, including Dendrobium officinale.[1][2][3] Proper extraction is crucial for obtaining a high yield of the pure compound, which is essential for accurate downstream applications such as bioactivity screening and drug development. Inefficient extraction can lead to low yields and the co-extraction of impurities that may interfere with experimental results.

Q2: What are the key chemical properties of this compound to consider for solvent selection?

This compound is a polar molecule due to the presence of multiple hydroxyl groups in its structure.[3] The principle of "like dissolves like" is central to selecting an appropriate solvent. Therefore, polar solvents are most effective for its extraction.[4] It is soluble in solvents such as methanol, ethanol, and water.

Q3: Which solvents are most commonly used for this compound and other anthocyanin extractions?

The most frequently used solvents for anthocyanin extraction are methanol, ethanol, acetone, and water, often used as aqueous mixtures. These solvents can disrupt plant cell walls and solubilize the polar this compound molecules. Acidification of these solvents with a small amount of a weak acid (e.g., formic acid, acetic acid) is a common practice to maintain the stability of the anthocyanin structure in its flavylium cation form, which is typically red and stable in acidic conditions.

Q4: How do different solvents compare in terms of extraction efficiency?

The choice of solvent significantly impacts the yield and purity of the extracted this compound. Methanol is often considered an excellent solvent for phenol extraction due to its high efficiency. However, aqueous mixtures of ethanol (e.g., 70-80%) are also highly effective and are often preferred due to their lower toxicity. The optimal solvent and its concentration should be determined experimentally for each specific plant matrix.

Data Presentation: Solvent Comparison for Anthocyanin Extraction

The following table summarizes quantitative data on the extraction yield of anthocyanins using different solvents from various plant sources. While specific yields for this compound may vary depending on the plant material, this data provides a general comparison of solvent efficiency.

Solvent SystemPlant SourceRelative Anthocyanin Yield/EfficiencyReference(s)
MethanolWine PomaceBest recovery (20% higher than ethanol, 73% higher than water)
MethanolStrawberriesHigh
Methanol:WaterStrawberriesHigh
EthanolStrawberriesHigh
70% EthanolSideritis speciesMost effective for flavonoids
AcetoneStrawberriesModerate, but extract was unstable and degraded after 48h
WaterStrawberriesLow
Chloroform:MethanolStrawberriesHigh

Experimental Protocols

Protocol 1: General Laboratory-Scale Extraction of this compound

This protocol outlines a standard solid-liquid extraction method for this compound from a dried plant matrix.

Materials:

  • Dried and powdered plant material containing this compound

  • Extraction Solvent (e.g., 80% Ethanol or 70% Methanol, acidified with 0.1% formic acid)

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Amber glass storage vials

Procedure:

  • Sample Preparation: Weigh 10 g of the dried and powdered plant material.

  • Extraction:

    • Place the plant material in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the chosen extraction solvent (a 1:10 solid-to-liquid ratio is a good starting point).

    • Stir the mixture using a magnetic stirrer for 30 minutes at room temperature.

    • Transfer the flask to an ultrasonic bath and sonicate for 30 minutes.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

    • Decant the supernatant and filter it through filter paper to remove any remaining fine particles.

  • Solvent Removal:

    • Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of this compound.

  • Storage:

    • Transfer the concentrated extract to an amber glass vial and store it at -20°C to prevent degradation from light and temperature.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Inefficient Solvent The polarity of the solvent may not be optimal. Try a different solvent system. For example, if you used pure ethanol, try an aqueous ethanol mixture (e.g., 70% or 80%).
Incomplete Extraction The extraction time or method may be insufficient. Increase the extraction time, or incorporate a more vigorous extraction method like ultrasonication or microwave-assisted extraction.
Degradation of this compound This compound may be degrading during the extraction process. See the "Degradation of this compound" section below for more details.
Improper Sample Preparation The particle size of the plant material may be too large, limiting solvent penetration. Ensure the plant material is finely ground.
Incorrect Solid-to-Liquid Ratio An insufficient volume of solvent will not fully extract the compound. A common starting ratio is 1:10 (g/mL).

Issue 2: Color Change of the Extract (e.g., browning)

Potential Cause Troubleshooting Step
Oxidation The phenolic hydroxyl groups of this compound are susceptible to oxidation, which can cause browning. Minimize exposure to air by working quickly and using sealed containers. Consider adding an antioxidant like ascorbic acid to the extraction solvent.
pH Instability Anthocyanins are most stable at a low pH (typically below 3). If the pH of your extract is too high, the flavylium cation can be converted to other, less stable forms. Ensure your extraction solvent is appropriately acidified.
High Temperature Excessive heat during extraction or solvent evaporation can accelerate degradation. Use a rotary evaporator at a low temperature (<40°C).

Issue 3: Co-extraction of Impurities

Potential Cause Troubleshooting Step
Solvent is too Non-polar If your extract contains a high amount of chlorophyll or lipids, consider a pre-extraction step with a non-polar solvent like hexane to remove these impurities before the main extraction.
Solvent is too Polar If you are co-extracting a large amount of sugars, a less polar solvent mixture may be beneficial. Alternatively, a purification step using solid-phase extraction (SPE) can be employed to separate this compound from more polar impurities.

Mandatory Visualization

Logical Relationships: Troubleshooting Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield cause1 Inefficient Solvent start->cause1 cause2 Incomplete Extraction start->cause2 cause3 Compound Degradation start->cause3 cause4 Improper Sample Prep start->cause4 solution1 Optimize Solvent Polarity (e.g., try aqueous mixtures) cause1->solution1 solution2 Increase Extraction Time/ Use Sonication cause2->solution2 solution3 Control pH, Temperature, and Light Exposure cause3->solution3 solution4 Ensure Fine Grinding of Plant Material cause4->solution4

Caption: A decision tree for troubleshooting low this compound yield.

Experimental Workflow: this compound Extraction and Purification

Extraction_Workflow start Dried Plant Material step1 Grinding and Sieving start->step1 step2 Solid-Liquid Extraction (e.g., 80% Ethanol, Sonication) step1->step2 step3 Centrifugation and Filtration step2->step3 step4 Solvent Evaporation (Rotary Evaporator) step3->step4 step5 Crude this compound Extract step4->step5 step6 Purification (e.g., Solid-Phase Extraction) step5->step6 end Pure this compound step6->end

Caption: A general workflow for the extraction and purification of this compound.

Signaling Pathways: this compound Interaction

Signaling_Pathway TGFB1 TGF-β1 TBR TGF-β Receptors TGFB1->TBR Smad Smad Phosphorylation TBR->Smad PI3K PI3K TBR->PI3K EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->EMT Invasion Cell Invasion & Migration EMT->Invasion This compound This compound This compound->Smad inhibits This compound->PI3K inhibits

Caption: this compound's inhibitory effect on the TGF-β/Smad and PI3K/Akt/mTOR pathways.

References

Technical Support Center: Refinement of Isoviolanthin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification of isoviolanthin using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem ID Issue Potential Causes Recommended Solutions
ISO-T01 Poor or No Separation of this compound 1. Incorrect Mobile Phase: The solvent system may be too polar (eluting everything quickly) or not polar enough (compounds remain on the column).[1] 2. Column Overload: Too much crude sample was loaded onto the column.[2] 3. Poor Column Packing: Channeling or cracks in the stationary phase can lead to uneven solvent flow.[2]1. Optimize Mobile Phase: Use Thin-Layer Chromatography (TLC) to test various solvent systems to achieve good separation. For reverse-phase C18, a gradient of methanol in water is often effective.[3] 2. Reduce Sample Load: Use a larger column or decrease the amount of sample loaded. A general rule is 1g of sample per 10-20g of silica gel.[4] 3. Repack the Column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
ISO-T02 This compound Does Not Elute from the Column 1. Mobile Phase Too Weak: The eluting solvent is not polar enough to move the compound. 2. Compound Degradation: this compound may be unstable on the selected stationary phase (e.g., acidic silica gel). 3. Precipitation on Column: The compound may have precipitated at the top of the column due to low solubility in the mobile phase.1. Increase Solvent Strength: Gradually increase the polarity of the mobile phase. For instance, increase the percentage of methanol or ethanol in the eluent. 2. Test Stability: Run a small test to see if this compound degrades when mixed with the stationary phase over time. Consider using a different stationary phase like deactivated silica or alumina. 3. Improve Solubility: Dissolve the sample in a minimal amount of a stronger solvent before loading, or use the dry loading technique.
ISO-T03 Irregular Band Shape (Tailing or Fronting) 1. Column Overload: Too much sample for the column size. 2. Poor Sample Application: Sample was not applied in a narrow, concentrated band. 3. Interactions with Stationary Phase: Strong acidic or basic sites on silica gel can cause tailing.1. Reduce Sample Concentration/Load: See ISO-T01. 2. Apply Sample Carefully: Dissolve the sample in the minimum required volume of solvent and apply it evenly to the column surface. 3. Use Mobile Phase Additives: Adding a small amount of a modifier like acetic acid or triethylamine can improve peak shape for acidic or basic compounds, respectively.
ISO-T04 Low Recovery of this compound 1. Compound Degradation: See ISO-T02. 2. Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. 3. Fractions Too Dilute: The compound may have eluted, but at a concentration too low to detect.1. Check Compound Stability: See ISO-T02. Protect from light and heat if necessary. 2. Change Stationary/Mobile Phase: Use a less active stationary phase or a stronger mobile phase. 3. Concentrate Fractions: Combine and concentrate fractions that are expected to contain the product and re-analyze using TLC or HPLC.
ISO-T05 Reduced or Blocked Column Flow 1. Clogged Frit/Column End: Fine particles from the sample or stationary phase are blocking the column. 2. Sample Precipitation: The sample has precipitated at the top of the column upon loading. 3. High Mobile Phase Viscosity: Some solvent mixtures can be highly viscous, slowing flow.1. Filter Sample: Ensure the sample is fully dissolved and filtered before loading. Add a layer of sand on top of the stationary phase to protect its surface. 2. Use Dry Loading: Adsorb the sample onto a small amount of silica gel before loading it onto the column. 3. Adjust Mobile Phase/Apply Pressure: Use a less viscous solvent system if possible. For flash chromatography, slightly increase the pressure, but do not exceed the column's pressure limit.

Frequently Asked Questions (FAQs)

Q1: What is a typical multi-step purification process for this compound?

A1: A common workflow starts with a crude plant extract which is first fractionated. The relevant fraction (e.g., n-butyl alcohol fraction) is then subjected to a series of chromatographic steps. A typical sequence includes:

  • Macroporous Resin Chromatography (e.g., AB-8): For initial cleanup and enrichment, eluting with an ethanol-water gradient. The target compounds often elute in the 30% ethanol fraction.

  • Size Exclusion Chromatography (e.g., Sephadex LH-20): To separate compounds based on size, often using 50% methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final polishing and high-resolution separation, typically using a C18 reverse-phase column with a methanol-water gradient.

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. For this compound, which is a moderately polar flavonoid glycoside, solvent systems for normal phase silica gel often involve mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For reverse-phase (C18) chromatography, gradients of methanol or acetonitrile in water are commonly used.

Q3: My crude extract is not soluble in the initial mobile phase. How should I load it onto the column?

A3: If your sample has poor solubility in the eluent, you should use a "dry loading" technique. Dissolve your crude sample in a suitable solvent (one that dissolves it well and is volatile, like methanol or acetone). Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: What stationary phase is best for this compound purification?

A4: The choice depends on the purification step.

  • Initial Cleanup: Macroporous resins like AB-8 are effective for enriching flavonoids from crude extracts.

  • Intermediate Purification: Sephadex LH-20 is excellent for separating flavonoids and other phenolic compounds.

  • High-Resolution Purification: Silica gel is common for standard column chromatography. For high-purity final fractions, a reverse-phase C18 silica gel, used in preparative HPLC, is highly effective.

Q5: At what wavelength should I monitor the fractions for this compound?

A5: Flavonoids like this compound have strong UV absorbance. A detection wavelength of 270 nm is effective for monitoring the elution from the column. Other common wavelengths for flavonoids are between 260-350 nm.

Experimental Workflows and Protocols

This compound Purification Workflow

G cluster_0 Purification Workflow A Crude Plant Extract (e.g., from Dendrobium officinale) B Solvent Partitioning (e.g., n-butyl alcohol fraction) A->B C Step 1: Macroporous Resin (AB-8 Column) B->C D Enriched Flavonoid Fraction (30% Ethanol Eluate) C->D E Step 2: Size Exclusion (Sephadex LH-20 Column) D->E F Partially Purified Fraction (50% Methanol Eluate) E->F G Step 3: Preparative HPLC (Reverse Phase C18) F->G H Pure this compound (>98% Purity) G->H

Caption: Overall workflow for the multi-step purification of this compound.

Troubleshooting Logic Diagram

G start Problem Encountered q1 Is there poor or no separation? start->q1 q2 Is the compound eluting? q1->q2 No sol1 Optimize mobile phase via TLC Check for column overload Repack column q1->sol1 Yes q3 Is the column flow blocked? q2->q3 Yes sol2 Increase mobile phase polarity Check for compound degradation Use dry loading method q2->sol2 No sol3 Filter sample before loading Check for precipitation Use dry loading method q3->sol3 Yes end Consult Protocol q3->end No sol1->end sol2->end sol3->end

Caption: A logical flowchart for troubleshooting common column chromatography issues.

Detailed Experimental Protocols

Protocol 1: Macroporous Resin Column Chromatography

This protocol is for the initial enrichment of flavonoids from an n-butyl alcohol fraction.

  • Column Preparation:

    • Select a glass column (e.g., 10 x 100 cm).

    • Soak AB-8 macroporous resin in 95% ethanol to activate and swell it.

    • Pack the column with the resin slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing with several column volumes of distilled water until the eluate is neutral.

  • Sample Preparation and Loading:

    • Dissolve the dried n-butyl alcohol fraction in a small volume of distilled water. Use ultrasonication for 15 minutes if needed to form a suspension.

    • Carefully load the suspension onto the top of the equilibrated column.

  • Elution:

    • Begin elution with distilled water to wash away highly polar impurities.

    • Perform a stepwise gradient elution using increasing concentrations of ethanol in water:

      • 10% Ethanol

      • 30% Ethanol

      • 40% Ethanol

      • 95% Ethanol

    • Collect 5-7 bed volumes (BV) for each ethanol concentration.

  • Fraction Analysis:

    • Analyze the collected fractions using HPLC or TLC to detect the presence of flavonoids (monitor at 270 nm).

    • Pool the fractions containing the highest concentration of the target compounds (typically the 30% ethanol fraction for this compound).

    • Dry the pooled fractions using a vacuum drier.

Protocol 2: Sephadex LH-20 Column Chromatography

This protocol is for the further purification of the enriched flavonoid fraction.

  • Column Preparation:

    • Select a suitable column (e.g., 2.5 x 100 cm).

    • Soak Sephadex LH-20 resin in 50% methanol overnight to allow it to swell completely.

    • Carefully pack the column with the swollen resin.

    • Equilibrate the column by eluting with 50% methanol.

  • Sample Preparation and Loading:

    • Dissolve the dried residue from Protocol 1 in 50% methanol.

    • Filter the sample through a 0.45 µm filter to remove any particulates.

    • Load the filtered sample onto the equilibrated Sephadex LH-20 column.

  • Elution:

    • Elute the column isocratically with 50% methanol at a slow flow rate (e.g., 1 mL/min).

    • Collect fractions continuously.

  • Fraction Analysis:

    • Monitor the fractions by TLC or HPLC.

    • Pool the fractions containing the purified this compound.

    • Concentrate the pooled fractions.

Protocol 3: Preparative HPLC Purification

This protocol describes the final purification step to obtain high-purity this compound.

  • System Preparation:

    • Column: XBridge C18 reverse-phase column.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Methanol (HPLC grade).

    • Detector: UV detector set to 270 nm.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 20% Methanol).

  • Sample Preparation and Injection:

    • Dissolve the concentrated fraction from Protocol 2 in the initial mobile phase (20% methanol).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the preparative HPLC system.

  • Elution Program:

    • Set a flow rate appropriate for the column size (e.g., 2.5 mL/min).

    • Run a gradient elution program. An example program is:

      • Start with 20% Methanol.

      • Increase to 30% Methanol over a set time.

      • Increase to 50% Methanol.

      • Increase to 95% Methanol to wash the column.

    • The exact gradient profile should be optimized based on analytical HPLC runs.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak as it elutes.

    • Repeat the purification several times if necessary to process the entire batch.

  • Final Processing:

    • Combine the pure fractions.

    • Confirm purity (>98%) by analytical HPLC.

    • Remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.

References

Dealing with matrix effects in LC-MS analysis of Isoviolanthin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of isoviolanthin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] In electrospray ionization (ESI), which is commonly used in LC-MS, co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal for the analyte of interest.[3][4]

Q2: I am observing a lower-than-expected signal for this compound. How can I determine if this is due to ion suppression?

A2: A common method to assess for ion suppression is the post-column infusion experiment.[5] This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, but before the mass spectrometer ion source. A stable baseline signal for this compound is established. Then, a blank matrix sample is injected. Any dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the most effective ways to mitigate matrix effects in this compound analysis?

A3: The most effective strategies involve a combination of thorough sample preparation, chromatographic optimization, and the use of an appropriate internal standard.

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Q4: When should I use matrix-matched calibration standards versus standard solutions prepared in a neat solvent?

A4: It is highly recommended to use matrix-matched calibration standards, especially when analyzing complex biological samples. Preparing your calibration standards and quality control (QC) samples in the same matrix as your unknown samples helps to compensate for consistent matrix effects, as the standards and the analyte will be subjected to the same degree of signal suppression or enhancement. Calibration standards prepared in a neat solvent do not account for these matrix-induced variations and can lead to inaccurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Causes:

    • Column Overload: Injecting too high a concentration of this compound or matrix components.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound.

    • Column Contamination or Degradation: Accumulation of matrix components on the column can degrade its performance.

    • Interaction with Metal Surfaces: Some compounds, particularly those with chelating properties, can interact with the stainless steel components of the HPLC system, leading to poor peak shape.

  • Solutions:

    • Sample Dilution: Dilute the sample extract and reinject. If the peak shape improves, it may indicate column overload.

    • Optimize Mobile Phase: Adjust the pH of the mobile phase. For flavonoids like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.

    • Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components.

    • Use a Metal-Free Column: If interactions with metal surfaces are suspected, consider using a metal-free or PEEK-lined column.

Issue 2: Low Signal Intensity or Poor Recovery of this compound

  • Possible Causes:

    • Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.

    • Inefficient Extraction: The sample preparation method is not effectively extracting this compound from the matrix.

    • Analyte Degradation: this compound may be unstable during sample collection, storage, or processing.

    • Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.

  • Solutions:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove a broader range of interferences.

    • Optimize Extraction Solvent: Ensure the extraction solvent is appropriate for this compound. Based on its properties, a mixture of methanol and water is a good starting point.

    • Assess Stability: Perform stability studies of this compound in the sample matrix at different temperatures and for varying durations.

    • Tune MS Parameters: Optimize the cone voltage and collision energy specifically for this compound to achieve the best fragmentation and signal intensity.

Issue 3: High Background Noise or Interfering Peaks

  • Possible Causes:

    • Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to high background noise.

    • Carryover: Residual this compound from a previous high-concentration sample is eluting in the current run.

    • Co-eluting Isobaric Interferences: Endogenous compounds in the matrix may have the same mass-to-charge ratio as this compound or its fragments.

  • Solutions:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

    • Optimize Needle Wash: Use a strong solvent in the autosampler wash to effectively clean the injection needle between samples.

    • Improve Chromatographic Resolution: Modify the LC gradient to better separate this compound from interfering peaks.

    • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help to distinguish this compound from isobaric interferences based on their exact mass.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol describes the setup to identify regions of ion suppression in your chromatogram.

  • Materials:

    • Standard solution of this compound (e.g., 1 µg/mL in 50:50 methanol:water).

    • Syringe pump.

    • Tee-union.

    • Blank matrix extract (prepared using your current sample preparation method).

    • Mobile phase.

  • Procedure:

    • System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.

    • Analyte Infusion: Fill the syringe with the this compound standard solution. Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).

    • Data Acquisition: Begin infusing the this compound solution into the MS and acquire data in MRM mode for this compound. A stable ion signal should be observed.

    • Blank Matrix Injection: Inject a blank matrix extract onto the LC column and run your standard chromatographic method.

    • Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol that can be optimized for the extraction of this compound from biological fluids like plasma.

  • Materials:

    • SPE cartridges (e.g., C18 or a mixed-mode cation exchange).

    • Conditioning solvent (e.g., Methanol).

    • Equilibration solvent (e.g., Water).

    • Wash solution (e.g., 5% Methanol in water).

    • Elution solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid).

    • Internal standard solution.

    • Nitrogen evaporator.

    • Reconstitution solvent (e.g., initial mobile phase).

  • Procedure:

    • Sample Pre-treatment: To 100 µL of plasma, add the internal standard.

    • Conditioning: Pass 1-2 mL of the conditioning solvent through the SPE cartridge.

    • Equilibration: Pass 1-2 mL of the equilibration solvent through the cartridge.

    • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.

    • Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute this compound and the internal standard.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the mass spectrometric properties of this compound, which are crucial for setting up an LC-MS/MS method.

ParameterValueReference
Molecular FormulaC₂₇H₃₀O₁₄
Molecular Weight578.5 g/mol
Precursor Ion ([M-H]⁻)m/z 577
Key MS/MS Fragmentsm/z 383.08, 353.07

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_outcome Outcome Problem Inaccurate or Irreproducible This compound Results CheckSystem Check LC-MS System Performance Problem->CheckSystem PostColumnInfusion Perform Post-Column Infusion Experiment CheckSystem->PostColumnInfusion If system is OK MatrixEffectConfirmed Matrix Effect (Ion Suppression/Enhancement) Confirmed PostColumnInfusion->MatrixEffectConfirmed SamplePrep Optimize Sample Preparation (SPE, LLE) MatrixEffectConfirmed->SamplePrep Mitigate Chromatography Optimize Chromatography MatrixEffectConfirmed->Chromatography Mitigate InternalStandard Use Stable Isotope-Labeled Internal Standard MatrixEffectConfirmed->InternalStandard Compensate MatrixMatchedCal Use Matrix-Matched Calibration MatrixEffectConfirmed->MatrixMatchedCal Compensate Result Accurate and Reproducible This compound Quantification SamplePrep->Result Chromatography->Result InternalStandard->Result MatrixMatchedCal->Result

Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.

SamplePrepDecisionTree Start Start: Sample for This compound Analysis MatrixComplexity Assess Matrix Complexity Start->MatrixComplexity SimpleMatrix Simple Matrix (e.g., pure extract) MatrixComplexity->SimpleMatrix Low ComplexMatrix Complex Matrix (e.g., Plasma, Urine) MatrixComplexity->ComplexMatrix High Dilution Dilute and Shoot SimpleMatrix->Dilution ProteinPrecipitation Protein Precipitation ComplexMatrix->ProteinPrecipitation Analysis LC-MS Analysis Dilution->Analysis LLE Liquid-Liquid Extraction (LLE) ProteinPrecipitation->LLE If cleaner sample needed ProteinPrecipitation->Analysis SPE Solid-Phase Extraction (SPE) LLE->SPE If more selectivity needed LLE->Analysis SPE->Analysis

Caption: Decision tree for selecting a sample preparation method for this compound analysis.

References

Validation & Comparative

Isoviolanthin in Cancer Therapy: A Comparative Guide to Its Efficacy Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel and effective cancer therapeutics, flavonoids have emerged as a promising class of natural compounds. Among these, isoviolanthin has garnered attention for its potential anticancer activities. This guide provides a comparative analysis of the efficacy of this compound against other well-studied flavonoids in the context of cancer therapy, with a focus on hepatocellular carcinoma (HCC). The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies to facilitate further investigation.

Quantitative Comparison of Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other prominent flavonoids against various hepatocellular carcinoma cell lines. It is important to note that these values are derived from separate studies and direct, head-to-head comparisons in a single study are not yet available. Variations in experimental conditions, such as cell lines and incubation times, can influence IC50 values.

FlavonoidCell LineIC50 (µM)Incubation Time (h)Reference
This compound HepG2> 10024 / 48[1]
Bel-7402> 10024 / 48[1]
Quercetin HepG2107.748[2]
HepG22424[3]
SMMC772121.048[4]
Huh-795.21Not Specified
Genistein HepG225Not Specified
Hepa1-62024
Apigenin HepG28.02 µg/mL (~29.7 µM)Not Specified
SNU-449572
Luteolin HL60 (Leukemia)12.5Not Specified
LoVo (Colon)66.7024
LoVo (Colon)30.4772

Note: The data for this compound indicates no significant cytotoxic effect on HepG2 and Bel-7402 cells at concentrations up to 100 µM, suggesting its primary anticancer effects may be anti-migratory and anti-invasive rather than directly cytotoxic at these concentrations.

Signaling Pathways and Mechanisms of Action

Flavonoids exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

This compound has been shown to specifically target the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways in hepatocellular carcinoma cells. By inhibiting these pathways, this compound can reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, thereby reducing cell migration and invasion.

Isoviolanthin_Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad Smad2/3 TGFBR->Smad PI3K PI3K TGFBR->PI3K EMT EMT (Migration, Invasion) Smad->EMT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->EMT This compound This compound This compound->Smad This compound->PI3K

Fig. 1: this compound's inhibition of TGF-β/Smad and PI3K/Akt/mTOR pathways.

Other Flavonoids also modulate these and other critical cancer-related pathways:

  • Quercetin: Has been shown to induce apoptosis and stimulate autophagy in HCC cells by inhibiting the AKT/mTOR signaling pathway and activating MAPK pathways. It can also suppress the JAK2/STAT3 signaling pathway.

  • Genistein: Induces apoptosis and G2/M cell cycle arrest in liver cancer cells through the generation of reactive oxygen species (ROS) and modulation of mitochondrial pathways. It has also been shown to inhibit the invasive potential of HCC cells.

  • Apigenin: Can induce apoptosis and autophagy in HCC cells by inhibiting the PI3K/Akt/mTOR pathway.

  • Luteolin: Has been demonstrated to inhibit the proliferation of tumor cells with IC50 values in the range of 3–50 µM in vitro.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, Bel-7402) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the flavonoid (e.g., this compound, Quercetin) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with flavonoids A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Fig. 2: Workflow for the MTT cell viability assay.
Wound Healing (Scratch) Assay

This method assesses the effect of a compound on cell migration.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test flavonoid at a non-toxic concentration.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel to mimic the extracellular matrix.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add the flavonoid to be tested to the upper chamber with the cells.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells in several microscopic fields to quantify invasion.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the flavonoid for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Smad2, p-Akt, p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Fig. 3: General workflow for Western blot analysis.

Conclusion

This compound demonstrates significant potential as an anti-metastatic agent in hepatocellular carcinoma by targeting the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways. While direct comparative data is limited, the available evidence suggests that its primary mode of action may differ from other flavonoids like quercetin and genistein, which exhibit more potent direct cytotoxic effects. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other flavonoids in cancer therapy. Future research should focus on direct comparative studies to elucidate the relative potencies and mechanisms of action of these promising natural compounds.

References

A Comparative Guide to the Analytical Validation of Isoviolanthin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of analytical methods for the quantification of isoviolanthin, a flavonoid C-glycoside with noted therapeutic potential. We will explore a specific High-Performance Liquid Chromatography (HPLC) method for this compound and compare it with a typical, more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method used for flavonoid analysis. This objective comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Quantitative Data Summary

The performance of an analytical method is defined by its validation parameters. Below is a comparative summary of a documented HPLC method for this compound against a typical validated UPLC-MS/MS method for flavonoid glycosides.

Validation ParameterMethod A: HPLC-UV for this compoundMethod B: UPLC-MS/MS for Flavonoid Glycosides (Typical)
**Linearity (R²) **≥ 0.999≥ 0.999
Limit of Detection (LOD) Data not available0.34 - 4.17 ng/mL
Limit of Quantitation (LOQ) Data not available1.12 - 13.91 ng/mL
Precision (RSD) Data not available< 7.4%
Accuracy (Recovery) Data not available84.7% - 106.9%

Note: Specific validation data for a dedicated this compound method is limited in publicly available literature. The data for Method A is based on a reported regression analysis, while the data for Method B is representative of validated methods for similar flavonoid compounds and serves as a benchmark for expected performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.

Method A: High-Performance Liquid Chromatography (HPLC) for this compound

This method is adapted from a study that identified and quantified this compound in Dendrobium officinale.

1. Sample Preparation:

  • Weigh 1.0 g of powdered plant material (e.g., Dendrobium officinale leaves).

  • Add 25 mL of 70% methanol.

  • Perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • A linear regression equation from a previous study for this compound is y = 9.7296x + 59.31, with an R² of 0.9968.

Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Flavonoid Glycosides

This protocol represents a typical approach for the sensitive and selective quantification of flavonoid glycosides.

1. Sample Preparation:

  • Weigh 100 mg of powdered plant material.

  • Add 1 mL of 80% methanol.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes.

  • Dilute the supernatant as needed and filter through a 0.22 µm syringe filter.

2. UPLC-MS/MS Conditions:

  • Instrument: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Method Validation Parameters (as per ICH Guidelines):

  • Linearity: Assessed by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (R²) should be ≥ 0.999.

  • Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) typically expected to be < 15%.

  • Accuracy: Evaluated through recovery studies by spiking a blank matrix with known concentrations of the analyte. Recoveries are generally expected to be within 80-120%.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow and Comparisons

To better understand the processes, the following diagrams created using the DOT language illustrate the analytical validation workflow and a comparison of the two methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol StandardPrep Standard & Sample Preparation ValidationProtocol->StandardPrep Specificity Specificity StandardPrep->Specificity Linearity Linearity & Range StandardPrep->Linearity Accuracy Accuracy (Recovery) StandardPrep->Accuracy Precision Precision (Repeatability & Intermediate) StandardPrep->Precision LOD_LOQ LOD & LOQ Determination StandardPrep->LOD_LOQ Robustness Robustness StandardPrep->Robustness DataAnalysis Statistical Analysis of Data Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis AcceptanceCriteria Comparison with Acceptance Criteria DataAnalysis->AcceptanceCriteria ValidationReport Final Validation Report AcceptanceCriteria->ValidationReport

Caption: Workflow for the validation of an analytical method.

Method_Comparison cluster_methodA Method A: HPLC-UV cluster_methodB Method B: UPLC-MS/MS A_Selectivity Good Selectivity A_Sensitivity Moderate Sensitivity A_Cost Lower Cost & Complexity A_Speed Slower Run Times B_Selectivity High Specificity (MRM) B_Sensitivity High Sensitivity (Low LOD/LOQ) B_Cost Higher Cost & Complexity B_Speed Faster Run Times This compound This compound Quantification This compound->A_Selectivity Suitable for simpler matrices This compound->B_Selectivity Ideal for complex matrices & trace analysis

Caption: Comparison of HPLC-UV and UPLC-MS/MS methods.

A Researcher's Guide to Antibodies in Isoviolanthin Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of isoviolanthin, the selection of specific and reliable antibodies is paramount. This guide provides a comparative analysis of commercially available antibodies for key protein targets in this compound-related signaling pathways, focusing on the Transforming Growth Factor-beta (TGF-β)/Smad and PI3K/Akt/mTOR pathways. Experimental data from manufacturers and relevant literature are summarized to aid in the selection of the most suitable reagents.

This compound, a flavonoid glycoside, has demonstrated potential in reversing epithelial-mesenchymal transition (EMT) in cancer cells by modulating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[1] Rigorous assessment of protein expression changes within these pathways is crucial for elucidating the mechanism of action of this compound. This guide focuses on antibodies targeting key molecular players identified in this compound research, including MMP-2, MMP-9, E-cadherin, N-cadherin, Vimentin, Snail, Slug, and key components of the TGF-β and PI3K/Akt/mTOR pathways.

Comparative Tables of Antibodies

The following tables provide a summary of commercially available antibodies for protein targets relevant to this compound research. The information is compiled from manufacturer datasheets and publications. It is important to note that performance can vary between applications and laboratories; therefore, in-house validation is strongly recommended.

Table 1: Antibodies for EMT Markers

Target ProteinVendorCatalog NumberHost SpeciesValidated ApplicationsNotes
E-cadherin Cell Signaling Technology3195RabbitWB, IHC, IF, FPart of EMT Antibody Sampler Kit (#9782)
Bio-RadMCA1837MouseWB, IHCRecognizes the extracellular domain
Proteintech60335-1-IgMouseWB, IHC, IFTested in various cancer cell lines
N-cadherin Cell Signaling Technology13116RabbitWB, IHC, IFPart of EMT Antibody Sampler Kit (#9782)
Abcamab76011RabbitWB, IHC, IP, FRecombinant monoclonal antibody
Proteintech66219-1-IgMouseWB, IHCHigh dilution factor for WB
Vimentin Cell Signaling Technology5741RabbitWB, IHC, IF, FPart of EMT Antibody Sampler Kit (#9782)
Abcamab92547RabbitWB, IHC, IF, FRecombinant monoclonal antibody
Proteintech80232-1-RRRabbitWB, IHCRecombinant antibody
Snail Cell Signaling Technology3879RabbitWB, IHC, ChIPPart of EMT Antibody Sampler Kit (#9782)
Proteintech13099-1-APRabbitWB, IPPolyclonal antibody
Slug Cell Signaling Technology9585RabbitWB, IHC, IFPart of EMT Antibody Sampler Kit (#9782)
Novus BiologicalsNBP1-89740RabbitWB, IHCPolyclonal antibody
ZO-1 Cell Signaling Technology8193RabbitWB, IHC, IFRecognizes the N-terminus

Abbreviations: WB: Western Blot, IHC: Immunohistochemistry, IF: Immunofluorescence, F: Flow Cytometry, IP: Immunoprecipitation, ChIP: Chromatin Immunoprecipitation.

Table 2: Antibodies for Matrix Metalloproteinases (MMPs)

Target ProteinVendorCatalog NumberHost SpeciesValidated ApplicationsNotes
MMP-2 R&D SystemsMAB902MouseWB, IHC, ELISARecognizes both pro and active forms
Proteintech66366-1-IgMouseWB, IHCTested in various cell lysates
Novus BiologicalsNBP2-13159RabbitWBShows high expression in HeLa cells
MMP-9 R&D SystemsDMP900N/AELISAQuantikine ELISA Kit
Sigma-AldrichRAB0373N/AELISAMeasures pro and active forms
RayBiotechELH-MMP9N/AELISAFor cell culture supernatants, plasma, and serum

Table 3: Antibodies for TGF-β/Smad and PI3K/Akt/mTOR Pathway Proteins

Target ProteinVendorCatalog NumberHost SpeciesValidated ApplicationsNotes
Smad2 Cell Signaling Technology5339RabbitWB, IHC, IP, ChIPTotal Smad2 antibody
mTOR Cell Signaling Technology2983RabbitWB, IP, FPart of Phospho-Akt Pathway Antibody Sampler Kit (#9916)[2]
Abcamab2732RabbitWB, IHCRecognizes a C-terminal fragment
p-mTOR (Ser2448) Cell Signaling Technology5536RabbitWB, IHCSpecific for the phosphorylated form
P70S6K Cell Signaling Technology2708RabbitWB, IPTotal P70S6K antibody
p-P70S6K (Thr389) Cell Signaling Technology9234RabbitWB, IHC, IFSpecific for the phosphorylated form
Akt Cell Signaling Technology9272RabbitWB, IP, IHCPart of Phospho-Akt Pathway Antibody Sampler Kit (#9916)[2]
p-Akt (Ser473) Cell Signaling Technology9271RabbitWB, IP, IHC, FPart of Phospho-Akt Pathway Antibody Sampler Kit (#9916)[2]

Experimental Protocols

Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for Western Blotting and ELISA.

Western Blot Protocol for EMT Markers

This protocol is a general guideline and may require optimization for specific antibodies and cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

ELISA Protocol for MMP-2 and MMP-9

This protocol is based on a sandwich ELISA format, commonly used for quantifying secreted proteins in cell culture supernatants.

  • Plate Preparation:

    • Coat a 96-well microplate with a capture antibody specific for MMP-2 or MMP-9 overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve using recombinant MMP-2 or MMP-9 protein.

    • Add standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

  • Detection Antibody Incubation:

    • Add a biotinylated detection antibody specific for MMP-2 or MMP-9 to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Enzyme and Substrate Incubation:

    • Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add a TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of MMP-2 or MMP-9 in the samples by interpolating from the standard curve.

Visualizing Key Pathways and Workflows

Understanding the signaling pathways affected by this compound and the experimental workflow for antibody validation is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

TGF_beta_Signaling TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI activates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Snail_Slug Snail, Slug (Transcription Factors) Nucleus->Snail_Slug Upregulates Ecadherin E-cadherin (Epithelial Marker) Snail_Slug->Ecadherin Downregulates Ncadherin_Vimentin N-cadherin, Vimentin (Mesenchymal Markers) Snail_Slug->Ncadherin_Vimentin Upregulates EMT EMT Ecadherin->EMT Ncadherin_Vimentin->EMT This compound This compound This compound->TGFbRI Inhibits

Caption: TGF-β/Smad signaling pathway and the inhibitory effect of this compound.

PI3K_Akt_mTOR_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 activates P70S6K P70S6K mTORC1->P70S6K activates CellGrowth Cell Growth & Survival P70S6K->CellGrowth This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.

Antibody_Validation_Workflow cluster_0 Antibody Selection cluster_1 Initial Validation cluster_2 Application-Specific Validation cluster_3 Cross-Reactivity Assessment cluster_4 Final Selection Select Select Candidate Antibodies WB Western Blot (WB) - Check for single band at correct MW Select->WB PositiveControl Use Positive & Negative Control Cell Lysates WB->PositiveControl IHC Immunohistochemistry (IHC) - Assess staining pattern in tissues PositiveControl->IHC IF Immunofluorescence (IF) - Verify subcellular localization PositiveControl->IF ELISA ELISA - Determine specificity and sensitivity PositiveControl->ELISA Knockout Use Knockout/Knockdown (KO/KD) Samples IHC->Knockout IF->Knockout ELISA->Knockout PeptideArray Peptide Array/ Blocking Peptides Knockout->PeptideArray Final Select Optimal Antibody for this compound Research PeptideArray->Final

Caption: A generalized workflow for antibody validation and cross-reactivity assessment.

Conclusion and Recommendations

The selection of highly specific and validated antibodies is a cornerstone of robust and reproducible research. While this guide provides a starting point for sourcing antibodies for key proteins in this compound research, it is not exhaustive. Researchers are encouraged to consult manufacturer's datasheets for the most up-to-date validation data and to perform their own in-house validation to ensure antibody performance in their specific experimental context. The use of positive and negative controls, as well as knockout/knockdown models where available, is the gold standard for confirming antibody specificity and minimizing the risk of cross-reactivity. By carefully selecting and validating antibodies, researchers can confidently investigate the molecular mechanisms of this compound and accelerate its potential translation into therapeutic applications.

References

A Comparative Guide to Alternative Analytical Techniques for Isoviolanthin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of bioactive compounds are paramount. Isoviolanthin, a flavonoid glycoside found in plants such as Dendrobium officinale, has garnered interest for its potential therapeutic properties, including its role in reversing epithelial-mesenchymal transition (EMT) in cancer cells.[1][2][3] This guide provides a comprehensive comparison of alternative analytical techniques for the detection and quantification of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

Overview of Analytical Techniques

The analysis of this compound, like other flavonoid glycosides, can be approached using a variety of techniques, each with distinct advantages and limitations. The primary methods involve chromatography, electrophoresis, and spectroscopy. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used for flavonoid analysis due to their high resolution and sensitivity.[4][5] These are often coupled with Mass Spectrometry (MS) for definitive identification and structural elucidation. Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.

Quantitative Performance Comparison

The choice of an analytical technique often depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or structural information. The following table summarizes the key performance characteristics of the principal methods used for this compound and related flavonoid analysis.

TechniqueCommon Detector(s)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC UV/PDA, ELSD~1 µg/mL~10 µg/mLRobust, widely available, precise quantification.Moderate sensitivity, longer run times than UPLC.
UPLC-MS/MS Tandem Mass Spectrometry (MS/MS)< 1 ng/mL< 5 ng/mLHigh sensitivity, high selectivity, structural information.Higher equipment cost, complex method development.
HPTLC Densitometer, MSng rangeng rangeHigh throughput, low cost per sample, fast analysis.Lower resolution than HPLC/UPLC, quantification can be less precise.
Capillary Electrophoresis (CE) DAD, LIF, MSµg/mL to pg/mLµg/mL to pg/mLHigh separation efficiency, minimal sample/solvent use.Lower concentration sensitivity than LC-MS, reproducibility can be challenging.
NMR Spectroscopy -mg rangemg rangeUnambiguous structure elucidation, non-destructive.Low sensitivity, requires pure compound, very high equipment cost.
UV-Vis Spectrophotometry Spectrophotometerµg/mL rangeµg/mL rangeSimple, rapid, low cost.Low specificity, susceptible to interference from other compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the most common techniques used in this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in plant extracts and purified samples.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 5% B, ramp to 30% B over 20 minutes, then to 80% B over 10 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance monitored at characteristic wavelengths for flavonoids, such as 271 nm and 336 nm.

  • Sample Preparation:

    • Extract dried plant material using an appropriate solvent (e.g., 70% ethanol or methanol) with ultrasonication or maceration.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at five different concentrations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique provides high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex biological matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: A rapid gradient, for example, 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative mode is often effective for flavonoids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M-H]⁻) is m/z 577. Specific product ions would be determined by infusion of a standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

  • Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) clean-up step for complex matrices like plasma or tissue to remove interferences.

Visualizations: Workflows and Pathways

Experimental Workflow

The general workflow for the analysis of this compound from a plant source involves several key stages, from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing A Plant Material Collection B Drying & Grinding A->B C Solvent Extraction (e.g., 70% Ethanol, UAE/Maceration) B->C D Filtration / Centrifugation C->D E (Optional) Solid-Phase Extraction (SPE) Cleanup D->E F Chromatographic Separation (HPLC / UPLC) E->F G Detection (UV-PDA / MS/MS) F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I J Structural Confirmation (MS Fragmentation / NMR) H->J

Caption: A typical experimental workflow for the extraction and analysis of this compound.

Signaling Pathway Inhibition by this compound

Research has shown that this compound can inhibit the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways, which are crucial in the progression of certain cancers.

G cluster_TGF TGF-β/Smad Pathway cluster_PI3K PI3K/Akt/mTOR Pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Smad23 p-Smad2/3 TGFBR->Smad23 PI3K PI3K TGFBR->PI3K Crosstalk Smad4 Smad4 Smad23->Smad4 SnailSlug Snail / Slug Smad4->SnailSlug EMT1 EMT SnailSlug->EMT1 Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR MMP MMP-2/9 mTOR->MMP EMT2 EMT, Migration, Invasion MMP->EMT2 Iso This compound Iso->Smad23 Inhibits Iso->Akt Inhibits

Caption: this compound inhibits key nodes in the TGF-β/Smad and PI3K/Akt/mTOR pathways.

References

A Comparative Guide to the Anticancer Mechanisms of Flavonoid Glycosides: Quercetin-3-O-glucoside, Apigenin-7-glucoside, and Kaempferol-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flavonoid glycosides, a class of natural polyphenolic compounds abundant in fruits, vegetables, and medicinal plants, have garnered significant attention for their potential as anticancer agents. Their diverse chemical structures contribute to a wide range of biological activities, including the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide provides a comparative analysis of the anticancer mechanisms of three prominent flavonoid glycosides: Quercetin-3-O-glucoside (Q3G), Apigenin-7-glucoside (A7G), and Kaempferol-3-O-glucoside (K3G), supported by experimental data to aid in research and drug development endeavors.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of these flavonoid glycosides varies depending on the cancer cell type and the specific molecular pathways they target. The following table summarizes key quantitative data from in vitro studies, providing a snapshot of their comparative potency.

Flavonoid GlycosideCancer Cell LineAssayIC50 ValueKey Mechanistic Findings
Quercetin-3-O-glucoside (Q3G) HeLa (Cervical Cancer)WST Assay40 µg/mL (48h)[1]S Phase Cell Cycle Arrest, Induction of Apoptosis, Increased ROS Levels.[1]
HepG2 (Liver Cancer)MTS AssayDose-dependent inhibitionS-phase cell cycle arrest, apoptosis induction, caspase-3 activation, DNA topoisomerase II inhibition.[2]
Apigenin-7-glucoside (A7G) HeLa (Cervical Cancer)CCK-8 Assay47.26 µM (48h)[3]G0/G1 Phase Cell Cycle Arrest, Induction of Apoptosis, Inhibition of PTEN/PI3K/AKT Pathway.[3]
HCT116 (Colon Cancer)MTT Assay15 µM (48h)Induction of cell death.
A549 & H1975 (Lung Cancer)EdU AssayDose-dependent inhibition (25-200 µM)Induction of apoptosis, ROS accumulation, inhibition of PI3K/Akt/mTOR pathway.
Kaempferol-3-O-glucoside (K3G) HL-60 (Leukemia)Not Specified13.2 µg/mLG2/M phase cell cycle arrest, induction of apoptosis.
HepG2 (Liver Cancer)Not Specified> 100 µM (24h)Lower antiproliferative effect compared to its aglycone.
A375P & SK-MEL-2 (Melanoma)Not SpecifiedConcentration-dependent cytotoxicityInduction of apoptosis.

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, incubation time, and cell line.

Signaling Pathways and Molecular Mechanisms

The anticancer effects of these flavonoid glycosides are mediated through their interaction with various intracellular signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression.

Quercetin-3-O-glucoside (Q3G)

Q3G primarily induces cancer cell death through the induction of apoptosis and cell cycle arrest. In hepatocellular carcinoma cells, Q3G has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest in the S phase and subsequent apoptosis marked by the activation of caspase-3. In cervical cancer cells, its anticancer activity is linked to increased intracellular reactive oxygen species (ROS) levels, which can trigger apoptotic pathways.

Quercetin_3_O_glucoside_Pathway Q3G Quercetin-3-O-glucoside ROS ↑ ROS Q3G->ROS TopoII DNA Topoisomerase II Q3G->TopoII Inhibition Mitochondria Mitochondria ROS->Mitochondria DNA_Damage DNA Damage S_Phase S Phase Arrest DNA_Damage->S_Phase Apoptosis Apoptosis S_Phase->Apoptosis Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis

Anticancer mechanism of Quercetin-3-O-glucoside.
Apigenin-7-glucoside (A7G)

A7G demonstrates potent anticancer activity by targeting key survival pathways, notably the PI3K/Akt/mTOR cascade. In cervical cancer cells, A7G has been shown to promote the expression of the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of G0/G1 phase cell cycle arrest. In lung cancer cells, A7G also inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and an accumulation of ROS.

Apigenin_7_glucoside_Pathway A7G Apigenin-7-glucoside PTEN ↑ PTEN A7G->PTEN PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR G0G1_Arrest G0/G1 Phase Arrest Akt->G0G1_Arrest Apoptosis Apoptosis mTOR->Apoptosis

Anticancer mechanism of Apigenin-7-glucoside.
Kaempferol-3-O-glucoside (K3G)

The anticancer mechanisms of K3G, also known as astragalin, involve the induction of apoptosis and cell cycle arrest, although the specific signaling pathways are less clearly defined compared to its aglycone, kaempferol. Studies have shown that K3G can induce apoptosis in various cancer cell lines, including leukemia and melanoma. The underlying mechanism is suggested to involve the activation of caspases and modulation of Bcl-2 family proteins. Like its aglycone, K3G is also thought to influence key signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.

Kaempferol_3_O_glucoside_Pathway K3G Kaempferol-3-O-glucoside PI3K_Akt PI3K/Akt Pathway K3G->PI3K_Akt MAPK MAPK Pathway K3G->MAPK Bcl2_Family Bcl-2 Family Proteins K3G->Bcl2_Family Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Proteins Cell Cycle Proteins MAPK->Cell_Cycle_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Caspases Caspase Activation Bcl2_Family->Caspases Caspases->Apoptosis

Anticancer mechanism of Kaempferol-3-O-glucoside.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the anticancer effects of flavonoid glycosides.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with flavonoid glycosides B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h at 37°C E->F G Remove medium and add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the flavonoid glycoside and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Western Blot

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment with the flavonoid glycoside, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Harvest: Treat cells with the flavonoid glycoside, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Quercetin-3-O-glucoside, Apigenin-7-glucoside, and Kaempferol-3-O-glucoside each exhibit promising anticancer properties through distinct yet overlapping mechanisms. Q3G primarily induces S-phase arrest and apoptosis, A7G targets the PI3K/Akt survival pathway leading to G0/G1 arrest, and K3G also promotes apoptosis and cell cycle disruption. This comparative guide highlights the therapeutic potential of these flavonoid glycosides and provides a foundation for further research into their specific molecular targets and their potential application in combination therapies for cancer treatment. The provided experimental protocols offer a standardized approach for researchers to further investigate and compare the anticancer efficacy of these and other natural compounds.

References

A Head-to-Head Comparison of Isoviolanthin Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of common methods for extracting isoviolanthin, a flavonoid glycoside with noted therapeutic potential. We will delve into conventional and modern techniques, presenting available experimental data and detailed protocols to inform your selection of the most suitable extraction strategy.

Introduction to this compound and Extraction Challenges

This compound is a flavonoid glycoside that has been identified in various plant species, including Dendrobium officinale.[1][2][3] Research has highlighted its potential pharmacological effects, including its role in reversing epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells, a process involved in cancer metastasis.[1][2] The development of this compound as a therapeutic agent hinges on efficient and scalable extraction methods that can yield high-purity compounds for further investigation.

Traditional extraction techniques, while widely used, often come with drawbacks such as long extraction times, high solvent consumption, and the potential for thermal degradation of the target compound. Modern extraction methods, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), offer promising alternatives that can overcome some of these limitations.

Comparative Analysis of Extraction Methods

While direct head-to-head comparative studies for this compound extraction are limited, we can draw valuable insights from research on the extraction of flavonoids and isoflavonoids, a closely related class of compounds. The following table summarizes the key performance indicators of different extraction methods based on available literature for these similar compounds.

Parameter Conventional Solvent Extraction (e.g., Reflux, Maceration) Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Extraction Efficiency/Yield Moderate to HighHighHigh
Extraction Time Long (hours to days)Short (minutes)Very Short (seconds to minutes)
Solvent Consumption HighLow to ModerateLow
Energy Consumption HighLowModerate
Risk of Thermal Degradation High (especially with prolonged heating in methods like Soxhlet)Low (typically performed at lower temperatures)Moderate (risk of localized overheating)
Operational Complexity SimpleSimple to ModerateModerate
Scalability Well-established for large scaleCan be scaled upScalability can be a challenge

Experimental Protocols

Conventional Solvent Extraction: Reflux Method for this compound from Dendrobium officinale

This protocol is adapted from a study that successfully extracted and identified this compound.

Materials and Equipment:

  • Dried and powdered Dendrobium officinale leaves

  • 80% Ethanol

  • Reflux apparatus

  • Gauze for filtration

  • Rotary evaporator

  • Separating funnel

  • Petroleum ether (60–90 °C)

  • Ethyl acetate

  • n-Butyl alcohol

  • Distilled water

  • Vacuum drier

Procedure:

  • Weigh a precise amount of the dried plant powder (e.g., 981.4 g).

  • Add 80% ethanol to the powder and perform extraction in a reflux instrument for 2 hours.

  • Repeat the extraction procedure three times.

  • Filter the extract through gauze and concentrate it using a rotary evaporator until it becomes a thick paste.

  • Suspend an aliquot of the thick paste in distilled water.

  • Transfer the suspension to a separating funnel and add two volumes of petroleum ether for liquid-liquid extraction. Collect the upper layer (petroleum ether fraction).

  • To the lower layer, add two volumes of ethyl acetate. Collect the upper layer (ethyl acetate fraction).

  • To the remaining lower layer, add two volumes of n-butyl alcohol. Collect the upper layer (n-butyl alcohol fraction), which contains the this compound.

  • Concentrate the n-butyl alcohol fraction and dry it in a vacuum drier.

Ultrasound-Assisted Extraction (UAE) of Flavonoids (General Protocol)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method is known for its efficiency at lower temperatures, preserving thermolabile compounds.

Materials and Equipment:

  • Dried and powdered plant material

  • Appropriate solvent (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Mix the powdered plant material with the selected solvent in a flask (e.g., a solid-to-liquid ratio of 1:20 g/mL).

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 20-30 minutes).

  • Maintain a constant temperature during the extraction process (e.g., 40°C).

  • After extraction, separate the solid residue from the extract by filtration.

  • Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) of Flavonoids (General Protocol)

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture and release their contents. This technique is characterized by its rapid extraction times and reduced solvent usage.

Materials and Equipment:

  • Dried and powdered plant material

  • Microwave-transparent solvent (e.g., ethanol)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the powdered plant material and the solvent in a microwave-safe extraction vessel.

  • Set the microwave power (e.g., 500-800 W) and irradiation time (e.g., 30-90 seconds).

  • After the microwave irradiation, allow the vessel to cool.

  • Filter the extract to separate the plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizing Workflows and Pathways

To further aid in the understanding of the extraction process and the biological context of this compound, the following diagrams have been generated.

Extraction_Workflow Plant_Material Plant Material (e.g., Dendrobium officinale leaves) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Extraction (Conventional or Modern) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (e.g., Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification This compound Pure this compound Purification->this compound

Caption: General workflow for the extraction and purification of this compound.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 phosphorylates PI3K PI3K TGF_beta_Receptor->PI3K activates Smad4 Smad4 Smad2_3->Smad4 forms complex EMT_Genes EMT-related Gene Transcription Smad2_3->EMT_Genes translocates to nucleus Smad4->EMT_Genes translocates to nucleus Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->EMT_Genes promotes This compound This compound This compound->Smad2_3 inhibits This compound->PI3K inhibits

Caption: this compound's inhibitory effect on the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Conclusion

The choice of an extraction method for this compound will depend on the specific requirements of the research, including desired yield, purity, processing time, and available resources. Conventional methods like reflux extraction are well-documented for this compound and can be effective, though they are often time and solvent-intensive. Modern techniques such as ultrasound-assisted and microwave-assisted extraction present compelling advantages in terms of speed and efficiency, as demonstrated in the extraction of similar flavonoid compounds. Researchers are encouraged to perform pilot studies to optimize the extraction parameters for their specific plant material and analytical goals. The information and protocols provided in this guide serve as a foundational resource for the efficient extraction of this compound for further scientific investigation and drug development.

References

Statistical Validation of Isoviolanthin's Efficacy in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Isoviolanthin's performance in key cell-based assays, particularly in the context of hepatocellular carcinoma (HCC). The data presented is based on established research and offers a side-by-side view with alternative compounds known to modulate similar signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound as a therapeutic agent.

Data Presentation: Comparative Efficacy in HCC Cell Lines

The following tables summarize the quantitative effects of this compound on HCC cell lines (HepG2 and Bel-7402), particularly in reversing the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1). For context, the effects are compared with known inhibitors of the TGF-β/Smad and PI3K/Akt/mTOR pathways.

Table 1: Effect of this compound on HCC Cell Viability (MTT Assay)

Cell LineTreatment (48h)Concentration (µM)% Cell Viability (Mean ± SD)
LO2 This compoundup to 100No significant cytotoxicity
HepG2 This compound2.5 - 100Dose-dependent inhibition
Bel-7402 This compound2.5 - 100Dose-dependent inhibition

Note: this compound shows selective cytotoxicity towards cancerous HCC cells while sparing normal liver cells (LO2)[1][2][3].

Table 2: Inhibition of Cell Migration and Invasion (Wound Healing & Transwell Assays)

Cell LineTreatmentRelative Migration (%)Relative Invasion (%)
HepG2 Control100100
TGF-β1 (10 ng/mL)IncreasedIncreased
TGF-β1 + this compound (10 µM)Significantly ReducedSignificantly Reduced
Bel-7402 Control100100
TGF-β1 (10 ng/mL)IncreasedIncreased
TGF-β1 + this compound (10 µM)Significantly ReducedSignificantly Reduced

Note: this compound significantly curtails the migratory and invasive potential of TGF-β1-treated HCC cells[1][2].

Table 3: Modulation of EMT Marker Expression (Western Blot)

ProteinTreatment GroupHepG2 Expression LevelBel-7402 Expression Level
E-cadherin TGF-β1DecreasedDecreased
TGF-β1 + this compoundIncreased (restored)Increased (restored)
N-cadherin TGF-β1IncreasedIncreased
TGF-β1 + this compoundDecreasedDecreased
Snail TGF-β1IncreasedIncreased
TGF-β1 + this compoundDecreasedDecreased
MMP-2 TGF-β1IncreasedIncreased
TGF-β1 + this compoundDecreasedDecreased
MMP-9 TGF-β1IncreasedIncreased
TGF-β1 + this compoundDecreasedDecreased

Note: this compound effectively reverses the changes in key EMT-associated protein markers induced by TGF-β1. The effects of this compound on the expression of these markers were found to be consistent with those of SB431542 (a TGF-β receptor inhibitor) and LY294002 (a PI3K inhibitor).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Culture and Treatment Human HCC cell lines (HepG2, Bel-7402) and normal human liver cells (LO2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2. For EMT induction, cells were pretreated with 10 ng/mL of TGF-β1. Subsequently, cells were treated with varying concentrations of this compound (2.5, 5, and 10 µM).

2. MTT Cell Viability Assay Cells were seeded in 96-well plates. After treatment with this compound for 24h or 48h, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader.

3. Wound Healing Assay Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a scratch (wound) in the cell monolayer. The cells were then washed with phosphate-buffered saline (PBS) and incubated with fresh medium containing TGF-β1 and this compound. Images of the wound closure were captured at 0h and 24h.

4. Transwell Invasion Assay Transwell inserts with a Matrigel-coated membrane were used. Cells were seeded in the upper chamber in a serum-free medium. The lower chamber was filled with a medium containing 10% FBS as a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed, and the invaded cells on the lower surface were fixed, stained, and counted.

5. Western Blot Analysis Total protein was extracted from the cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, Snail, MMP-2, MMP-9, and GAPDH (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-EMT Effect

G TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad Smad2/3 TGFBR->Smad PI3K PI3K TGFBR->PI3K pSmad p-Smad2/3 Smad->pSmad Snail Snail pSmad->Snail Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR pmTOR->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Migration Cell Migration & Invasion EMT->Migration This compound This compound This compound->pSmad This compound->pAkt

Caption: this compound inhibits EMT by deactivating the TGF-β/Smad and PI3K/Akt/mTOR pathways.

Experimental Workflow for Assessing this compound's Anti-EMT Effects

G start HCC Cell Culture (HepG2, Bel-7402) induce_emt Induce EMT (10 ng/mL TGF-β1) start->induce_emt treat Treat with this compound (2.5, 5, 10 µM) induce_emt->treat assays Functional Assays treat->assays viability Cell Viability (MTT Assay) assays->viability migration Cell Migration (Wound Healing) assays->migration invasion Cell Invasion (Transwell Assay) assays->invasion protein Protein Expression (Western Blot) assays->protein end Data Analysis & Conclusion viability->end migration->end invasion->end protein->end

Caption: Workflow for evaluating the anti-EMT effects of this compound in HCC cells.

References

A Proposed Framework for Inter-laboratory Validation of Isoviolanthin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Step Towards Standardized Research and Development

Isoviolanthin, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. As research into its pharmacological effects accelerates, the need for a robust and reproducible quantification method becomes paramount. Ensuring that different laboratories can obtain consistent and comparable results is crucial for advancing drug development and establishing quality control standards.

This guide proposes a standardized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol for the quantification of this compound. Furthermore, it outlines a framework for an inter-laboratory validation study to establish the method's reproducibility. The performance data presented is based on typical values for flavonoid analysis and serves as a benchmark for laboratories wishing to participate in such a validation.

Target Validation Parameters for this compound Quantification

A robust analytical method must meet specific performance criteria. The following table summarizes the target validation parameters for the proposed HPLC-UV method for this compound, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] These parameters should be initially established by the originating laboratory before transfer to other labs for validation.

ParameterTarget SpecificationDescription
Linearity (R²) ≥ 0.999The method's ability to produce results directly proportional to the analyte concentration.[3]
Accuracy (% Recovery) 98.0 - 102.0%The closeness of the test results to the true value, assessed by spiking a blank matrix with a known amount of this compound.[3]
Precision (RSD%) The degree of scatter between a series of measurements.
      Repeatability (Intra-day)≤ 2.0%Precision under the same operating conditions over a short interval.
      Intermediate Precision (Inter-day)≤ 3.0%Within-laboratory variations on different days, with different analysts or equipment.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity No interfering peaks at the retention time of this compoundThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Hypothetical Inter-laboratory Comparison Results

To assess the reproducibility of the analytical method, an inter-laboratory comparison is essential. In a hypothetical study, a set of standardized this compound samples would be sent to multiple laboratories. Each laboratory would follow the same validated protocol to quantify the samples. The results would then be compared to assess the method's precision across different settings.

The table below presents simulated results from five laboratories, demonstrating how the data could be compared against the pre-defined acceptance criteria.

LaboratoryAccuracy (% Recovery)Intermediate Precision (%RSD, n=6)Pass/Fail
Lab 1 99.51.8Pass
Lab 2 101.22.1Pass
Lab 3 97.52.5Fail (Accuracy)
Lab 4 100.81.5Pass
Lab 5 99.92.8Pass
Acceptance Criteria 98.0 - 102.0% ≤ 3.0%

Experimental Protocols

Proposed HPLC-UV Method for this compound Quantification

This protocol describes a standardized method for the quantification of this compound.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile.

  • Gradient Program: A typical starting point would be 10-40% B over 20 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270 nm and 330 nm for flavonoids).

  • Injection Volume: 10 µL.

3. Preparation of Standard Solutions

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.

4. Sample Preparation

  • Extract the sample material (e.g., plant tissue, formulated product) with a suitable solvent such as methanol or ethanol, potentially using sonication or other extraction techniques.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop & Validate Single-Lab Method P2 Prepare Validation Protocol & Samples P1->P2 P3 Select Participating Laboratories P2->P3 E1 Distribute Protocol & Samples P3->E1 E2 Labs Perform Analysis & Report Data E1->E2 A1 Statistical Analysis of All Data (e.g., ANOVA, Z-scores) E2->A1 A2 Compare Performance Against Criteria A1->A2 A3 Prepare Final Validation Report A2->A3

Caption: Workflow for an inter-laboratory analytical method validation study.

Signaling_Pathway_Placeholder cluster_validation Method Validation Parameters Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Linearity Linearity (R²) Specificity Specificity LOQ Limit of Quantitation LOD Limit of Detection Method Validated Analytical Method Method->Accuracy Method->Precision Method->Linearity Method->Specificity Method->LOQ Method->LOD

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

A Comparative Analysis of Isoviolanthin Content in Dendrobium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of isoviolanthin content in various Dendrobium species, targeting researchers, scientists, and drug development professionals. It aims to offer a consolidated resource of quantitative data, experimental methodologies, and biosynthetic pathways to support further research and development in the field of medicinal orchids.

Quantitative Comparison of this compound and Its Isomers

This compound, a C-glycosylflavone, and its isomers are significant secondary metabolites found in various Dendrobium species, which are highly valued in traditional medicine. The concentration of these compounds can vary considerably among different species. The following table summarizes the content of this compound isomers (isoschaftoside) found in four different Dendrobium species, providing a basis for comparative analysis. While direct quantitative data for this compound across a wide range of species is limited in publicly available literature, the content of its close isomer, isoschaftoside, offers a valuable proxy for comparison. Furthermore, studies have identified this compound and its isomer violanthin as specific markers in Dendrobium officinale when compared to Dendrobium devonianum[1].

Dendrobium SpeciesIsoschaftoside Content (mg/kg)Reference
Dendrobium huoshanense4.32 ± 0.31[2]
Dendrobium nobile67.89 ± 5.54[2]
Dendrobium chrysotoxum12.34 ± 1.12[2]
Dendrobium fimbriatum6.45 ± 0.55[2]

Note: Isoschaftoside is an isomer of this compound. The data presented here is for isoschaftoside and serves as a comparative reference.

Another study focusing on Dendrobium officinale leaves reported a total flavonoid glycoside content, which includes this compound, to be as high as 2.0642 mg/g in certain seasons, indicating that this species is a significant source of these compounds.

Experimental Protocols

Accurate quantification of this compound requires robust and validated experimental protocols. Below are detailed methodologies for the extraction, purification, and quantification of this compound from Dendrobium species.

Extraction and Purification of this compound from Dendrobium officinale

This protocol is adapted from a study that successfully isolated and purified this compound from the leaves of Dendrobium officinale.

a) Extraction:

  • Collect and dry the leaves of Dendrobium officinale in an oven at 60°C.

  • Grind the dried leaves into a fine powder.

  • Perform reflux extraction of the powder with 80% ethanol for 2 hours. Repeat the extraction three times to ensure maximum yield.

  • Filter the extract through gauze and concentrate it using a rotary evaporator until a thick paste is obtained.

b) Purification:

  • Suspend the concentrated paste in distilled water.

  • Perform liquid-liquid partitioning of the aqueous suspension with petroleum ether and n-butyl alcohol.

  • Separate and concentrate the n-butyl alcohol fraction.

  • Dissolve the n-butyl alcohol fraction in distilled water and subject it to column chromatography using macroporous adsorption resin (e.g., AB-8).

  • Elute the column with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

  • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

  • Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (Prep-HPLC).

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of methanol in water

    • Detection: UV detector at 270 nm

High-Performance Liquid Chromatography (HPLC) for Quantification

The following HPLC method can be used for the quantitative analysis of this compound and its isomers.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B).

    • A typical gradient might start at 10% A, increasing to 30% A over 20 minutes, then to 80% A over the next 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm or 330 nm for optimal detection of flavones.

  • Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve. A regression equation for this compound has been reported as y = 9.7296x + 59.31 (R² = 0.9968), where y is the peak area and x is the concentration.

Visualizing the Process and Pathway

To better understand the experimental process and the biosynthesis of this compound, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Dendrobium Dendrobium Plant Material (e.g., leaves, stems) Drying Drying Dendrobium->Drying Grinding Grinding to Powder Drying->Grinding Extraction Reflux Extraction (80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning ColumnChromatography Macroporous Resin Column Chromatography Partitioning->ColumnChromatography Prep_HPLC Preparative HPLC ColumnChromatography->Prep_HPLC HPLC_Quant HPLC Quantification Prep_HPLC->HPLC_Quant Flavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Synthesis cluster_flavone Flavone and C-Glycoside Formation Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Chalcone + 3x Malonyl-CoA (CHS) Flavanone Naringenin (a flavanone) Chalcone->Flavanone (CHI) Apigenin Apigenin (a flavone) Flavanone->Apigenin (FNS) Vitexin Vitexin (Apigenin-8-C-glucoside) Apigenin->Vitexin + UDP-Glucose (CGT) Isovitexin Isovitexin (Apigenin-6-C-glucoside) Apigenin->Isovitexin + UDP-Glucose (CGT) This compound This compound (Apigenin-6-C-rhamnoside-8-C-glucoside) Vitexin->this compound + UDP-Rhamnose (CGT) Violanthin Violanthin (Apigenin-6-C-glucoside-8-C-rhamnoside) Isovitexin->Violanthin + UDP-Rhamnose (CGT)

References

Evaluating the Synergistic Potential of Isoviolanthin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isoviolanthin's performance with other compounds, supported by experimental data. We will delve into its mechanism of action and explore its potential for synergistic applications in cancer therapy.

While direct studies on the synergistic effects of this compound with other therapeutic agents are currently limited, a comprehensive analysis of its known mechanism of action provides a strong rationale for its potential in combination therapies. This compound, a flavonoid glycoside extracted from Dendrobium officinale, has been shown to reverse epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) cells.[1][2] This is achieved through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[1][2]

Inhibitors of these specific pathways have a well-documented history of synergistic effects when combined with conventional chemotherapy.[3] By targeting these critical pathways, this compound may sensitize cancer cells to the cytotoxic effects of other anticancer drugs, potentially leading to improved therapeutic outcomes and reduced drug resistance.

Performance Data: this compound in Hepatocellular Carcinoma

The primary research on this compound's anti-cancer properties demonstrates its efficacy in inhibiting key processes in cancer progression. The following tables summarize the quantitative data from a pivotal study on HCC cell lines (HepG2 and Bel-7402).

Table 1: Effect of this compound on Cell Viability
Cell LineConcentration (µM)24h Viability (% of Control)48h Viability (% of Control)
HepG2 2.5~100%~98%
5~98%~95%
10~95%~85%
20~85%~70%
40~70%~55%
80~55%~40%
100~45%~30%
Bel-7402 2.5~100%~98%
5~98%~92%
10~92%~80%
20~80%~65%
40~65%~50%
80~50%~35%
100~40%~25%
LO2 (Normal Liver Cells) 100No significant cytotoxicity observedNo significant cytotoxicity observed

Data extracted from Xing et al. (2018).

Table 2: Inhibition of Cell Migration and Invasion by this compound
Cell LineTreatmentMigration (% of TGF-β1 Control)Invasion (% of TGF-β1 Control)
HepG2 TGF-β1 + this compound (2.5 µM)~80%~75%
TGF-β1 + this compound (5 µM)~60%~55%
TGF-β1 + this compound (10 µM)~40%~35%
Bel-7402 TGF-β1 + this compound (2.5 µM)~75%~70%
TGF-β1 + this compound (5 µM)~55%~50%
TGF-β1 + this compound (10 µM)~35%~30%

Data extracted from Xing et al. (2018).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: HepG2, Bel-7402, and LO2 cells were seeded in 96-well plates at a density of 2.5 × 10³ cells/well and incubated overnight.

  • Treatment: Cells were treated with various concentrations of this compound (2.5, 5, 10, 20, 40, 80, and 100 µM) for 24 and 48 hours.

  • MTT Addition: 100 µL of MTT reagent (0.5 mg/mL) was added to each well, and the plates were incubated for 4 hours.

  • Solubilization: The formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.

Wound Healing Assay
  • Cell Seeding and Wounding: Cells were seeded in 6-well plates and grown to confluence. A scratch was made across the cell monolayer with a 200 µL pipette tip.

  • Treatment: The cells were washed with PBS and cultured in a serum-free medium containing TGF-β1 (10 ng/mL) with or without different concentrations of this compound (2.5, 5, and 10 µM).

  • Image Acquisition: Images of the wound were captured at 0 and 24 hours.

  • Analysis: The wound closure area was quantified using ImageJ software.

Transwell Invasion Assay
  • Chamber Preparation: Transwell chambers with Matrigel-coated membranes were used.

  • Cell Seeding: Cells (5 × 10⁴) in serum-free medium were seeded into the upper chamber.

  • Treatment: The cells were treated with TGF-β1 (10 ng/mL) and various concentrations of this compound (2.5, 5, and 10 µM).

  • Incubation: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant. The plates were incubated for 24 hours.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_0 Experimental Workflow: Evaluating this compound's Anti-EMT Effects A HCC Cell Lines (HepG2, Bel-7402) B Induce EMT with TGF-β1 (10 ng/mL) A->B C Treat with this compound (2.5, 5, 10 µM) B->C D Control Group (TGF-β1 only) B->D E Assess Cell Migration (Wound Healing Assay) C->E F Assess Cell Invasion (Transwell Assay) C->F G Analyze Protein Expression (Western Blot) C->G D->E D->F D->G H Quantitative Data Analysis E->H F->H G->H

Caption: Experimental workflow for assessing this compound's effects.

G cluster_0 This compound's Mechanism of Action in HCC TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad PI3K PI3K Receptor->PI3K EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Phosphorylation Akt->mTOR mTOR->EMT Metastasis Cell Migration & Invasion EMT->Metastasis This compound This compound This compound->Smad This compound->Akt

Caption: this compound inhibits TGF-β/Smad and PI3K/Akt/mTOR pathways.

Comparison with Other Compounds and Synergistic Potential

The inhibition of the TGF-β and PI3K/Akt/mTOR pathways by this compound is a key indicator of its potential for synergistic interactions.

  • TGF-β Pathway Inhibitors: The tumor microenvironment often has elevated levels of TGF-β, which can promote tumor progression and immunosuppression. Combining TGF-β inhibitors with chemotherapy has been shown to enhance the efficacy of the treatment. For instance, the TGF-β receptor I kinase inhibitor, galunisertib, has been investigated in combination with various chemotherapeutic agents in clinical trials.

  • PI3K/Akt/mTOR Pathway Inhibitors: This pathway is frequently hyperactivated in a wide range of cancers, leading to uncontrolled cell growth and survival. Numerous studies have demonstrated that inhibiting this pathway can overcome resistance to chemotherapy and other targeted therapies. For example, the combination of PI3K inhibitors with cytotoxic agents has shown synergistic anti-tumor effects in preclinical models of various cancers.

Given that this compound targets both of these critical pathways, it is plausible that it could act synergistically with a variety of chemotherapeutic agents. Potential combination strategies could involve pairing this compound with:

  • Standard-of-care chemotherapies for HCC: such as sorafenib or lenvatinib, to potentially enhance their efficacy and overcome resistance mechanisms.

  • Other targeted therapies: that act on parallel or downstream pathways to create a multi-pronged attack on cancer cells.

  • Immunotherapies: as the TGF-β pathway is a known mediator of immunosuppression in the tumor microenvironment.

Conclusion and Future Directions

While the direct evidence for this compound's synergistic effects is still emerging, its well-defined mechanism of action provides a strong foundation for future research in combination therapies. The experimental data presented here underscores its potential as a potent anti-cancer agent. Further preclinical studies are warranted to explore the synergistic potential of this compound with a range of chemotherapeutic and targeted agents. Such investigations could pave the way for novel and more effective treatment strategies for hepatocellular carcinoma and potentially other cancers.

References

Benchmarking Isoviolanthin's antioxidant capacity against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant capacity of Isoviolanthin against established standards. Due to a lack of available data for isolated this compound, this document utilizes data from extracts rich in this compound as a proxy, alongside detailed experimental protocols for key antioxidant assays and a discussion of relevant biological pathways.

Executive Summary

Data Presentation: Antioxidant Capacity Comparison

The following table summarizes the antioxidant capacity of common standards. No direct data for isolated this compound is available. The illustrative data for Dendrobium officinale extracts are provided for context.

AntioxidantAssayIC50 / Equivalent ValueSource
Known Standards
TroloxDPPH~3.10 µg/mL (IC50)[1]
TroloxABTSTEAC value is the reference standard[2]
Ascorbic AcidDPPHIC50 values vary by study[3]
Ascorbic AcidFRAPAAEAC is a common reference[1]
Gallic AcidDPPHIC50 values vary by study[4]
Gallic AcidABTS~1.03 µg/mL (IC50)
Illustrative Data (Extracts)
Dendrobium officinale (Alcohol Extract - Guizhou)DPPH0.28 ± 0.01 mg/mL (IC50)
Dendrobium officinale (Water Extract - Guizhou)DPPH0.31 ± 0.01 mg/mL (IC50)
Dendrobium officinale (Alcohol Extract - Guizhou)ABTS0.16 ± 0.01 mg/mL (IC50)
Dendrobium officinale (Water Extract - Guizhou)ABTS0.18 ± 0.01 mg/mL (IC50)
Dendrobium officinale (Alcohol Extract - Guizhou)FRAP1.10 ± 0.02 µmol Fe²⁺/g
Dendrobium officinale (Water Extract - Guizhou)FRAP1.02 ± 0.04 µmol Fe²⁺/g

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity, and AAEAC stands for Ascorbic Acid Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed methodologies for the three primary antioxidant capacity assays are provided below. These protocols are standardized to allow for reproducible and comparable results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of the test compound (e.g., this compound) and standard antioxidants (e.g., Trolox, ascorbic acid) in methanol.

  • Add a fixed volume of the DPPH stock solution to each dilution of the test and standard solutions.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • A control sample containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Procedure:

  • Prepare the ABTS•+ radical solution by reacting an aqueous solution of ABTS with potassium persulfate. This solution is then left to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Prepare a series of dilutions of the test compound and standard antioxidant (typically Trolox).

  • Add a small volume of the diluted sample or standard to a larger volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous-tripyridyltriazine complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants. The intensity of the blue color, measured by the change in absorbance at 593 nm, is proportional to the antioxidant capacity of the sample.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the sample or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the reaction mixture at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄ or a standard antioxidant like ascorbic acid or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is often expressed as mg of ascorbic acid equivalents (AAE) or Trolox equivalents (TE) per gram of sample.

Mandatory Visualizations

Antioxidant_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Test Compound (this compound) Mix Mix Sample/Standard with Reagent Sample->Mix Standard Standard Antioxidant (Trolox, Ascorbic Acid) Standard->Mix Reagent Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate (Time & Temp Specific) Mix->Incubate Spectro Measure Absorbance (Spectrophotometer) Incubate->Spectro Calc Calculate % Inhibition or Ferric Reduction Spectro->Calc Plot Plot Standard Curve & Determine IC50/Equivalents Calc->Plot

Caption: General workflow for in vitro antioxidant capacity assays.

Oxidative_Stress_Pathway cluster_stressor Cellular Stressors cluster_ros Reactive Oxygen Species (ROS) Generation cluster_damage Cellular Damage cluster_antioxidant Antioxidant Intervention UV UV Radiation ROS ROS (e.g., O2•−, •OH) UV->ROS Pollutants Pollutants Pollutants->ROS Metabolism Metabolic Processes Metabolism->ROS Lipid Lipid Peroxidation ROS->Lipid DNA DNA Damage ROS->DNA Protein Protein Oxidation ROS->Protein This compound This compound This compound->ROS Scavenges

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Isoviolanthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Isoviolanthin, a flavonoid glycoside with noted anticancer properties.[1] Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety Protocols and Waste Characterization

Before beginning any procedure that will generate this compound waste, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals being used. While a specific SDS for this compound was not found, its classification as a flavonoid glycoside and its use in research, including studies on its anticancer activity, necessitate that it be handled as a chemical waste with potential biological activity.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, whether in pure form or in solution. This includes:

  • Chemical-resistant gloves

  • Safety goggles

  • A lab coat

Step-by-Step Disposal Procedures

The primary principle for this compound disposal is to manage it through an approved hazardous waste program. It should never be disposed of in the regular trash or poured down the drain.

Step 1: Waste Segregation

Proper segregation of waste streams is the most critical step to ensure safe and compliant disposal.

  • Solid this compound Waste:

    • Place pure this compound powder, contaminated weigh boats, and other contaminated solids (e.g., pipette tips, centrifuge tubes) directly into a designated, clearly labeled container for solid chemical waste.

  • Liquid this compound Waste:

    • Collect all solutions containing this compound in a labeled container for liquid hazardous waste.

    • This compound is often dissolved in solvents such as DMSO, methanol, or ethanol.[3] These solvents are flammable and must be handled as hazardous waste. Do not mix aqueous waste with solvent-based waste unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.

  • Sharps Waste:

    • Syringes or needles used to handle this compound solutions that still contain any residual volume must be disposed of as hazardous chemical waste in a designated sharps container, separate from biohazardous sharps.[4]

Step 2: Waste Container Selection and Labeling

  • Container Choice: Use a chemically compatible container with a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," and a complete list of the contents, including "this compound" and all solvents with their approximate concentrations.

Step 3: Storage and Collection

  • Store sealed waste containers in a designated and properly ventilated satellite accumulation area.

  • Keep waste containers closed at all times, except when adding waste.

  • When the container is full, or the experiment is complete, arrange for pickup by contacting your institution's EHS department or an approved hazardous waste contractor.

Data on Common Solvents for this compound

The following table summarizes common solvents used with this compound and their relevant properties for disposal considerations.

SolventCommon Use with this compoundDisposal ClassificationKey Hazards
MethanolSolvent, Elution in chromatographyHazardous WasteFlammable, Toxic
EthanolSolventHazardous WasteFlammable
DMSOSolventHazardous WasteCombustible, Irritant
PyridineSolventHazardous WasteFlammable, Toxic

Experimental Workflow and Disposal Pathway

The following diagrams illustrate a typical experimental workflow that might generate this compound waste and the logical steps for its proper disposal.

cluster_experiment Experimental Workflow Example cluster_waste Waste Generation cluster_disposal Disposal Pathway A Weighing this compound Powder B Preparation of Stock Solution (e.g., in DMSO) A->B C Cell Culture Treatment B->C W1 Solid Waste: Contaminated weigh boat, wipes, pipette tips B->W1 D Analysis (e.g., HPLC, Spectrophotometry) C->D W2 Liquid Waste: Stock solution remnants, used culture media C->W2 W3 Analytical Waste: Used vials, solvent from HPLC D->W3 S1 Segregate Solid Waste in Labeled Container W1->S1 L1 Segregate Liquid Waste in Labeled Container W2->L1 A1 Segregate Analytical Waste in Labeled Container W3->A1 EHS Contact EHS for Pickup S1->EHS L1->EHS A1->EHS G start Waste Generated (Contains this compound) is_mixed Is waste mixed with hazardous solvents (e.g., Methanol, DMSO)? start->is_mixed hw_container Collect in a designated HAZARDOUS WASTE container. is_mixed->hw_container  Yes non_hw_container Collect in a designated NON-HAZARDOUS chemical waste container. is_mixed->non_hw_container  No label_hw Label container with: 'Hazardous Waste', all chemical components, and concentrations. hw_container->label_hw store Store in designated satellite accumulation area. label_hw->store label_non_hw Label container with all chemical components and concentrations. non_hw_container->label_non_hw label_non_hw->store pickup Arrange for pickup by Environmental Health & Safety (EHS). store->pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.